Ellagic Acid
Description
Properties
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSDNFLWKVMVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O8 | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020557 | |
| Record name | Ellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ellagic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ellagic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ellagic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELLAGIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.667 at 64 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
Cream colored needles from pyridine | |
CAS No. |
476-66-4 | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ellagic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ellagic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ellagic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ellagic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ellagic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ellagic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELLAGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19YRN3ZS9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ELLAGIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ellagic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ellagic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELLAGIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ellagic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ellagic Acid's Anti-Cancer Mechanisms: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 19, 2025 – A comprehensive technical guide detailing the multifaceted mechanisms of action of ellagic acid in cancer cells has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This document synthesizes current experimental evidence, providing an in-depth look at the signaling pathways modulated by this promising natural compound, alongside detailed experimental protocols and quantitative data to support further investigation and therapeutic development.
This compound, a naturally occurring polyphenol found in various fruits and nuts, has demonstrated significant potential as a cancer-preventive and therapeutic agent.[1][2] Its anti-cancer effects are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis through the modulation of numerous signaling cascades.[3][4][5] This guide provides a structured overview of these mechanisms, supported by data from a wide range of in vitro and in vivo studies.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a variety of molecular pathways:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[2][6] Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including pancreatic, prostate, and cervical cancer cells.[2][6][7] A key mechanism in this process is the inhibition of the pro-survival transcription factor NF-κB.[6][7][8]
-
Cell Cycle Arrest: A significant body of evidence indicates that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S or G2/M phases.[1][9] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p27.[1][2] For instance, in breast cancer cells, this compound has been shown to inhibit CDK6 and modulate the TGF-β/Smad3 signaling pathway, leading to G0/G1 arrest.[1][9][10]
-
Inhibition of Metastasis and Angiogenesis: this compound has been found to suppress the metastatic potential of cancer cells by inhibiting their migration and invasion.[3][5] This is partly achieved by downregulating the expression of matrix metalloproteinases (MMPs) and modulating pathways like the RUNX2/MMP1 axis in renal carcinoma cells.[11] Furthermore, this compound exhibits anti-angiogenic properties by inhibiting the VEGF/VEGFR2 signaling pathway and its downstream effectors, including the PI3K/Akt and MAPK pathways.[4][12]
Key Signaling Pathways Modulated by this compound
Several critical signaling pathways are targeted by this compound in its anti-cancer activity:
-
PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, is a frequent target of this compound. By inhibiting the phosphorylation of Akt, this compound can suppress cancer cell growth and induce apoptosis in various cancers, including colon and prostate cancer.[13][14]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and survival, is also modulated by this compound. Studies have shown that this compound can inhibit the phosphorylation of key MAPK members like ERK, contributing to its anti-proliferative effects.[4][14]
-
NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression by promoting cell survival and proliferation. This compound has been demonstrated to inhibit NF-κB activity, leading to the induction of apoptosis in cancer cells.[2][6][7][8]
-
TGF-β/Smad Pathway: In certain cancers, such as breast and colon cancer, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the TGF-β/Smad signaling pathway.[10][15]
Quantitative Data on this compound's Efficacy
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, providing key quantitative data for comparative analysis.
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Breast Cancer | MCF-7 | 29.12 ± 1.15 | [9] |
| Breast Cancer | MDA-MB-231 | 20.51 ± 1.22 | [9] |
| Ovarian Cancer | A2780 | 17.0 | [16] |
| Ovarian Cancer | A2780CisR | 36.3 | [16] |
| Osteogenic Sarcoma | HOS | ~21.5 (6.5 µg/mL) | [3] |
| Pancreatic Cancer | MIA PaCa-2 | 10-50 (range) | [6] |
| Pancreatic Cancer | PANC-1 | 10-50 (range) | [6] |
| Colon Cancer | SW-620 | 5, 20, 50 (inhibitory concentrations) | [1] |
| Renal Carcinoma | 786-O | Not specified (inhibition at 50 µM) | [11] |
| Renal Carcinoma | ACHN | Not specified (inhibition at 50 µM) | [11] |
| Target Protein | Cancer Cell Line | Effect of this compound | Reference |
| p-Akt | HCT-15 (Colon) | Downregulation | [13] |
| p-Akt | PC3 (Prostate) | Downregulation | [14] |
| p-ERK1/2 | PC3 (Prostate) | Downregulation | [14] |
| p-STAT3 | PC3 (Prostate) | Downregulation | [14] |
| NF-κB | MIA PaCa-2, PANC-1 (Pancreatic) | Decreased binding activity | [6] |
| Bax | LNCaP (Prostate), HeLa (Cervical) | Upregulation | [2] |
| Bcl-2 | LNCaP (Prostate) | Downregulation | [2] |
| Caspase-3 | PANC-1 (Pancreatic) | Activation | [3] |
| Cyclin D1 | PANC-1 (Pancreatic) | Downregulation | [3] |
| CDK2 | PANC-1 (Pancreatic) | Downregulation | [3] |
| CDK6 | PANC-1 (Pancreatic) | Downregulation | [3] |
| MMP1 | 786-O, ACHN (Renal) | Downregulation | [11] |
| RUNX2 | 786-O, ACHN (Renal) | Downregulation | [11] |
| VEGF | LNCaP (Prostate) | Decreased levels | [17] |
| p-VEGFR2 | MDA-MB-231 (Breast) | Downregulation | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided to facilitate reproducibility and further research.
MTT Assay for Cell Viability
This protocol assesses the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of changes in apoptosis-related proteins following this compound treatment.
-
Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Transwell Invasion Assay
This protocol is used to assess the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[20]
-
Cell Preparation: Harvest cancer cells and resuspend them in a serum-free medium. Pre-treat the cells with different concentrations of this compound if required.
-
Cell Seeding: Seed the prepared cells (e.g., 2.5 - 5 x 10^4 cells) in the upper chamber of the coated Transwell inserts.[20]
-
Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[20]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator, allowing invasive cells to migrate through the Matrigel and the porous membrane.[20]
-
Cell Removal and Staining: Remove the non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the invaded cells on the lower surface with methanol (B129727) and stain with a solution like 0.1% crystal violet.[20]
-
Quantification: Allow the inserts to air dry, and then count the number of stained, invaded cells in several random fields under a microscope. The results can be expressed as the average number of invaded cells per field.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and Cancer Hallmarks: Insights from Experimental Evidence [mdpi.com]
- 3. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a potent anticancer drug: A comprehensive review on in vitro, in vivo, in silico, and drug delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of β-CD-Ellagic Acid Microspheres and Their Effects on HepG2 Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | KnE Open [kneopen.com]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Extracellular Acidity-Induced Invasiveness and Expression of COX1, COX2, Snail, Twist 1, and c-myc in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review on this compound in breast cancer treatment: From cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. This compound and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. snapcyte.com [snapcyte.com]
Ellagic Acid: A Technical Guide to In Vitro Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention in the scientific community for its pleiotropic therapeutic effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, revealing a complex interplay with numerous cellular signaling pathways. This technical guide provides an in-depth overview of the core in vitro signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development endeavors.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological activities by targeting multiple key signaling cascades involved in cell proliferation, survival, inflammation, and angiogenesis.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival. In numerous cancer and inflammatory models, this compound has been shown to be a potent inhibitor of NF-κB activation.[2][3][4] In vitro studies have demonstrated that this compound can suppress the nuclear translocation of NF-κB subunits (p65 and p50) and inhibit the expression of downstream pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][5][6] This inhibition is often associated with the suppression of IκBα phosphorylation and degradation.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers. This compound has been demonstrated to inhibit the PI3K/Akt signaling cascade in various cancer cell lines.[1][7] It has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K, leading to the modulation of downstream targets involved in apoptosis and cell cycle regulation, such as Bcl-2 and caspase-3.[8]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on the MAPK pathway appears to be cell-type dependent. In some cancer cells, this compound has been shown to inhibit the phosphorylation of ERK, thereby suppressing cell proliferation.[9] In other contexts, it can modulate JNK and p38 signaling to induce apoptosis.
Caption: this compound modulates the MAPK/ERK signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer. In vitro studies have shown that this compound can downregulate the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[1] This leads to a reduction in the expression of β-catenin target genes, such as c-Myc and cyclin D1, thereby inhibiting cancer cell proliferation.[10]
Caption: this compound inhibits the Wnt/β-catenin pathway.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling Pathway
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. This compound has been found to possess anti-angiogenic properties by directly inhibiting VEGFR-2 kinase activity.[9] This inhibition blocks downstream signaling cascades, including the MAPK and PI3K/Akt pathways in endothelial cells, leading to a reduction in proliferation, migration, and tube formation.[9]
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature. It is important to note that experimental conditions such as incubation time and assay methods may vary between studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| A549-CD133- | Lung Cancer | 17.44 | 24 | MTT | [11] |
| A549-CD133+ | Lung Cancer Stem-like | 53.63 | 24 | MTT | [11] |
| SKOV3 | Ovarian Cancer | 19.4 | 24 | MTT | [11] |
| SKOV3 Spheroids | Ovarian Cancer Stem-like | 47.43 | 24 | MTT | [11] |
| MCF-7 | Breast Cancer | >250 | Not Specified | MTT | [12] |
| Caco-2 | Colon Cancer | Sensitive | 24 | Not Specified | [13] |
| DU 145 | Prostate Cancer | Not Specified | 24 | Not Specified | [13] |
Table 2: Effects of this compound on Protein/Gene Expression and Activity
| Cell Line | Target | Effect | Concentration | Method | Reference |
| Melanoma cells | NF-κB activity | Decreased | 25-100 µM | Luciferase Reporter Assay | [3] |
| Melanoma cells | IL-1β, IL-8 mRNA | Decreased | Not Specified | qRT-PCR | [3] |
| HCT-15 | p-Akt | Down-regulated | Not Specified | Western Blot | [8] |
| HCT-15 | Bax, Caspase-3 | Promoted expression | Not Specified | Western Blot | [8] |
| HCT-15 | Bcl-2 | Suppressed activity | Not Specified | Western Blot | [8] |
| HT29, HCT116 | β-catenin | Decreased expression | Not Specified | Western Blot | [1] |
| HUVECs | p-VEGFR-2 | Reduced expression | Not Specified | Western Blot | [9] |
| HUVECs | VEGFR-2 kinase activity | Suppressed | Not Specified | Kinase Assay | [9] |
| 786-O, ACHN | MMP1 mRNA & protein | Decreased | 50 µM | qRT-PCR, Western Blot | [14] |
| 786-O, ACHN | RUNX2 | Reduced expression | 50 µM | Western Blot | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to investigate the effects of this compound on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the human renal carcinoma cell migration and invasion by targeting the RUNX2/MMP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. promocell.com [promocell.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. This compound inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses the human renal carcinoma cell migration and invasion by targeting the RUNX2/MMP1 expression [medsci.org]
- 10. 21068 [banglajol.info]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Bladder Cancer Invasiveness and In Vivo Tumor Growth | MDPI [mdpi.com]
- 13. Determining the effect of this compound on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]
- 14. benchchem.com [benchchem.com]
Ellagic Acid's Potent Antioxidant Activity: An In-depth Technical Guide to the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant activity of ellagic acid as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound, a naturally occurring polyphenol found in various fruits and nuts, has demonstrated significant potential as a powerful antioxidant.[1][2][3] This document details the experimental protocols for the DPPH assay, presents quantitative data on this compound's efficacy, and illustrates the underlying chemical mechanisms and experimental workflows.
Quantitative Analysis of this compound's DPPH Radical Scavenging Activity
The antioxidant capacity of this compound is frequently quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The table below summarizes the DPPH radical scavenging activity of this compound from various studies, comparing it with standard antioxidants.
| Sample | IC50 Value | Concentration Range Tested | Solvent | Reference |
| This compound | ~50 µg/mL | 20-100 µmol/L | - | [4][5] |
| This compound | 31 µM | - | - | [2] |
| This compound | 17 ± 4 µM | - | Ethanol | [6] |
| This compound Nanoformulation | ~50 µg/mL | - | - | [5] |
| Ascorbic Acid (Standard) | ~12.5 µg/mL | - | - | [4][5] |
| Trolox (Standard) | 56 µM | - | - | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
One study found that this compound exhibited a concentration-dependent DPPH radical scavenging activity ranging from 24.28% to 54.63%.[4][5] Another study reported that more than 75% of the DPPH radical was scavenged by this compound at concentrations between 0.8 and 100 µg/ml.[1]
Mechanism of DPPH Radical Scavenging by this compound
The antioxidant activity of this compound in the DPPH assay is primarily attributed to its ability to donate a hydrogen atom to the stable DPPH radical. This process neutralizes the free radical, converting it to a stable, non-radical molecule (DPPH-H). The delocalization of the spare electron in the DPPH radical is responsible for its deep purple color in solution, which absorbs at approximately 517 nm.[7] Upon reduction by an antioxidant like this compound, this color fades, and the decrease in absorbance is proportional to the extent of radical scavenging.[8] The thermodynamically favored mechanism for this reaction depends on the polarity of the solvent.[9] In benzene, a non-polar solvent, the hydrogen atom transfer (HAT) mechanism is favored.[9] In more polar solvents like water, the sequential proton loss electron transfer (SPLET) mechanism is the preferred pathway for the deprotonated forms of this compound.[9]
DPPH Radical Scavenging by this compound.
Experimental Protocol for DPPH Assay
The following is a generalized experimental protocol for determining the antioxidant activity of this compound using the DPPH assay, based on common methodologies found in the literature.[4][7]
1. Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (99%)[6]
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
2. Preparation of Solutions:
-
DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol.[7] This solution should be freshly prepared and kept in the dark to prevent degradation.
-
DPPH Working Solution: Dilute the DPPH stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[7]
-
This compound Solutions: Prepare a series of dilutions of this compound in the chosen solvent. The concentration range should be selected to generate a dose-response curve.
-
Standard Solutions: Prepare a series of dilutions of the standard antioxidant in the same manner as the this compound solutions.
3. Assay Procedure:
-
Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well of a 96-well plate or a cuvette.[4]
-
Add an equal volume (e.g., 100 µL) of the different concentrations of this compound or the standard antioxidant to the wells.[4]
-
For the blank, add the solvent instead of the sample.[4]
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4][7]
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[4]
4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity (RSA) is calculated using the following formula:
RSA (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the this compound or standard.
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
DPPH Assay Experimental Workflow.
Broader Antioxidant and Biological Context
Beyond its DPPH radical scavenging ability, this compound exhibits a wide range of antioxidant activities.[3][10] It has been shown to inhibit lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[1] These multifaceted antioxidant properties contribute to its various reported biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[2] The potent free radical scavenging capacity of this compound underscores its potential for development as a therapeutic agent in conditions associated with oxidative stress.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Green Multi-Target Weapon That Reduces Oxidative Stress and Inflammation to Prevent and Improve the Condition of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol this compound: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic studies on the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellagic Acid: A Technical Guide to its Anti-inflammatory Effects on Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid (EA) is a naturally occurring polyphenolic compound found in numerous fruits and nuts, such as pomegranates, strawberries, and walnuts.[1][2] Structurally, it is a dilactone of hexahydroxydiphenic acid, typically produced from the hydrolysis of ellagitannins.[3] Emerging research has highlighted its potent anti-inflammatory, antioxidant, and neuroprotective properties.[4][5] In the context of immunology, macrophages play a central role in initiating and resolving inflammation. This compound has demonstrated significant potential in modulating macrophage activity, thereby attenuating inflammatory responses. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of this compound on macrophages.
Core Mechanism: Modulation of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by intervening in key intracellular signaling cascades that are activated in macrophages upon encountering inflammatory stimuli like lipopolysaccharide (LPS). The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.
This compound has been shown to effectively inhibit this pathway.[1] Studies demonstrate that EA treatment prevents the LPS-induced phosphorylation and subsequent degradation of IκBα in RAW 264.7 macrophages.[1] This action blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes, including TNF-α, IL-6, and IL-1β.[1][2]
Attenuation of MAPK Signaling Pathways
The MAPK family, including p38, JNK, and ERK, are critical regulators of inflammatory responses. LPS activation of macrophages leads to the phosphorylation and activation of these kinases, which in turn regulate the production of inflammatory mediators. This compound has been found to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated microglial cells.[6][7] By inhibiting these MAPK pathways, this compound further reduces the expression of pro-inflammatory genes.[8][9] Specifically, the suppression of the p38 MAPK pathway has been linked to the inhibitory effects of this compound on osteoclast differentiation from macrophages.[8]
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of macrophages that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1. This compound has been shown to protect dopamine (B1211576) neurons by suppressing the activation of the NLRP3 inflammasome in microglia.[4][5] This inhibition leads to a reduction in the release of mature IL-1β, a potent pyrogen and inflammatory mediator.[4][10]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Macrophages
| Cell Line | Stimulus | EA Concentration | Measured Parameter | Result | Citation |
| RAW 264.7 | LPS (1 µg/mL) | 1, 2, 4 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent decrease in secretion. | [1][2][11] |
| RAW 264.7 | LPS (1 µg/mL) | 1, 2, 4 µg/mL | IL-10 | Dose-dependent increase in production. | [1][2][11] |
| RAW 264.7 | LPS | 50-200 µg/mL | Nitric Oxide (NO), PGE2 | Significant decrease in production. | [12] |
| BV-2 Microglia | LPS (1 µg/mL) | 50, 100 µM | p-ERK | Attenuation of LPS-induced phosphorylation. | [13] |
| BV-2 Microglia | LPS (1 µg/mL) | 50, 100 µM | TNF-α, Nitric Oxide (NO) | Concentration-dependent inhibition. | [13] |
| THP-1 (M1) | - | - | PTGS2 (COX-2) | Suppressed expression and direct enzyme inhibition (IC50 ~50 µM). | [14] |
| THP-1 (M1) | - | - | PGE2 | Suppressed production. | [14] |
Table 2: In Vivo Effects of this compound on Macrophage-Related Inflammation
| Animal Model | Condition | EA Dosage | Measured Parameter | Result | Citation |
| Mice | LPS-induced Acute Lung Injury | - | TNF-α, IL-6, IL-1β (BALF) | Decreased levels. | [2] |
| Mice | LPS-induced Acute Lung Injury | - | IL-10 (BALF) | Increased levels. | [2] |
| Mice | Acid-induced Acute Lung Injury | 10 mg/kg (p.o.) | Macrophage count (BALF) | 45% reduction at 48h (preventive); 33% reduction at 72h (therapeutic). | [15] |
| Mice | Allergic Airway Inflammation | 10 mg/kg (p.o.) | Macrophage count (BALF) | Significant reduction. | [16] |
| Rats | LPS-induced Neuroinflammation | 100 mg/kg (p.o.) | CD206, Arginase-1 (M2 markers) | Ameliorated LPS-induced reduction, promoting M2 polarization. | [13][17] |
| Mice | Adjuvant Induced Arthritis | - | IL-1β, TNF-α (serum) | Significant reduction. | [18] |
| Mice | Adjuvant Induced Arthritis | - | IL-10 (serum) | Significant increase. | [18] |
Experimental Protocols and Workflows
Reproducibility is key in scientific research. This section details common methodologies used to investigate the effects of this compound on macrophages.
In Vitro Macrophage Culture and Treatment
This protocol describes a typical experiment using the RAW 264.7 murine macrophage cell line.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Seeding: Cells are seeded into multi-well plates (e.g., 24-well or 96-well plates) at a specific density (e.g., 5 x 10^5 cells/mL) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 2, 4 µg/mL). Cells are pre-treated with this compound for a specified duration (e.g., 24 hours).[2][11]
-
Stimulation: After pre-treatment, macrophages are stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), for a defined period (e.g., 24 hours).
-
Sample Collection: Following incubation, the cell culture supernatant is collected for cytokine analysis (ELISA), and the cells are lysed for protein (Western Blot) or RNA (RT-PCR) extraction.
Key Analytical Methodologies
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or biological fluids like serum or bronchoalveolar lavage fluid (BALF).[12][18] Commercial ELISA kits are typically used according to the manufacturer's instructions.
-
Western Blot Analysis: Employed to detect and quantify specific proteins and their phosphorylation status. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of proteins like IκBα, p65, p38, JNK, and ERK.[1]
-
Real-Time Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression levels of inflammatory genes. RNA is extracted from cells, reverse-transcribed into cDNA, and then quantified using specific primers for target genes.[2]
In Vivo Animal Models
-
LPS-Induced Acute Lung Injury (ALI) Model: Mice are treated with this compound (e.g., by oral gavage) prior to an intranasal or intratracheal challenge with LPS.[1] At specific time points after the challenge, BALF is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissue may also be collected for histological analysis.[15]
-
Adjuvant-Induced Arthritis (AIA) Model: Arthritis is induced in mice or rats by injection of an adjuvant. This compound treatment is administered, and its effect on disease progression is monitored by measuring paw swelling and analyzing serum levels of pro- and anti-inflammatory cytokines.[18]
Conclusion
This compound demonstrates robust anti-inflammatory effects on macrophages by targeting multiple, critical signaling pathways. Its ability to inhibit the NF-κB and MAPK cascades, suppress NLRP3 inflammasome activation, and promote a shift towards an anti-inflammatory M2 macrophage phenotype underscores its therapeutic potential. The quantitative data consistently show a dose-dependent reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines, both in vitro and in vivo. The detailed protocols provided herein offer a framework for further investigation into the precise molecular interactions and potential clinical applications of this compound in managing inflammatory diseases. For drug development professionals, this compound represents a promising natural compound that warrants further exploration as a lead for novel anti-inflammatory agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects Dopamine Neurons via Inhibition of NLRP3 Inflammasome Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Dopamine Neurons via Inhibition of NLRP3 Inflammasome Activation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits RANKL-induced osteoclast differentiation by suppressing the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates NLRP6/caspase-1/GSDMD-mediated inflammation and pyroptosis in rats post cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory and Antimicrobial Effect of this compound and Punicalagin in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral this compound attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound improves osteoarthritis by inhibiting PGE2 production in M1 macrophages via targeting PTGS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of this compound on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of Proresolution of this compound in an Experimental Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral this compound attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Properties of Ellagic Acid in Alzheimer's Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles.[1] The multifactorial nature of AD, involving oxidative stress, neuroinflammation, and neuronal apoptosis, presents a significant challenge for therapeutic development.[2][3] Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has emerged as a promising multi-target agent with neuroprotective potential.[3][4] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in preclinical Alzheimer's models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the efficacy of this compound in various Alzheimer's disease models.
Table 1: Effects of this compound on Cognitive Performance in Animal Models of Alzheimer's Disease
| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 50 mg/kg/day EA for 60 days (oral gavage) | Morris Water Maze | Decreased escape latency; Increased time in target quadrant and platform crossings. | [1] |
| Okadaic Acid-Induced Rats | 25 and 100 mg/kg/day EA for 3 weeks (oral) | Novel Object Recognition, Y-Maze, Barnes Maze | Attenuated cognitive abnormalities at 100 mg/kg dose. | [5][6] |
| AlCl₃-Induced AD Rats | 50 mg/kg EA for 4 weeks (oral) | Novel Object Recognition Test | Significantly increased discrimination index. | [7] |
| Scopolamine-Induced Dementia Mice | 400 mg/kg EA for 5 days (oral) | Step-through Test | 50% prevention of memory impairment. | [8] |
| 5xFAD Mice | 12-week EA treatment | Morris Water Maze, Contextual Fear Conditioning | Reduced escape latency, increased target quadrant crossings, and prolonged freezing time. | [9] |
| Colchicine-Induced Dementia Rats | 17.5 and 35 mg/kg EA for 25 days (oral) | Morris Water Maze, Elevated Plus Maze | Reduced escape latency and transfer latency; increased time in target quadrant. | [10] |
Table 2: Effects of this compound on Neuropathological and Biochemical Markers in Alzheimer's Disease Models
| Animal/Cell Model | Treatment Protocol | Biomarker | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 50 mg/kg/day EA for 60 days | Aβ deposition, Tau phosphorylation (Ser199, Ser396), p-AKT, p-GSK3β (Tyr216) | Reduced Aβ plaques; Inhibited tau hyperphosphorylation; Increased p-AKT; Decreased p-GSK3β. | [1] |
| Okadaic Acid-Induced Rats | 100 mg/kg/day EA for 3 weeks | MDA, ROS, Caspases 1 & 3, TNF-α, AChE, BACE1, p-tau | Diminished levels of oxidative stress, apoptosis, and inflammatory markers; Reversal of p-tau. | [5][6] |
| AlCl₃-Induced AD Rats | 50 mg/kg EA for 4 weeks | SOD, GSH, TAC, Lipid Peroxidation | Increased serum SOD, GSH, and TAC; Decreased lipid peroxidation products. | [7] |
| Aβ (1-42)-Induced Rats | 70 µM and 140 µM EA (i.c.v.) | Aβ aggregation, p-Tau, Calpain, GSK-3β, CDK5, TNF-α, GFAP | Counteracted Aβ aggregation; Modulated Ca²⁺/Calpain/GSK-3β/CDK5 pathway; Reduced inflammation. | [11][12] |
| LPS-activated BV2 microglia | Pre-treatment with EA | TNF-α, NO, iNOS, p-p38, p-ERK, p-JNK, NF-κB | Decreased production of inflammatory mediators; Reduced phosphorylation of MAPKs and NF-κB expression. | [13] |
| 5xFAD Mice | 12-week EA treatment | Aβ levels, MDA, SOD, Bcl2/Bax ratio, Proinflammatory factors | Reduced Aβ levels; Increased SOD and modulated Bcl2/Bax ratio; Decreased proinflammatory factors. | [9] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
In Vivo Models and Behavioral Analysis
1. APP/PS1 Transgenic Mouse Model of AD
-
Animal Model: APP/PS1 double transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial AD, leading to age-dependent Aβ deposition and cognitive deficits.[1]
-
Treatment Protocol: Mice are administered this compound (e.g., 50 mg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 60 consecutive days).[1]
-
Morris Water Maze (MWM) Test:
-
Apparatus: A circular tank (e.g., 180 cm in diameter) filled with opaque water containing a hidden platform submerged below the surface.[1][14]
-
Acquisition Phase: Mice undergo training trials for several consecutive days (e.g., 5 days), with multiple sessions per day. The time taken to locate the hidden platform (escape latency) is recorded.[1]
-
Probe Trial: Following the acquisition phase, the platform is removed, and mice are allowed to swim freely for a set time (e.g., 120 seconds). The number of times the mouse crosses the former platform location and the time spent in the target quadrant are measured to assess spatial memory.[1]
-
2. Okadaic Acid (OA)-Induced Sporadic AD Model
-
Induction: Rats receive an intracerebroventricular (ICV) injection of okadaic acid, a protein phosphatase inhibitor that induces hyperphosphorylation of tau and cognitive deficits, mimicking aspects of sporadic AD.[5][6]
-
Treatment Protocol: Post-induction, rats are treated with oral this compound (e.g., 25 and 100 mg/kg/day) for a defined period (e.g., 3 weeks).[5][6]
-
Behavioral Assessments:
-
Novel Object Recognition (NOR) Test: Assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.
-
Y-Maze Test: Evaluates spatial working memory by measuring the willingness of rodents to explore new environments.
-
Barnes Maze Test: A test of spatial learning and memory that is less stressful than the MWM as it does not involve swimming.
-
In Vitro Assays
1. Aβ Aggregation Inhibition Assay
-
Principle: To determine the ability of this compound to inhibit the aggregation of Aβ peptides in vitro.
-
Protocol:
-
Lyophilized Aβ (1-42) peptide is dissolved in a solvent like 3% ammonium (B1175870) hydroxide (B78521) to create a stock solution.[15]
-
The Aβ stock solution is diluted in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration.
-
This compound at various concentrations is co-incubated with the Aβ solution at 37°C for a specified period.
-
The extent of aggregation is monitored using techniques such as Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils, or transmission electron microscopy (TEM) to visualize fibril morphology.[16]
-
2. BACE1 Inhibition Assay
-
Principle: To measure the inhibitory effect of this compound on the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[17]
-
Protocol (Enzymatic Assay):
-
Recombinant human BACE1 enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).[18]
-
A specific fluorescent peptide substrate for BACE1 is added to initiate the reaction.[19]
-
The increase in fluorescence, resulting from the cleavage of the substrate by BACE1, is monitored over time using a microplate reader.[18]
-
The rate of reaction is calculated for each concentration of this compound to determine the half-maximal inhibitory concentration (IC50).[18]
-
3. Anti-inflammatory Effects in Microglia
-
Cell Model: BV2 microglial cells, an immortalized murine microglia cell line, are commonly used.[13]
-
Protocol:
-
BV2 cells are pre-treated with various concentrations of this compound for a set duration (e.g., 24 hours).[13]
-
Neuroinflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for another period (e.g., 24 hours).[13][20]
-
The cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess assay and tumor necrosis factor-alpha (TNF-α) using an ELISA kit.[13]
-
Cell lysates are prepared for Western blot analysis to determine the expression levels of proteins involved in inflammatory signaling pathways, such as iNOS, MyD88, MAPKs (p38, ERK, JNK), and NF-κB.[13]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in the pathogenesis of Alzheimer's disease.
PI3K/AKT/GSK-3β Signaling Pathway
This compound has been shown to modulate the PI3K/AKT/GSK-3β pathway, which is crucial for neuronal survival and is dysregulated in AD.[1] Glycogen synthase kinase 3β (GSK-3β) is a key enzyme responsible for the hyperphosphorylation of tau protein.[1] this compound treatment leads to an increase in the phosphorylation of AKT at Ser473, which in turn inhibits GSK-3β activity by increasing its phosphorylation at an inhibitory site.[1] This deactivation of GSK-3β reduces tau hyperphosphorylation, a critical event in the formation of neurofibrillary tangles.[1][21]
Anti-inflammatory Signaling via MAPK and NF-κB
Neuroinflammation, mediated by activated microglia, is a key component of AD pathology.[22] this compound demonstrates potent anti-inflammatory properties by inhibiting the activation of microglia.[13] In LPS-stimulated microglial cells, this compound has been shown to suppress the production of proinflammatory cytokines and mediators like TNF-α and NO.[13][20] This is achieved by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, and subsequently attenuating the activation of the transcription factor NF-κB, which is a master regulator of inflammatory responses.[13]
Antioxidant Mechanisms
Oxidative stress is a critical factor in the pathogenesis of AD.[3] this compound possesses strong antioxidant properties, acting as a free radical scavenger and an iron chelator.[2][23] In animal models of AD, this compound treatment has been shown to reduce markers of oxidative stress, such as malondialdehyde (MDA) and reactive oxygen species (ROS), while enhancing the levels of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[5][7] This restoration of redox homeostasis helps protect neurons from oxidative damage.[24]
Direct Interaction with Aβ
Some studies suggest that this compound can directly interact with the Aβ peptide, although the exact nature of this interaction is complex. While many polyphenols are known to inhibit Aβ aggregation, some evidence indicates that this compound may promote the formation of larger, more stable Aβ fibrils, thereby reducing the levels of more toxic, soluble Aβ oligomers.[15][16] By sequestering Aβ into less harmful plaques, this compound may reduce neurotoxicity.[16]
Experimental Workflow for Evaluating Neuroprotective Compounds
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential neuroprotective compound like this compound for Alzheimer's disease.
References
- 1. This compound ameliorates learning and memory impairment in APP/PS1 transgenic mice via inhibition of β-amyloid production and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alzheimer Disease | Exploring the molecular mechanisms underlying neuroprotective effect of this compound in okadaic acid-induced Alzheimer’s phenotype | springermedicine.com [springermedicine.com]
- 6. Exploring the molecular mechanisms underlying neuroprotective effect of this compound in okadaic acid-induced Alzheimer's phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Modulates the Amyloid Precursor Protein Gene via Superoxide Dismutase Regulation in the Entorhinal Cortex in an Experimental Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(EA) ameliorates Alzheimer's disease by reducing Aβ levels, oxidative stress and attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound improves the symptoms of early-onset Alzheimer's disease: Behavioral and physiological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oral administration of this compound mitigates perioperative neurocognitive disorders, hippocampal oxidative stress, and neuroinflammation in aged mice by restoring IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound promotes Abeta42 fibrillization and inhibits Abeta42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral this compound attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Neuroprotective Effects of this compound in Alzheimer's Disease: Focus on Underlying Molecular Mechanisms of Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective Potential of this compound: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
ellagic acid and gut microbiota interactions
An In-depth Technical Guide to Ellagic Acid and Gut Microbiota Interactions
Introduction
This compound (EA) is a natural polyphenol found in many fruits and nuts, typically as a component of larger molecules called ellagitannins (ETs).[1][2] Upon ingestion, ETs are hydrolyzed in the stomach and small intestine to release EA.[2][3][4][5] However, the bioavailability of EA itself is quite low.[1] The true health benefits attributed to EA-rich foods are largely mediated by its gut microbial metabolites, known as urolithins.[1][6] These dibenzopyran-6-one derivatives are produced by specific bacteria in the colon, resulting in compounds with enhanced bioavailability and biological activity.[1][3]
The transformation of EA by the gut microbiota is not uniform across all individuals, leading to the classification of distinct "urolithin metabotypes".[7][8] These metabotypes (UM-A, UM-B, and UM-0) are defined by the specific types and quantities of urolithins produced, which is dependent on the composition of an individual's gut microbiota.[7][9][10] This guide provides a detailed overview of the metabolic conversion of this compound, the bacteria involved, the biological activities of the resulting urolithins, and the experimental protocols used to study these interactions.
Metabolism of this compound by Gut Microbiota
The conversion of this compound into urolithins is a multi-step process involving lactone-ring cleavage, decarboxylation, and a series of dehydroxylation reactions catalyzed by gut bacteria.[9] The process begins after EA is released from ellagitannins in the upper gastrointestinal tract.[4] Unabsorbed EA travels to the colon, where specific microbial species transform it into a cascade of urolithin intermediates and final products.[1][7]
The metabolic pathway generally proceeds as follows:
-
Lactone Cleavage & Decarboxylation : One of the two lactone rings in the this compound molecule is opened and decarboxylated.[11]
-
Initial Conversion : This first step yields pentahydroxy-urolithins, such as Urolithin M-5.[9][12]
-
Sequential Dehydroxylation : Subsequent enzymatic reactions remove hydroxyl groups, leading to the formation of various urolithins, including tetrahydroxy-urolithins (Urolithin M-6, Urolithin D, Urolithin E), trihydroxy-urolithins (Urolithin C, Urolithin M-7), dihydroxy-urolithins (Urolithin A, Isourolithin A), and finally monohydroxy-urolithins (Urolithin B).[9][12]
Urolithin A (UA) is the most extensively studied metabolite due to its significant bioactivity.[13] The specific end-products (e.g., Urolithin A vs. Isourolithin A and Urolithin B) depend on the specific bacterial species present in the gut.[9]
Caption: Metabolic pathway of this compound conversion to urolithins by gut microbiota.
Quantitative Data on this compound-Microbiota Interactions
The efficiency and outcome of this compound metabolism are highly dependent on the specific microbial species present. Several bacterial strains capable of performing these bioconversions have been isolated and characterized.
Table 1: Gut Microbial Species Involved in this compound Metabolism
| Bacterial Species | Phylum | Key Metabolites Produced | Reference |
| Gordonibacter urolithinfaciens | Actinobacteria | Urolithin M-5, Urolithin M-6, Urolithin C | [11][12][14] |
| Gordonibacter pamelaeae | Actinobacteria | Urolithin M-5, Urolithin M-6, Urolithin C | [6][12] |
| Ellagibacter isourolithinifaciens | Actinobacteria | Isourolithin A | [11][15] |
| Bifidobacterium pseudocatenulatum | Actinobacteria | Urolithin A, Urolithin B | [16][17] |
| Bifidobacterium longum | Actinobacteria | Associated with enhanced Urolithin A production | [18] |
| Bifidobacterium adolescentis | Actinobacteria | Associated with enhanced Urolithin A production | [18] |
| Bifidobacterium bifidum | Actinobacteria | Associated with enhanced Urolithin A production | [18] |
| Clostridium coccoides group | Firmicutes | Implicated in the production of various urolithins | [19] |
| Clostridium leptum group | Firmicutes | Abundant in urolithin-producing individuals | [19] |
Table 2: Urolithin Production from this compound in In Vitro Fermentation Models
| Study Condition | Time (h) | Urolithin A (µM) | Other Urolithins Detected | Reference |
| Human fecal fermentation (30 µM EA) | 48 | ~15 | Uro-M5, Uro-E, Uro-M6, Uro-C | [19] |
| Human fecal fermentation (30 µM EA + 1% DMSO) | 72 | ~10 | Uro-M5, Uro-E, Uro-M6, Uro-C, Uro-M7 | [19] |
| Fecal microbiota (Metabotype A) | 72 | 24.26 | Not specified | [18] |
| Fecal microbiota + Polymyxin B + Amphotericin B | 72 | 22.39 | Not specified | [18] |
Table 3: Bioactivity of this compound and Urolithins (IC₅₀ Values)
| Compound | Biological Activity | Cell Line/Model | IC₅₀ Value | Reference |
| Urolithin A | Wnt Signaling Inhibition | HEK 293T cells | 39 µM | [1][20] |
| This compound | Wnt Signaling Inhibition | HEK 293T cells | 63 µM | [1][20] |
| Urolithin A | Growth Inhibition | HCT116 Colon Cancer Cells | 39.2 µM (48h) | [5] |
| Urolithin A | Growth Inhibition | HCT116 Colon Cancer Cells | 19.6 µM (72h) | [5] |
Experimental Protocols
Investigating the interaction between this compound and gut microbiota requires specialized experimental setups that mimic the anaerobic conditions of the human colon and precise analytical techniques to identify and quantify the resulting metabolites.
In Vitro Fermentation of this compound with Fecal Microbiota
This protocol simulates the colonic metabolism of this compound.
-
Fecal Slurry Preparation : Fresh fecal samples are collected from healthy human donors (screened for non-use of antibiotics). The sample is homogenized in a sterile, anaerobic phosphate-buffered saline (PBS) solution to create a 10-20% (w/v) slurry inside an anaerobic chamber.
-
Fermentation Medium : A basal fermentation medium is prepared, typically containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl to maintain anaerobic conditions. The medium is sterilized and pre-reduced in the anaerobic chamber.
-
Incubation : The fecal slurry is inoculated into the fermentation medium. This compound, often dissolved in a minimal amount of DMSO or suspended in water, is added to a final concentration (e.g., 30 µM).[12][19] Control incubations without EA are run in parallel.
-
Anaerobic Culture : The cultures are incubated at 37°C under strict anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂).[12]
-
Sampling : Aliquots of the fermentation broth are collected at various time points (e.g., 0, 24, 48, 72 hours) for metabolite analysis.[21] Samples are immediately centrifuged and the supernatant stored at -80°C.
Caption: Experimental workflow for in vitro fermentation and urolithin analysis.
Quantification of Urolithins by UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the standard for accurately identifying and quantifying urolithins in complex biological matrices.[22][23][24]
-
Sample Preparation (Extraction) : Fermentation broth, plasma, or urine samples are acidified (e.g., with formic acid) and extracted with an organic solvent like ethyl acetate.[21] The organic phase is evaporated to dryness under nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol (B129727)/water mixture).[21][22]
-
Chromatographic Separation : The extracted sample is injected into a UHPLC system. Separation is typically achieved on a reversed-phase C18 or Fluoro Phenyl column.[22][23] A gradient elution is used with two mobile phases, commonly water with 0.1-0.5% formic acid (A) and methanol or acetonitrile (B52724) (B).[22][25]
-
Mass Spectrometry Detection : The eluent is directed to a mass spectrometer, usually a triple quadrupole (QqQ) or QTOF instrument, with an electrospray ionization (ESI) source operating in negative mode.[23][25]
-
Quantification : Urolithins are quantified using Multiple Reaction Monitoring (MRM) mode on a QqQ instrument, which provides high selectivity and sensitivity.[26] Specific precursor-to-product ion transitions are monitored for each urolithin and compared against a calibration curve generated with authentic standards.
Animal Study Protocol
In vivo studies are essential to understand the systemic effects of EA and its metabolites.
-
Animal Model : Mice or rats are commonly used.[27] Animals are acclimatized and often fed a standard chow diet.
-
Experimental Groups : Animals are randomized into groups, including a control group (basal diet) and treatment groups receiving the basal diet supplemented with EA at different doses (e.g., 15 mg/kg and 30 mg/kg body weight).[27]
-
Administration and Duration : EA is administered daily via oral gavage or mixed into the feed for a specified period (e.g., 40 days).[27]
-
Sample Collection : Feces, urine, and blood are collected periodically throughout the study.[27] At the end of the study, animals are euthanized, and tissues (e.g., colon, liver) are collected for analysis.
-
Analysis : Urolithin levels in plasma, urine, and feces are quantified by LC-MS/MS.[27] Gut microbiota composition is analyzed via 16S rRNA gene sequencing of fecal DNA. Host biomarkers related to inflammation, oxidative stress, and intestinal barrier integrity are measured in tissues and blood.
Signaling Pathways Modulated by Urolithins
Urolithins, particularly Urolithin A, exert their health benefits by modulating several key cellular signaling pathways.[8] Unlike their precursor, this compound, urolithins are more readily absorbed and can reach physiologically relevant concentrations in tissues to enact these effects.[1][4]
Anti-Inflammatory Effects: NF-κB and MAPK Inhibition
Urolithins demonstrate potent anti-inflammatory properties.[1][3] Urolithin A has been shown to inhibit the activation of the transcription factor NF-κB, a master regulator of inflammation.[1][28] By preventing NF-κB's translocation to the nucleus, urolithins down-regulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and microsomal PGE synthase-1 (mPGES-1), leading to reduced production of prostaglandin (B15479496) E2 (PGE₂).[1][28] Additionally, urolithins can inhibit members of the mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which are also involved in the inflammatory response.[1][28][29]
Caption: Inhibition of the NF-κB inflammatory pathway by Urolithin A.
Antioxidant Effects: Nrf2 Pathway Activation
Urolithins contribute to cellular antioxidant defenses by activating the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway.[3][30] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Activation of this pathway by urolithins enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.[31]
Anti-Cancer Effects: Wnt Signaling and p53 Modulation
Urolithin A has been identified as an inhibitor of the canonical Wnt signaling pathway, a critical pathway that is often aberrantly activated in colorectal cancers.[1][20] By inhibiting Wnt signaling, UA can suppress the proliferation of cancer cells.[20] Furthermore, in prostate cancer cell models, EA and UA have been shown to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.[32] This leads to the stabilization and activation of p53, promoting the expression of genes involved in cell cycle arrest and apoptosis, thereby inducing cancer cell death.[32]
Caption: Urolithin A-mediated inhibition of the canonical Wnt signaling pathway.
Enhancement of Intestinal Barrier Function
The integrity of the intestinal barrier is crucial for health, and its disruption is linked to inflammatory conditions. Urolithin A has been shown to enhance intestinal barrier function by increasing the expression of tight junction proteins, including Occludin and ZO-1.[3][30] This action helps to maintain a healthy gut barrier, preventing the leakage of harmful substances from the gut lumen into circulation.[30]
Conclusion and Future Directions
The interaction between this compound and the gut microbiota is a clear example of how host-microbe symbiosis is essential for metabolizing dietary compounds into their more bioactive forms. The production of urolithins is entirely dependent on the presence of specific gut bacteria, giving rise to different urolithin metabotypes that may explain inter-individual variations in the health benefits derived from consuming ellagitannin-rich foods.[7] Urolithins, particularly Urolithin A, exhibit potent anti-inflammatory, antioxidant, and anti-cancer properties by modulating key signaling pathways such as NF-κB, Nrf2, and Wnt.
For researchers, scientists, and drug development professionals, this field presents significant opportunities. Future research should focus on:
-
Isolating and characterizing more bacterial species involved in the complete conversion of EA to final urolithin products.
-
Elucidating the specific enzymes and genetic pathways responsible for each metabolic step.
-
Conducting more human clinical trials to confirm the health benefits of urolithins and to establish effective dosages.[8]
-
Developing personalized nutrition strategies or probiotic supplements containing urolithin-producing bacteria to convert individuals with a non-producing metabotype (UM-0) to a producing one, thereby maximizing the health potential of dietary ellagitannins.[33]
A deeper understanding of these microbial processes is critical for harnessing the therapeutic potential of this compound and its metabolites for the prevention and treatment of chronic diseases.
References
- 1. Biological Significance of Urolithins, the Gut Microbial this compound-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Gut Microbiota: Interactions, and Implications for Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 6. Gut Microbiota Conversion of Dietary this compound into Bioactive Phytoceutical Urolithin A Inhibits Heme Peroxidases | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 9. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ddtjournal.com [ddtjournal.com]
- 11. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isour ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO01649G [pubs.rsc.org]
- 12. Description of urolithin production capacity from this compound of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imahealth.org [imahealth.org]
- 14. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Bifidobacterium pseudocatenulatum INIA P815: The first bacterium able to produce urolithins A and B from this compound | Semantic Scholar [semanticscholar.org]
- 18. In vitro conversion of this compound to urolithin A by different gut microbiota of urolithin metabotype A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of Fruit Ellagitannin Extracts, this compound, and Their Colonic Metabolite, Urolithin A, on Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro conversion of this compound to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Effect of this compound on body weight, nutrient digestibility, fecal microbiota, and urolithin A metabolism in Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
- 29. This compound-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Potential of the this compound-derived gut microbiota metabolite – Urolithin A in gastrointestinal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. aacrjournals.org [aacrjournals.org]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Bioavailability and Metabolism of Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ellagic acid (EA), a polyphenol found in various fruits and nuts, has garnered significant attention for its antioxidant, anti-inflammatory, and anti-proliferative properties.[1] However, its therapeutic application is significantly hindered by extremely low bioavailability, characterized by poor water solubility, limited absorption, and rapid metabolism.[2][3] The primary route of EA's biological activity is not through the parent compound itself but via its gut microbiota-derived metabolites, known as urolithins.[4][5] These metabolites, particularly Urolithin A and B, are significantly more bioavailable than EA and are considered the key effectors of the health benefits associated with ellagitannin-rich foods.[4][6] This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, focusing on its transformation by gut microbiota, the resulting urolithin metabolites, and their subsequent biological actions through various signaling pathways. It includes quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic and signaling pathways to serve as a critical resource for research and development.
Bioavailability and Pharmacokinetics of this compound
The bioavailability of free this compound is exceptionally low.[2][4] Upon ingestion of EA-rich foods, ellagitannins (ETs) are first hydrolyzed to release free EA in the stomach and small intestine.[1][7] A small fraction of this free EA may be absorbed in the stomach and upper small intestine.[8] However, its poor water solubility (approximately 9.7 µg/mL) and low permeability are major limiting factors for its absorption.[3][9]
Studies in human volunteers have consistently shown that plasma concentrations of EA are very low and transient. After ingestion of pomegranate juice, peak plasma concentrations (Cmax) of EA were found to be in the range of 0.02–0.11 µmol/L (approximately 6-33 ng/mL), typically reached within one hour (Tmax), and the compound was often undetectable after four hours.[8][10] Interestingly, higher doses of free EA do not necessarily lead to increased bioavailability, suggesting that absorption mechanisms in the small intestine become saturated.[8]
Once absorbed, EA can be metabolized by phase II enzymes in the intestine and liver, forming glucuronide and sulfate (B86663) conjugates.[5] The most common metabolite found in plasma is a dimethyl ether glucuronide of EA.[4][10]
Quantitative Pharmacokinetic Data: this compound
The following tables summarize key pharmacokinetic parameters for this compound from various human and animal studies.
Table 1: Pharmacokinetics of this compound in Humans
| Source Administered | Dose of EA / Ellagitannins | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak) | Elimination Half-life (t½) | Reference |
|---|---|---|---|---|---|
| Pomegranate Juice | 25 mg EA | 31.9 ng/mL (~0.1 µM) | 1 hour | < 4 hours | [10] |
| Pomegranate Extract | 22 mg free EA + 330 mg ellagitannins | 33 ng/mL (~0.11 µmol/L) | 1 hour | Not Reported | [8] |
| Pomegranate Extract | 524 mg free EA + 130 mg punicalagin | ~120 ng/mL (~0.4 µmol/L) | 1 hour | Not Reported | [8][11] |
| EA Capsules | 40 mg EA | 200.15 ± 26.66 ng/mL | 1 hour | 8.4 ± 1.4 hours |[12][13][14] |
Table 2: Pharmacokinetics of this compound in Animal Models (Rats)
| Administration | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak) | Elimination Half-life (t½) | Reference |
|---|---|---|---|---|---|
| Oral Gavage | 50 mg/kg | 93.6 ng/mL | 0.5 hours | t½β = 6.86 hours | [15] |
| Pomegranate Leaf Extract | 0.8 g/kg | 213 ng/mL | 0.55 hours | t½β = 5.0 hours |[16][17] |
Metabolism by Gut Microbiota: The Formation of Urolithins
The vast majority of ingested this compound is not absorbed in the upper gastrointestinal tract and passes to the colon.[4] Here, it undergoes extensive metabolism by the gut microbiota, which transforms EA into a series of more bioavailable and bioactive metabolites called urolithins.[1][5] This transformation is critical, and the resulting urolithins are considered the primary compounds responsible for the health benefits attributed to EA and ellagitannins.[4]
The metabolic process involves the sequential removal of hydroxyl groups from the dibenzopyran-6-one core structure of this compound.[1][4] This pathway generally proceeds from EA to Urolithin D (tetrahydroxy), Urolithin C (trihydroxy), Urolithin A (dihydroxy), and finally Urolithin B (monohydroxy).[1][18]
Interindividual Variability: Urolithin Metabotypes
A key finding in EA metabolism is the significant interindividual variability in urolithin production, which is dependent on the composition of an individual's gut microbiota.[4] This has led to the classification of individuals into three "urolithin metabotypes" (UM):
-
Metabotype A (UM-A): Individuals who produce Urolithin A as the final major metabolite.[18][19]
-
Metabotype B (UM-B): Individuals who produce Isourolithin A and/or Urolithin B in addition to Urolithin A.[18][19]
-
Metabotype 0 (UM-0): Individuals who are unable to produce any urolithins.[18]
Specific bacterial species from families such as Eggerthellaceae and Enterococcaceae have been identified as key players in this biotransformation.[5] For instance, Gordonibacter species are involved in the initial steps of converting EA to intermediate urolithins like Urolithin C.[10]
Bioavailability and Pharmacokinetics of Urolithins
In stark contrast to this compound, urolithins are well-absorbed from the colon.[4] Their increased lipophilicity allows them to pass through intestinal epithelial cells and enter systemic circulation.[1][18][20] Following absorption, they undergo extensive phase II metabolism in the liver to form glucuronide and sulfate conjugates, which are the primary forms found circulating in the plasma.[4][20]
Urolithins exhibit significantly higher bioavailability and a longer residence time in the body compared to EA. Plasma concentrations of urolithins can reach micromolar levels (0.2–20 µM) and persist for 48-72 hours after the consumption of ellagitannin-rich foods, indicating active enterohepatic recirculation.[4]
Quantitative Pharmacokinetic Data: Urolithins
Table 3: Plasma Concentrations of Urolithins in Humans
| Source Administered | Key Metabolite(s) | Peak Plasma Concentration Range | Time to Appear in Plasma | Persistence | Reference |
|---|---|---|---|---|---|
| Pomegranate Juice/Extract | Urolithin A and conjugates | >2.0 µmol/L | 6-8 hours | 48-72 hours | [4][8] |
| Ellagitannin-rich foods | Urolithin A, B and conjugates | 0.2–20 µM | 6-8 hours | 48-72 hours |[4] |
Key Signaling Pathways Modulated by Urolithins
The biological activities of urolithins are exerted through the modulation of multiple intracellular signaling pathways critical to cellular health, inflammation, and metabolism.
Anti-inflammatory Pathways: NF-κB and MAPK
Urolithins A and B are potent anti-inflammatory agents. They primarily act by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21][22] This is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB complex, thereby suppressing the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[21][22] Urolithin A also inhibits the MAPK (Mitogen-Activated Protein Kinase) pathways (ERK, JNK, p38), which are involved in cellular stress and inflammation.[22]
Cellular Health and Survival: PI3K/Akt and JNK/p38 Pathways
Urolithin B has been shown to modulate pathways central to cell survival and apoptosis. It can activate the pro-survival PI3K/Akt pathway, which promotes cell viability and resistance to programmed cell death.[23] Concurrently, Urolithin B can inhibit the stress-activated JNK and p38 MAPK pathways, which are pro-apoptotic.[23] This dual action helps protect cells from damage and supports cellular longevity.
Mitophagy and Antioxidant Response: PINK1/Parkin and Nrf2
One of the most well-documented functions of Urolithin A is the induction of mitophagy—the selective degradation of damaged mitochondria.[22] It activates the PINK1/Parkin signaling pathway, a primary route for mitochondrial quality control.[22][24] By clearing dysfunctional mitochondria, Urolithin A helps maintain cellular energy homeostasis and reduces oxidative stress. Urolithin A also stimulates the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes, further bolstering cellular defense.[5][24]
Experimental Protocols and Methodologies
The study of this compound and urolithin bioavailability requires robust and validated experimental and analytical methods.
In Vivo Pharmacokinetic Studies
-
Animal Models: Sprague-Dawley or Wistar rats are commonly used.[15][16][17][25]
-
Administration: this compound or plant extracts are administered via oral gavage at specific doses (e.g., 50 mg/kg).[15][25]
-
Sample Collection: Blood samples are collected serially from the tail vein or via cannulation at predetermined time points (e.g., 0.15, 0.3, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes.[12][16] Plasma is separated by centrifugation. Tissues (liver, kidney, brain, etc.) are harvested at the end of the study.[15]
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte.[15] A common protocol involves:
-
Acidification of plasma.
-
Loading onto an SPE cartridge (e.g., C18).
-
Washing with an aqueous solution (e.g., 40% methanol (B129727) in 0.1% formic acid).
-
Elution with a strong organic solvent (e.g., 90% methanol in 0.1% formic acid).[15]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using software like DAS 3.0 to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life, often fitting the data to a two-compartment model.[15][17]
In Vitro Metabolism and Bioactivity Models
-
Fecal Fermentation: To study the conversion of EA to urolithins, in vitro fermentation is performed using fresh human fecal slurries from donors with known metabotypes.[4][26][27] EA is incubated with the fecal culture under anaerobic conditions, and samples are analyzed over time to track the appearance of urolithins.[19]
-
Cell Culture Models:
-
Caco-2 Cells: This human colon adenocarcinoma cell line is used as a model of the intestinal barrier to study absorption and transport.[28]
-
3T3-L1 Adipocytes: Used to study effects on fat accumulation and insulin (B600854) sensitivity.[29]
-
Macrophage Cell Lines (RAW264.7, THP-1): Employed to investigate anti-inflammatory effects and modulation of pathways like NF-κB.[30][31]
-
Analytical Techniques for Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (typically at 254 nm) is a common method for quantifying EA.[12][13][16] A reversed-phase C18 column is typically used with a mobile phase consisting of an organic solvent like methanol or acetonitrile (B52724) and an acidified aqueous buffer.[16][32]
-
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the gold standard for its high sensitivity, specificity, and speed, allowing for the quantification of very low concentrations of EA and its metabolites in complex biological matrices like plasma and tissue homogenates.[15] It enables the simultaneous detection and quantification of EA and multiple urolithins and their conjugates.
Conclusion and Future Directions
The biological activity of dietary this compound is almost entirely dependent on its bioconversion by gut microbiota into more bioavailable urolithins. While EA itself demonstrates poor pharmacokinetic properties, urolithins are well-absorbed and persist in circulation, where they modulate key signaling pathways related to inflammation, cell survival, and metabolic health. The significant interindividual variation in urolithin production (metabotypes) highlights a critical challenge and an opportunity for personalized nutrition and therapeutic strategies.
For drug development professionals, these findings suggest that focusing on the direct delivery of urolithins (e.g., Urolithin A) may be a more viable strategy than administering this compound.[6] Future research should focus on:
-
Further elucidating the specific bacterial consortia responsible for each step of urolithin production to develop targeted probiotics or prebiotics.
-
Conducting large-scale human clinical trials to confirm the therapeutic efficacy of purified urolithins for specific chronic diseases.
-
Developing advanced drug delivery systems to enhance the stability and targeted delivery of urolithins.[3][9]
Understanding the intricate relationship between diet, the gut microbiome, and host metabolism is paramount to harnessing the full therapeutic potential of compounds like this compound.
References
- 1. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a multi-target bioactive compound for drug discovery in CNS? A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to improve this compound bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Significance of Urolithins, the Gut Microbial this compound-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Gut Microbiota: Interactions, and Implications for Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption and Metabolism of Urolithin A and this compound in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvements in Metabolic Health with Consumption of this compound and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. art.torvergata.it [art.torvergata.it]
- 10. Neuroprotective Potential of this compound: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. Bioavailability of this compound After Single Dose Administration Using HPLC | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Method Development and Validation for Pharmacokinetic and Tissue Distributions of this compound Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | MDPI [mdpi.com]
- 16. Pharmacokinetic study of this compound in rat after oral administration of pomegranate leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Gut Bacteria Involved in this compound Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjgnet.com [wjgnet.com]
- 21. nbinno.com [nbinno.com]
- 22. Urolithin A: The anti-aging secret of intestinal flora metabolites - FocusHerb [focusherb.com]
- 23. nbinno.com [nbinno.com]
- 24. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Affects Metabolic and Transcriptomic Profiles and Attenuates Features of Metabolic Syndrome in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro conversion of this compound to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. This compound and Urolithins A and B Differentially Regulate Fat Accumulation and Inflammation in 3T3-L1 Adipocytes While Not Affecting Adipogenesis and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. This compound and urolithin A modulate the immune response in LPS-stimulated U937 monocytic cells and THP-1 differentiated macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
Ellagic Acid's Induction of Apoptosis in Breast Cancer Cell Lines: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ellagic acid (EA), a natural polyphenol found in various fruits and nuts, has demonstrated significant potential as a chemotherapeutic agent by inducing apoptosis in breast cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental protocols associated with EA's effects on prominent breast cancer cell lines, primarily focusing on the estrogen receptor-positive (ER+) MCF-7 and triple-negative MDA-MB-231 cell lines. We consolidate key quantitative data, detail the signaling pathways modulated by EA, and provide comprehensive, standardized protocols for the essential assays used to evaluate its apoptotic and anti-proliferative effects. This document is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this compound in breast cancer.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women globally.[1] A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Therapeutic strategies aimed at restoring this crucial cellular process are a cornerstone of modern oncology. This compound, a dietary polyphenol, has emerged as a promising natural compound that inhibits cancer cell proliferation and selectively induces apoptosis.[1][2] This guide synthesizes the current understanding of EA's mechanisms against breast cancer cells, providing a technical framework for its study.
Molecular Mechanisms of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through a multi-faceted approach, modulating several key signaling pathways. The primary mechanisms identified in breast cancer cell lines include the inhibition of cell cycle machinery and the activation of intrinsic and extrinsic apoptotic pathways.
Inhibition of Cyclin-Dependent Kinase 6 (CDK6)
One of the principal mechanisms of action for this compound is the direct inhibition of Cyclin-Dependent Kinase 6 (CDK6), a critical regulator of the G1-S phase transition in the cell cycle.[3][4] By binding to and inhibiting CDK6, this compound prevents the phosphorylation of the Retinoblastoma (RB) tumor suppressor protein.[1] This keeps RB in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest and subsequent apoptosis.[1] This effect has been observed in both MCF-7 and MDA-MB-231 cell lines.[5]
Modulation of the Intrinsic (Mitochondrial) Apoptotic Pathway
This compound shifts the balance of Bcl-2 family proteins to favor apoptosis. In MDA-MB-231 cells, EA treatment leads to the downregulation of the anti-apoptotic protein Bcl-xL.[6][7] In other cancer models, it has been shown to decrease Bcl-2 and increase the pro-apoptotic protein Bax.[8] This altered Bax/Bcl-2 ratio compromises the outer mitochondrial membrane integrity, leading to the release of cytochrome c into the cytosol.[6] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently activating executioner caspases like caspase-3, culminating in apoptosis.[8]
TGF-β/Smad3 Signaling Pathway
In MCF-7 cells, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the TGF-β/Smad3 signaling pathway.[9] This pathway is a key regulator of cellular processes including proliferation and death.[9] EA treatment alters the expression of numerous genes within this pathway, leading to a G0/G1 phase arrest and promoting apoptosis.[9][10]
Quantitative Efficacy Data
The anti-proliferative and pro-apoptotic efficacy of this compound has been quantified in several studies. The following tables summarize key findings for MCF-7 and MDA-MB-231 cell lines.
Table 1: Anti-proliferative Activity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | IC50 (µM) | Treatment Duration | Assay | Reference |
| MCF-7 | 29.12 ± 1.15 | 48 hours | MTT | [5] |
| MDA-MB-231 | 20.51 ± 1.22 | 48 hours | MTT | [5] |
| MDA-MB-231 | ~132 (40 µg/mL) | 48 hours | WST-1 | [2] |
Note: IC50 values can vary based on the specific assay, passage number of the cell line, and other experimental conditions.
Table 2: Apoptosis Induction
The percentage of apoptotic cells is typically determined by Annexin V/PI staining followed by flow cytometry.
| Cell Line | EA Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| MCF-7 | 29.12 µM (IC50) | 48 hours | 23.3% | [11] |
| MDA-MB-231 | 20.51 µM (IC50) | 48 hours | 27.9% | [11] |
| MCF-7 | 15 µg/mL (~50 µM) | 24 hours | 4.36% | [10] |
| MCF-7 | 20 µg/mL (~66 µM) | 24 hours | 10.24% | [10] |
Table 3: Modulation of Key Apoptotic Proteins
Changes in protein expression are typically quantified by Western Blot analysis.
| Cell Line | Protein | Effect of EA Treatment | Reference |
| MCF-7 | CDK6 | Expression Decreased | [5] |
| MDA-MB-231 | CDK6 | Expression Decreased | [5] |
| MDA-MB-231 | Bcl-xL | Expression Decreased | [6][12] |
| MDA-MB-231 | Cytochrome c | Cytosolic levels Increased | [6][12] |
| MCF-7 & others | p53 / p21 | Expression Increased | [13][14] |
| Prostate Cancer | Bax | Expression Increased | [8] |
| Prostate Cancer | Bcl-2 | Expression Decreased | [8] |
| Prostate Cancer | Pro-caspase 3 | Expression Decreased (cleavage) | [8] |
Experimental Protocols & Workflow
Reproducible results in cell biology depend on standardized protocols. The following sections provide detailed methodologies for the key experiments used to assess the effects of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells to determine viability and calculate the IC50 value of a compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (EA) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of EA in culture medium. Remove the old medium and add 100 µL of the EA dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest EA dose).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes, protected from light.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot viability vs. concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Cold PBS, FACS tubes, Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDE membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound consistently demonstrates anti-proliferative and pro-apoptotic activity in breast cancer cell lines through well-defined molecular mechanisms, including the inhibition of CDK6 and modulation of the intrinsic apoptotic pathway. The quantitative data and standardized protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on in vivo studies to validate these cellular effects, explore synergistic combinations with existing chemotherapies, and develop novel delivery systems to overcome potential bioavailability challenges, ultimately paving the way for the clinical application of this compound in breast cancer therapy.
References
- 1. This compound Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound controls cell proliferation and induces apoptosis in breast cancer cells via inhibition of cyclin-dependent kinase 6 [uwcscholar.uwc.ac.za]
- 4. This compound Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. infospace.mrc.ac.za [infospace.mrc.ac.za]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. This compound Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Apoptosis and Antiproliferative Activity of MCF-7 Human Breast Cancer Cells with Sonicated Aqueous Peel Extract of Punica granatum L. (Nimali sp.) - PMC [pmc.ncbi.nlm.nih.gov]
Ellagic Acid: A Potent Regulator of Cell Cycle Progression in Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid (EA), a naturally occurring polyphenol found in various fruits, nuts, and seeds, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic properties. A primary mechanism through which this compound exerts its anticancer effects is the targeted disruption of the cell cycle, a tightly regulated process that governs cellular replication. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. This compound has been shown to induce cell cycle arrest at various checkpoints, primarily the G1 (Gap 1) and G2/M (Gap 2/Mitosis) phases, thereby preventing the proliferation of malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing the role of this compound in the regulation of cell cycle progression.
Mechanisms of this compound-Induced Cell Cycle Arrest
This compound predominantly induces cell cycle arrest at the G1/S and G2/M transitions, preventing cancer cells from entering the DNA synthesis (S) phase or mitosis (M) phase. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CKIs).
-
G1 Phase Arrest: A majority of studies report that this compound causes an accumulation of cells in the G1 phase.[1][2][3] This arrest is often mediated by the upregulation of tumor suppressor proteins like p53 and its downstream target, the CDK inhibitor p21 (also known as Cip1/WAF1).[2][3][4] The p21 protein inhibits the activity of CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition.[4][5] Consequently, the retinoblastoma protein (pRb) remains in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for DNA replication. Furthermore, this compound has been shown to directly inhibit CDK6 activity and downregulate the expression of cyclin D1 and cyclin E, further contributing to G1 arrest.[2][5][6]
-
G2/M Phase Arrest: In some cancer cell lines, such as HCT-15 colon adenocarcinoma cells, this compound has been observed to induce cell cycle arrest at the G2/M checkpoint.[7][8] This mechanism is less commonly reported but involves the modulation of the CDK1/Cyclin B1 complex, which is critical for entry into mitosis.
Key Signaling Pathways Modulated by this compound
This compound's influence on the cell cycle is orchestrated through its interaction with several critical intracellular signaling pathways.
The p53-p21-CDK Signaling Pathway
The tumor suppressor protein p53 is a central regulator of the cell cycle, often termed the "guardian of the genome."[7] In response to cellular stress, such as DNA damage induced by chemotherapeutic agents, p53 is activated and transcriptionally upregulates the expression of p21.
This compound has been consistently shown to increase the expression of both p53 and p21 in various cancer cell lines, including ovarian, bladder, and prostate cancer cells.[2][3][4][9] The elevated p21 levels lead to the inhibition of CDK2, CDK4, and/or CDK6.[3][5] This inhibition prevents the phosphorylation of pRb, thereby blocking the G1/S transition and halting cell proliferation.[4] The induction of this pathway is a cornerstone of EA's ability to impose G1 cell cycle arrest.[3]
Caption: p53-p21-CDK signaling pathway activation by this compound leading to G1 arrest.
The TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. In the context of cell cycle regulation, TGF-β signaling can induce G1 arrest. This compound has been found to activate this pathway in breast and colon cancer cells.[10][11][12]
Upon activation by EA, the TGF-β receptor phosphorylates Smad proteins (specifically Smad3).[10][12] Phosphorylated Smad3 then translocates to the nucleus, where it acts as a transcription factor, increasing the expression of CDK inhibitors like p15, p21, and p27.[12] This upregulation of CKIs contributes to the inhibition of CDKs and subsequent G1 phase arrest.[12]
Caption: this compound induces G1 arrest via the TGF-β/Smad3 signaling pathway.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that promotes cell proliferation and survival.[1] Constitutive activation of STAT3 is common in many cancers and is associated with the upregulation of pro-proliferative genes like CyclinD1 and anti-apoptotic genes like Bcl-xL and Mcl-1.[1]
This compound has been shown to inhibit the activation of the STAT3 signaling pathway in cervical carcinoma cells.[1] It achieves this by suppressing the phosphorylation of Janus kinase 2 (JAK2) and STAT3 itself.[1] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, including Cyclin D1.[1] The reduction in Cyclin D1 levels contributes significantly to G1 phase arrest.[1]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis. Hyperactivation of this pathway is a frequent event in cancer. This compound has been demonstrated to inhibit the PI3K/Akt pathway in colon adenocarcinoma cells.[8]
By downregulating the expression of PI3K and inhibiting the phosphorylation of Akt, this compound effectively inactivates this pro-survival pathway.[8] This inactivation leads to a decrease in the expression of proliferation-associated markers like proliferating cell nuclear antigen (PCNA) and Cyclin D1, contributing to cell cycle arrest.[8] Furthermore, inhibition of Akt signaling promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[8]
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
Quantitative Data Summary
The efficacy of this compound in regulating cell cycle progression and inducing apoptosis has been quantified across numerous studies and cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 29.12 ± 1.15 | 48 | [5] |
| MDA-MB-231 | Breast Cancer | 20.51 ± 1.22 | 48 | [5] |
| HeLa | Cervical Carcinoma | Not specified, effective at 10-30 µM | 72 | [1] |
| ES-2 | Ovarian Carcinoma | >25 | 48 | [2] |
| PA-1 | Ovarian Carcinoma | <10 | 48 | [2] |
| T24 | Bladder Cancer | Effective at 10-50 µM | 24 | [3] |
| HOS | Osteogenic Sarcoma | ~21.5 (6.5 µg/mL) | Not specified | [13] |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells[1]
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 60.3 ± 4.21 | Not specified | 20.4 ± 2.94 |
| 10 µM EA | 69.9 ± 3.55 | Not specified | Not specified |
| 20 µM EA | 75.7 ± 3.27 | Not specified | 15.6 ± 2.87 |
| 30 µM EA | 84.7 ± 3.01 | Not specified | 9.38 ± 1.37 |
Table 3: Effect of this compound on Apoptosis Rates
| Cell Line | EA Concentration (µM) | Apoptosis Rate (%) | Exposure Time (h) | Reference |
| MCF-7 | 29.12 (IC50) | 23.3 | 48 | [5] |
| MDA-MB-231 | 20.51 (IC50) | 27.9 | 48 | [5] |
| HeLa | 10 | 16.3 ± 1.38 | 72 | [1] |
| HeLa | 20 | 22.0 ± 3.24 | 72 | [1] |
| HeLa | 30 | 32.1 ± 2.27 | 72 | [1] |
| MCF-7 | ~50 (15 µg/ml) | 4.36 ± 0.35 | 24 | [14] |
| MCF-7 | ~66 (20 µg/ml) | 10.24 ± 1.23 | 24 | [14] |
Table 4: Modulation of Key Cell Cycle Regulatory Proteins by this compound
| Protein | Effect | Cell Line(s) | Reference |
| CDK6 | Downregulation (Expression & Activity) | MCF-7, MDA-MB-231 | [4][5] |
| Cyclin D1 | Downregulation | HeLa, ES-2, PA-1, HCT-15 | [1][2][8] |
| Cyclin E | Downregulation | ES-2, PA-1 | [2][13] |
| p53 | Upregulation | ES-2, PA-1, T24, MOLT-4 | [2][3][4][15] |
| p21 (Cip1/WAF1) | Upregulation | ES-2, PA-1, T24, LNCaP | [2][3][4] |
| p27 | Upregulation | LNCaP | [4] |
| p-STAT3 | Downregulation | HeLa | [1] |
| p-Akt | Downregulation | HCT-15, PC3 | [4][8] |
| Bax | Upregulation | ES-2, PA-1 | [2] |
| Bcl-2 | Downregulation | ES-2, PA-1 | [2] |
| Caspase-3 | Activation | T24, ES-2, PA-1 | [2][3] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5x10⁴ cells/well) and allow them to adhere for 24 hours.[14][16]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µg/ml) and a vehicle control (DMSO, final concentration <0.1%).[14] Incubate for desired time periods (e.g., 24, 48, 72 hours).[14]
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of a solubilization solution, typically DMSO, to each well to dissolve the formazan crystals.[14][16] Agitate the plate on a rocker platform for 10 minutes.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as: (OD of treated sample / OD of control sample) x 100%.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The fluorescent dye Propidium Iodide (PI) stoichiometrically binds to DNA. As cells progress through the cell cycle, their DNA content doubles from G1 to G2/M. The intensity of PI fluorescence in stained cells is therefore directly proportional to their DNA content, which can be measured by a flow cytometer.
-
Protocol:
-
Culture cells to 70-80% confluency. For synchronization, starve cells in serum-free medium for 24 hours.[14]
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[14]
-
Harvest both floating and adherent cells by trypsinization, and wash with ice-cold PBS.[14]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C or 4°C for at least 30 minutes (or overnight).[2][14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 20-50 µg/mL) and RNase A (e.g., 10-80 µg/mL) to degrade RNA and prevent its staining.[2][14]
-
Incubate in the dark at 37°C or room temperature for 30 minutes.[2][14]
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL-2A).[2]
-
The resulting DNA content histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.
-
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye. Thus, viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
-
Protocol:
-
Treat cells with the desired concentrations of this compound for the specified time.[17]
-
Collect all cells (adherent and floating) and wash twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer provided in a commercial kit (e.g., BD Biosciences).[17]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[17][18]
-
Data is typically presented as a dot plot with four quadrants representing the different cell populations.
-
Conclusion and Future Directions
The collective evidence strongly establishes this compound as a multi-faceted regulator of cell cycle progression in cancer cells. Its ability to induce primarily G1 phase arrest is mediated through the modulation of several key signaling pathways, most notably the p53/p21, TGF-β/Smad, and STAT3 pathways. By upregulating tumor suppressors and CDK inhibitors while simultaneously downregulating pro-proliferative molecules like CDKs, cyclins, and oncogenic transcription factors, this compound effectively halts the uncontrolled proliferation of cancer cells.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Improving Bioavailability: The clinical utility of this compound is currently limited by its low bioavailability. The development of novel formulations, such as nanoencapsulation, could enhance its therapeutic efficacy.[19]
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents could lead to more effective treatment regimens with reduced toxicity.[2]
-
In Vivo Studies: While in vitro evidence is robust, more extensive in vivo studies using animal models are necessary to validate these findings and to understand the pharmacokinetics and pharmacodynamics of this compound in a whole-organism context.[10]
-
Target Identification: Further elucidation of the direct molecular targets of this compound will provide deeper insights into its mechanisms and could aid in the design of more potent synthetic analogues.
References
- 1. This compound induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effect of this compound on Cell Growth of Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Determining the effect of this compound on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induced p53/p21 expression, G1 arrest and apoptosis in human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review on this compound in breast cancer treatment: From cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound potentiates the effect of quercetin on p21waf1/cip1, p53, and MAP-kinases without affecting intracellular generation of reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determining the effect of this compound on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. infospace.mrc.ac.za [infospace.mrc.ac.za]
- 18. mdpi.com [mdpi.com]
- 19. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Free Radical Scavenging Activity of Ellagic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits, nuts, and seeds, has garnered significant attention for its potent antioxidant properties.[1][2][3] Its unique chemical structure, characterized by four hydroxyl groups and two lactone rings, enables it to effectively neutralize harmful free radicals and reactive oxygen species (ROS).[2][4] This technical guide provides an in-depth analysis of the free radical scavenging activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their damaging effects, is implicated in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2] this compound's ability to scavenge free radicals and modulate cellular antioxidant defense systems positions it as a promising candidate for therapeutic interventions aimed at mitigating oxidative damage.[2][5][6]
Quantitative Analysis of Free Radical Scavenging Activity
The free radical scavenging efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of its activity against different radical species.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Concentration | % Inhibition / IC50 | Reference Compound | % Inhibition / IC50 (Reference) | Source |
| 0.8-100 µg/mL | >75% | - | - | [7] |
| 100 µM | IC50: 17 ± 4 µM | This compound Peracetate (EAPA) | IC50: 32 ± 6 µM | [8] |
| ~50 µg/mL | IC50: ~50 µg/mL | Ascorbic Acid | IC50: ~12.5 µg/mL | [9] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Concentration | % Inhibition | Reference Compound | % Inhibition (Reference) | Source |
| 20 µg/mL | 93.9% | - | - | [10] |
| 45 µg/mL | - | BHT, BHA, α-tocopherol, Ascorbic Acid | 69.8%, 66.8%, 64.5%, 59.7% | [11] |
Table 3: Other Radical Scavenging and Antioxidant Activities
| Assay | Concentration | % Inhibition / Activity | Reference Compound | % Inhibition / Activity (Reference) | Source |
| Superoxide (B77818) Anion Radical Scavenging | 45 µg/mL | Effective Scavenging | BHA, BHT, α-tocopherol, Ascorbic Acid | Comparison provided | [11] |
| Hydroxyl Radical Scavenging | - | Rate constants in the range of 10⁶-10⁹ M⁻¹s⁻¹ | - | - | [12][13] |
| Lipid Peroxidation Inhibition | 45 µg/mL | 71.2% | BHT, BHA, α-tocopherol, Ascorbic Acid | 69.8%, 66.8%, 64.5%, 59.7% | [11] |
| Lipid Peroxidation Inhibition | 4, 20, 100 µg/mL | 55%, 79%, 88% | - | - | [7] |
| Peroxynitrite Scavenging | - | Rate constant: 3.7 x 10³ M⁻¹s⁻¹ | - | - | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the most common assays used to evaluate the free radical scavenging activity of this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the this compound sample and the positive control.
-
Add a specific volume of the sample or standard dilutions to the wells of a 96-well plate.[14]
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[14][16]
-
Measure the absorbance of the solutions at a specific wavelength, typically around 517 nm, using a microplate reader.[14][15][16]
-
A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[14]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate or ammonium (B1175870) persulfate (oxidizing agent)
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting the ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[17] This results in a dark-colored solution.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of approximately 0.70 (± 0.02) at 734 nm.[18]
-
Prepare a series of dilutions of the this compound sample and the positive control.
-
Add a small volume of the sample or standard dilutions to the wells of a 96-well plate.[18]
-
Add the diluted ABTS•+ solution to each well and mix thoroughly.[19]
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[19]
-
Measure the absorbance at 734 nm using a microplate reader.[18][19]
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
Superoxide Radical Scavenging Assay
This assay typically involves an enzymatic or non-enzymatic system to generate superoxide radicals (O₂•⁻). The scavenging activity is determined by measuring the inhibition of the reduction of a detector molecule, such as nitroblue tetrazolium (NBT), which forms a colored formazan (B1609692) product.
Materials:
-
This compound sample
-
Superoxide radical generating system (e.g., phenazine (B1670421) methosulfate-NADH system or xanthine-xanthine oxidase system)
-
Nitroblue tetrazolium (NBT) solution
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Prepare a reaction mixture containing the buffer, NBT, and the superoxide generating components.
-
Add different concentrations of the this compound sample to the reaction mixture.
-
Initiate the reaction (e.g., by adding NADH or xanthine (B1682287) oxidase).
-
Incubate the mixture at a specific temperature for a set time.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-treated groups with the control group.
Hydroxyl Radical Scavenging Assay
The highly reactive hydroxyl radical (•OH) is often generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging activity is measured by the inhibition of the degradation of a detector molecule, such as deoxyribose.
Materials:
-
This compound sample
-
Ferrous salt (e.g., FeCl₂)
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose
-
Thiobarbituric acid (TBA)
-
Buffer solution
Procedure:
-
Prepare a reaction mixture containing the buffer, deoxyribose, ferrous salt, and the this compound sample at various concentrations.
-
Initiate the Fenton reaction by adding H₂O₂.
-
Incubate the mixture at a specific temperature for a set time.
-
Stop the reaction and add TBA.
-
Heat the mixture to develop a pink-colored chromogen.
-
Measure the absorbance of the colored solution at a specific wavelength (e.g., 532 nm).
-
The percentage of hydroxyl radical scavenging is calculated based on the reduction in color formation in the presence of the sample.
Visualizing the Mechanisms and Workflows
Graphviz diagrams are provided below to illustrate the chemical structure of this compound, the general mechanism of free radical scavenging, an experimental workflow for antioxidant assays, and the signaling pathways modulated by this compound.
Caption: Chemical structure of this compound.
Caption: General mechanism of free radical scavenging by this compound.
Caption: General workflow for in vitro antioxidant assays.
Caption: Signaling pathways modulated by this compound's antioxidant activity.
Mechanism of Action and Cellular Effects
The antioxidant activity of this compound is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals.[4] This process transforms the highly reactive free radicals into more stable, less harmful molecules.
Beyond direct radical scavenging, this compound also exerts its protective effects by modulating key cellular signaling pathways involved in the antioxidant defense system.[5] Studies have shown that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[7] By upregulating these endogenous antioxidant defenses, this compound enhances the cell's capacity to combat oxidative stress.
Furthermore, this compound has been shown to inhibit pro-inflammatory signaling pathways, such as the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways.[3][20] Oxidative stress is known to activate these pathways, leading to the production of inflammatory mediators. By suppressing these pathways, this compound can mitigate inflammation, which is closely linked to oxidative damage.[1]
Conclusion
This compound is a potent natural antioxidant with well-documented free radical scavenging capabilities. The quantitative data presented in this guide highlights its efficacy against a range of reactive species. The detailed experimental protocols provide a foundation for researchers to conduct further investigations into its antioxidant properties. The visualization of its mechanism of action and its influence on cellular signaling pathways underscores the multifaceted nature of its protective effects. For researchers, scientists, and drug development professionals, this compound represents a compelling molecule for the development of novel therapeutic strategies to prevent and treat diseases associated with oxidative stress. Further in vivo studies are warranted to fully elucidate its therapeutic potential in clinical settings.[6][21]
References
- 1. This compound: What It Is, How It Works, and Food Sources [healthline.com]
- 2. This compound: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative Action of this compound—A Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in suppressing in vivo and in vitro oxidative stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Evaluation of the Free Radical Scavenging Activities of this compound and this compound Peracetate by EPR Spectrometry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic studies on the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Free radical studies of this compound, a natural phenolic antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol this compound: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. protocols.io [protocols.io]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. This compound inhibits PKC signaling by improving antioxidant defense system in murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In-vivo antioxidant and therapeutic effects of this compound on ischemia-reperfusion injury in skeletal muscle | Semantic Scholar [semanticscholar.org]
Ellagic Acid's Effects on VEGF-Mediated Angiogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in tumor growth and metastasis, making the VEGF signaling pathway a prime target for anti-cancer therapies. Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has demonstrated significant anti-angiogenic properties. This document provides an in-depth technical overview of the mechanisms by which this compound inhibits VEGF-mediated angiogenesis, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
Introduction to VEGF-Mediated Angiogenesis
Angiogenesis is a complex multi-step process involving the proliferation, migration, and differentiation of endothelial cells (ECs). The VEGF family of proteins, particularly VEGF-A, and their corresponding receptors (VEGFRs) are the primary instigators of this cascade. The binding of VEGF to VEGFR-2 (also known as KDR/Flk-1) on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation initiates a cascade of downstream signaling pathways, principally the PI3K/Akt and MAPK/ERK pathways, which collectively promote EC survival, proliferation, migration, and tube formation, culminating in the development of new vasculature.[2][3][4][5] Given its crucial role in supplying nutrients and oxygen to growing tumors, inhibiting VEGF-mediated angiogenesis is a validated and strategic approach in oncology.[3][6]
This compound has emerged as a promising anti-angiogenic agent, interfering with several key events in the VEGF-driven angiogenic process.[2][3][7] This guide will dissect the molecular interactions and cellular consequences of treating VEGF-stimulated endothelial cells with this compound.
Mechanism of Action: this compound as a VEGF Pathway Inhibitor
This compound exerts its anti-angiogenic effects primarily by directly targeting the VEGFR-2 signaling cascade.[2][3] The primary mechanism involves the inhibition of VEGFR-2 kinase activity, which consequently blocks the downstream signaling required for endothelial cell proliferation, migration, and differentiation.[2][3][6]
Direct Inhibition of VEGFR-2 Kinase Activity
Studies have shown that this compound directly inhibits the tyrosine kinase activity of VEGFR-2.[2][3] Molecular docking simulations suggest that this compound can form stable hydrogen bonds and aromatic interactions within the ATP-binding pocket of the VEGFR-2 kinase domain.[2][3] This competitive inhibition prevents the ATP-dependent autophosphorylation of the receptor, a critical step for signal transduction. A significant reduction in the phosphorylation of VEGFR-2 at the Tyr1175 site is observed upon treatment with this compound, while the total expression level of the receptor remains unaffected.[2][8]
Abrogation of Downstream Signaling Pathways
By preventing VEGFR-2 activation, this compound effectively blocks the subsequent phosphorylation and activation of key downstream signaling molecules.[2][3][4] This includes the suppression of:
-
PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and proliferation. This compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt.[2][8]
-
MAPK Pathway (ERK, JNK): This pathway is heavily involved in cell proliferation and migration. This compound significantly reduces the phosphorylation of ERK and JNK.[2][8]
-
Other Mediators: The expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are essential for the degradation of the extracellular matrix during cell invasion, are also suppressed.[2][8] Furthermore, this compound has been shown to reduce intracellular Reactive Oxygen Species (ROS) levels, another downstream consequence of VEGFR-2 activation.[2][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Molecular Assault of Ellagic Acid on Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ellagic acid (EA), a naturally occurring polyphenol found in abundance in fruits and nuts like pomegranates, raspberries, and walnuts, has emerged as a promising agent in the prevention and treatment of prostate cancer. Extensive in vitro and in vivo studies have elucidated a complex network of molecular targets through which EA exerts its anti-cancer effects. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Anti-Cancer Mechanisms of this compound
This compound's therapeutic potential in prostate cancer stems from its ability to simultaneously target multiple critical cellular processes required for tumor growth, survival, and dissemination. The primary mechanisms include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and suppression of metastasis.
Induction of Apoptosis: Orchestrating Programmed Cell Death
This compound triggers apoptosis in prostate cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, a process mediated by a cascade of molecular events.
A key mechanism is the modulation of the Bcl-2 family of proteins. EA treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax:Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[2] Studies have demonstrated that EA treatment in PC3 human prostate cancer cells leads to a dose-dependent decrease in the protein expression of procaspases-3, -6, -8, and -9, indicating their activation.[1] The cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed following EA treatment.[1]
Furthermore, EA-induced apoptosis is also linked to the downregulation of survival-promoting proteins such as silent information regulator 1 (SIRT1), human antigen R (HuR), and heme oxygenase-1 (HO-1).[3][4] EA can also modulate the expression of apoptosis-inducing factor (AIF), contributing to caspase-independent apoptosis.[3][4] In p53-positive prostate cancer cells (LNCaP and 22RV1), EA has been found to downregulate the expression of murine double minute-2 (MDM2), a key negative regulator of the p53 tumor suppressor. This leads to an increase in p53 protein expression and its downstream targets involved in apoptosis, such as PUMA and NOXA.[5][6] Interestingly, EA can also induce apoptosis in p53-negative PC3 cells, suggesting the involvement of p53-independent pathways.[5][7]
References
- 1. Influence of this compound on prostate cancer cell proliferation: a caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Apoptotic markers in a prostate cancer cell line: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM2 as a target for this compound‑mediated suppression of prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Ellagic Acid: A Technical Guide to its Impact on Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to the pathogenesis of numerous diseases. Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent antioxidant properties.[1][2] This technical guide provides an in-depth analysis of the mechanisms through which this compound mitigates cellular oxidative stress, with a focus on its interaction with key signaling pathways. This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the molecular pathways involved to support further research and drug development efforts.
Introduction to this compound and Oxidative Stress
This compound is a polyphenol that is abundant in foods such as pomegranates, berries, and walnuts.[3] Its chemical structure, characterized by four hydroxyl groups, endows it with significant free radical scavenging capabilities.[1] Oxidative stress arises from an overproduction of ROS, which are natural byproducts of cellular metabolism.[4] When ROS levels exceed the cell's antioxidant capacity, they can inflict damage on vital macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and contributing to a variety of pathological conditions.[1][4] this compound has been shown to counteract these detrimental effects by directly scavenging ROS and by modulating endogenous antioxidant defense mechanisms.[1][3]
Mechanisms of Action: How this compound Combats Oxidative Stress
This compound employs a multi-pronged approach to combat cellular oxidative stress, primarily through the modulation of key signaling pathways and the enhancement of the cell's antioxidant arsenal.
Direct Antioxidant Activity
The phenolic structure of this compound allows it to donate electrons and neutralize a variety of reactive oxygen and nitrogen species.[3] This direct free radical scavenging activity is a primary mechanism by which it protects cells from oxidative damage.[1]
Upregulation of Endogenous Antioxidant Defenses via the Nrf2-ARE Pathway
A critical mechanism of this compound's protective effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[5][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[6][7]
Key downstream targets of the Nrf2 pathway that are upregulated by this compound include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[8]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[8]
-
Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): These are primary antioxidant enzymes that work in concert to neutralize superoxide radicals and hydrogen peroxide.[3][9]
Caption: this compound activates the Nrf2-ARE signaling pathway.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular responses to a variety of stimuli, including oxidative stress. This compound has been shown to modulate these pathways to exert its protective effects.[10] Specifically, this compound can inhibit the phosphorylation of key MAPK proteins such as p38 and extracellular-signal-regulated kinase (ERK), which are often activated by oxidative stress and can lead to inflammatory responses and cell damage. By mitigating the activation of these pro-oxidant and pro-inflammatory pathways, this compound further contributes to cellular protection.[10]
Caption: this compound modulates MAPK signaling pathways.
Quantitative Effects of this compound on Oxidative Stress Markers
Numerous studies have quantified the impact of this compound on key markers of oxidative stress and antioxidant capacity. The following tables summarize findings from selected preclinical and clinical trials.
Table 1: In Vitro and Preclinical In Vivo Studies
| Model System | Treatment | Outcome Measure | Result | Reference |
| Paraquat-induced intestinal injury in piglets | 0.01% and 0.02% EA in diet | Serum Malondialdehyde (MDA) | Significant decrease compared to paraquat (B189505) group | [3] |
| Paraquat-induced intestinal injury in piglets | 0.01% and 0.02% EA in diet | Serum Superoxide Dismutase (SOD) | Significant increase compared to paraquat group | [3] |
| Dalton's lymphoma bearing mice | This compound (doses not specified) | Antioxidant enzyme activity (SOD, CAT) | Significant increase | [4] |
| Cadmium-exposed HT22 cells | 5, 10, 20 µM EA | Intracellular ROS | Dose-dependent decrease in fluorescence intensity | [11] |
| Cadmium-exposed HT22 cells | 5, 10, 20 µM EA | Malondialdehyde (MDA) | Significant decrease from 0.85 to 0.39 nmol/mg protein | [11] |
| Cadmium-exposed HT22 cells | 5, 10, 20 µM EA | Catalase (CAT) activity | Significant increase from 2.1 to 5.1 U/mg protein | [11] |
| Cadmium-exposed HT22 cells | 5, 10, 20 µM EA | Superoxide Dismutase (SOD) activity | Significant increase from 24.2 to 51.5 U/mg protein | [11] |
Table 2: Human Clinical Trials
| Condition | Treatment | Duration | Outcome Measure | Result | Reference |
| Irritable Bowel Syndrome (IBS) | 180 mg EA/day | 8 weeks | Serum Malondialdehyde (MDA) | Significant decrease (p < 0.05) | [12][13] |
| Irritable Bowel Syndrome (IBS) | 180 mg EA/day | 8 weeks | Serum Total Antioxidant Capacity (TAC) | Significant increase (p < 0.05) | [12][13] |
| Non-alcoholic fatty liver disease (NAFLD) | 180 mg EA/day | 8 weeks | Serum Malondialdehyde (MDA) | Significant decrease (p < 0.05) | |
| Non-alcoholic fatty liver disease (NAFLD) | 180 mg EA/day | 8 weeks | Serum Total Antioxidant Capacity (TAC) | Significant increase (p < 0.05) | |
| Polycystic Ovarian Syndrome (PCOS) | 200 mg EA/day | 8 weeks | Serum Malondialdehyde (MDA) | Significant decrease (p < 0.05) | [14] |
| Polycystic Ovarian Syndrome (PCOS) | 200 mg EA/day | 8 weeks | Serum Total Antioxidant Capacity (TAC) | Significant increase (p < 0.05) | [14] |
| Type 2 Diabetes | 180 mg EA/day | 8 weeks | Serum Malondialdehyde (MDA) | Significant decrease (p < 0.05) | [15] |
| Type 2 Diabetes | 180 mg EA/day | 8 weeks | Serum Total Antioxidant Capacity (TAC) | Significant increase (p < 0.05) | [15] |
| Type 2 Diabetes | 180 mg EA/day | 8 weeks | Glutathione Peroxidase (GPx) activity | Significant increase (p < 0.05) | [15] |
| Type 2 Diabetes | 180 mg EA/day | 8 weeks | Superoxide Dismutase (SOD) activity | Significant increase (p < 0.05) | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's impact on cellular oxidative stress.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol is adapted for adherent cells and is based on the principle that the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][3]
-
Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well) in a 24-well plate and culture overnight.[1][3]
-
Treatment: Treat cells with this compound at desired concentrations for the specified duration. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.[3]
-
Dilute the stock solution to a working concentration of 10-25 µM in pre-warmed serum-free medium.[4]
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[16]
-
-
Measurement:
Caption: Workflow for measuring intracellular ROS using DCFH-DA.
Assessment of Lipid Peroxidation via TBARS Assay for Malondialdehyde (MDA)
This assay measures thiobarbituric acid reactive substances (TBARS), with malondialdehyde (MDA) being a primary product of lipid peroxidation.[12]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in RIPA buffer containing a protease inhibitor cocktail on ice.[12]
-
Centrifuge the homogenate/lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Assay Procedure:
-
Prepare MDA standards of known concentrations.
-
To 100 µL of sample or standard, add 500 µL of TBA Reagent (e.g., 0.67% thiobarbituric acid in 20% trichloroacetic acid).[12]
-
Incubate the mixture at 95°C for 60 minutes.[12]
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge at 3,000 x g for 10 minutes to pellet any precipitate.[12]
-
Transfer 200 µL of the clear supernatant to a 96-well plate.
-
-
Measurement:
-
Measure the absorbance at 532 nm using a microplate reader.[12]
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve. Normalize to protein concentration if necessary.
-
Western Blot Analysis for Nrf2 and MAPK Pathway Proteins
This protocol outlines the general steps for detecting the expression and phosphorylation status of key proteins in the Nrf2 and MAPK signaling pathways.
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, NQO1, phospho-p38, total-p38, phospho-ERK, total-ERK) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[5]
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for mitigating cellular oxidative stress. Its multifaceted mechanism of action, encompassing direct ROS scavenging and the modulation of critical signaling pathways like Nrf2 and MAPK, underscores its robust antioxidant capabilities. The quantitative data from a range of studies consistently show its efficacy in reducing markers of oxidative damage and enhancing antioxidant defenses. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic applications of this compound in oxidative stress-related diseases. Continued research is warranted to fully elucidate its clinical utility and to optimize its application in drug development.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. sketchviz.com [sketchviz.com]
- 12. benchchem.com [benchchem.com]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ellagic Acid in Neuroinflammation: A Technical Guide to Preliminary Research
For Researchers, Scientists, and Drug Development Professionals
Foreword
Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The activation of glial cells, particularly microglia and astrocytes, leads to the production of pro-inflammatory cytokines, chemokines, reactive oxygen species, and other inflammatory mediators that contribute to neuronal damage. There is a growing interest in the therapeutic potential of natural compounds that can modulate these inflammatory processes. Ellagic acid, a polyphenol found in various fruits and nuts, has emerged as a promising candidate due to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies investigating the role of this compound in mitigating neuroinflammation, with a focus on its mechanisms of action, experimental validation, and potential signaling pathways.
Quantitative Effects of this compound on Neuroinflammatory Markers
The following tables summarize the quantitative data from key preliminary studies on the effects of this compound in various models of neuroinflammation.
In Vitro Studies: BV-2 Microglial Cells
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in BV-2 microglial cells, providing a robust in vitro model for studying neuroinflammation.
| Parameter | Model System | Treatment | Concentration/Dose | Result | Reference |
| TNF-α Production | LPS-stimulated BV-2 cells | This compound | 50, 100 µM | Concentration-dependent inhibition of LPS-induced TNF-α elevation.[1] | [1] |
| Nitric Oxide (NO) Production | LPS-stimulated BV-2 cells | This compound | 50, 100 µM | Concentration-dependent inhibition of LPS-induced NO production.[1] | [1] |
| ERK Phosphorylation | LPS-stimulated BV-2 cells | This compound | 50, 100 µM | Attenuated LPS-induced ERK phosphorylation.[1] | [1] |
| iNOS Expression | LPS-stimulated BV-2 cells | This compound | Not specified | Reduced LPS-induced iNOS expression.[2] | [2] |
| MyD88 Expression | LPS-stimulated BV-2 cells | This compound | Not specified | Attenuated LPS-induced MyD88 expression.[2] | [2] |
| NF-κB p65 Expression | LPS-stimulated BV-2 cells | This compound | Not specified | Significantly decreased LPS-induced NF-κB p65 expression in a concentration-dependent manner.[2] | [2] |
| p38, ERK, JNK Phosphorylation | LPS-stimulated BV-2 cells | This compound | Not specified | Decreased LPS-induced phosphorylation in a concentration-dependent manner.[2] | [2] |
In Vivo Studies: Animal Models of Neuroinflammation
Animal models provide a more complex physiological system to study the effects of this compound on neuroinflammation and associated pathologies.
| Parameter | Animal Model | Treatment | Dose | Result | Reference |
| α-synuclein Spreading | MPTP-induced Parkinson's Disease (Mouse) | This compound | 10 mg/kg | Significantly decreased α-synuclein spreading and preserved dopaminergic neurons.[3] | [3] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | MPTP-induced Parkinson's Disease (Mouse) | This compound | Not specified | Significantly reduced the levels of IL-1β, IL-6, and TNF-α.[4] | [4] |
| ERK Phosphorylation | LPS-induced Neuroinflammation (Rat) | Oral this compound | 100 mg/kg | Inhibited LPS-induced phosphorylation of ERK in the substantia nigra.[1] | [1] |
| M2 Microglia Markers (CD206, Arginase 1) | LPS-induced Neuroinflammation (Rat) | Oral this compound | 100 mg/kg (4 days) | Attenuated LPS-induced reduction in M2 microglia markers.[1] | [1] |
| Dopaminergic Neuron Loss | LPS-induced Neuroinflammation (Rat) | This compound | Not specified | Ameliorated LPS-induced dopaminergic neuronal loss in the substantia nigra.[5] | [5] |
| Brain Water Content & BBB Permeability | Cerebral Ischemia/Reperfusion (Rat) | This compound | 100 mg/kg | Significantly decreased brain edema and blood-brain barrier permeability.[6] | [6] |
| Brain TNF-α & IL-1β Levels | Cerebral Ischemia/Reperfusion (Rat) | This compound | 100 mg/kg | Significantly decreased brain tissue levels of TNF-α and IL-1β.[6] | [6] |
| Rotational Bias | 6-OHDA-induced Parkinson's Disease (Rat) | This compound | 50 mg/kg/day (1 week) | Attenuated apomorphine-induced rotational bias.[7] | [7] |
| Striatal MDA, ROS, DNA fragmentation | 6-OHDA-induced Parkinson's Disease (Rat) | This compound | 50 mg/kg/day (1 week) | Reduced striatal malondialdehyde (MDA), reactive oxygen species (ROS), and DNA fragmentation.[7] | [7] |
| Entorhinal Cortex Neurofibrillary Tangles & Neuritic Plaques | AlCl3-induced Alzheimer's Disease (Rat) | This compound | 50 mg/kg (4 weeks) | Reduced neurofibrillary tangles and neuritic plaques.[8] | [8] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound in neuroinflammation.
In Vitro Neuroinflammation Model: LPS-Stimulated BV-2 Cells
-
Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 50, 100 µM) for a specified period (e.g., 24 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 20 minutes for phosphorylation studies, 24 hours for cytokine production).[1][2]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[2]
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels of cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-ERK, iNOS, NF-κB p65, MyD88) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
-
In Vivo Neuroinflammation Model: Intranigral LPS Infusion in Rats
-
Animals: Adult male Sprague-Dawley or Wistar rats are used. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull over the substantia nigra (SN).
-
LPS Infusion: A Hamilton syringe is used to slowly infuse LPS (e.g., a specific concentration in a small volume) into the SN.
-
This compound Administration: this compound is administered orally (e.g., 100 mg/kg) or via another route at specified time points before or after LPS infusion.[1]
-
Tissue Processing: At the end of the experiment, rats are euthanized, and the brains are rapidly removed. The SN is dissected for biochemical analysis (e.g., Western blotting for p-ERK) or the entire brain is processed for immunohistochemistry.[1]
-
Immunohistochemistry: Brain sections are incubated with primary antibodies against markers of interest (e.g., ED-1 for activated microglia, CD206 and arginase 1 for M2 microglia). The sections are then incubated with appropriate secondary antibodies and visualized using a microscope.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and a typical experimental workflow.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
This compound's Modulation of the MAPK Signaling Pathway
Caption: this compound inhibits the activation of MAPK signaling pathways.
This compound's Inhibition of the NLRP3 Inflammasome
Caption: this compound inhibits NLRP3 inflammasome activation in microglia.
General Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo neuroinflammation studies.
Discussion and Future Directions
The preliminary studies summarized in this guide strongly suggest that this compound possesses significant neuroprotective properties mediated, at least in part, by its anti-neuroinflammatory effects. The consistent findings across various in vitro and in vivo models highlight its potential as a therapeutic agent for neurodegenerative diseases.
Key Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: this compound effectively reduces the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide.[4][9]
-
Modulation of Signaling Pathways: It exerts its anti-inflammatory effects by targeting upstream signaling pathways, including the NF-κB and MAPK pathways, which are critical regulators of the inflammatory response.[1][2] Furthermore, evidence suggests its ability to inhibit the NLRP3 inflammasome, a key component of the innate immune response implicated in several neurodegenerative diseases.[5][10]
-
Promotion of Microglial Polarization: this compound appears to promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, as evidenced by the upregulation of M2 markers.[1]
-
Antioxidant Effects: Beyond its anti-inflammatory actions, this compound's antioxidant properties, such as reducing oxidative stress markers like MDA and ROS, likely contribute to its neuroprotective effects.[4][7]
Future Research Directions:
-
Pharmacokinetics and Bioavailability: A critical area for future research is the pharmacokinetics and blood-brain barrier permeability of this compound.[11] While some studies suggest it can cross the blood-brain barrier, its bioavailability is generally considered low.[11][12] Further studies are needed to optimize its delivery to the central nervous system, potentially through nanoformulations.[9]
-
Chronic Disease Models: Most of the current studies have focused on acute models of neuroinflammation. Investigating the efficacy of this compound in chronic models of neurodegenerative diseases is crucial to assess its long-term therapeutic potential.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for human neurodegenerative diseases.
-
Target Identification and Validation: Further molecular studies are required to precisely identify the direct molecular targets of this compound within the neuroinflammatory signaling cascades.
References
- 1. Oral this compound attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. This compound Prevents α-Synuclein Spread and Mitigates Toxicity by Enhancing Autophagic Flux in an Animal Model of Parkinson’s Disease [mdpi.com]
- 4. This compound Prevents Dopamine Neuron Degeneration from Oxidative Stress and Neuroinflammation in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Dopamine Neurons via Inhibition of NLRP3 Inflammasome Activation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates post-cerebral ischemia and reperfusion behavioral deficits by decreasing brain tissue inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. This compound Modulates the Amyloid Precursor Protein Gene via Superoxide Dismutase Regulation in the Entorhinal Cortex in an Experimental Alzheimer's Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of this compound: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Dopamine Neurons via Inhibition of NLRP3 Inflammasome Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound as a Therapeutic Agent for Blood-Brain Barrier Restoration in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Ellagic Acid in Pomegranate Peel by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomegranate (Punica granatum L.) peel, a significant byproduct of the juice industry, is a rich source of bioactive compounds, most notably ellagic acid. This compound, a polyphenolic compound, is renowned for its potent antioxidant, anti-inflammatory, and potential anticarcinogenic properties. Accurate and reliable quantification of this compound in pomegranate peel is crucial for the standardization of extracts, quality control of commercial products, and for research into its therapeutic applications. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound in pomegranate peel, including a comprehensive experimental protocol and method validation parameters.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from pomegranate peel extracts. The powdered peel is first subjected to an efficient extraction process to isolate the target analyte. The resulting extract is then injected into an HPLC system. Separation is achieved on a C18 column with a mobile phase gradient. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard calibration curve prepared with a certified reference standard.
Experimental Protocols
Sample Preparation: Extraction of this compound
Proper extraction is a critical step to ensure accurate quantification. Several methods have been reported, with solvent extraction being the most common.
Materials:
-
Dried pomegranate peel powder
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Reflux apparatus or ultrasonic bath
-
Filtration assembly (0.45 µm syringe filters)
-
Rotary evaporator (optional)
Protocol: Methanol-Water Extraction
This protocol is based on a widely used and effective method for extracting this compound.[1][2][3][4]
-
Weigh accurately 100 mg of finely ground pomegranate peel powder.
-
Transfer the powder to a flask suitable for reflux or sonication.
-
Add 20 mL of 10% (v/v) water in methanol.[1][2][3][4] This solvent mixture has been shown to be highly effective for maximizing this compound yield.[1][2][3][4]
-
Reflux Method: Reflux the mixture for 1 hour.[1] OR Ultrasonic Method: Place the flask in an ultrasonic bath and sonicate for 25-30 minutes at 40-45°C.[5]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into a volumetric flask.
-
If necessary, concentrate the extract under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract with methanol and bring to a final volume of 10 mL.[1]
-
The sample is now ready for HPLC analysis.
HPLC Analysis
Instrumentation and Conditions:
The following HPLC conditions are a robust starting point for the analysis of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with PDA/UV detector |
| Column | TSK-gel ODS-80Tm (150 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 2% aqueous acetic acid[1][2][3][4] |
| Mobile Phase B | Methanol[1][2][3][4] |
| Elution Mode | Gradient |
| Gradient Program | 0-15 min: 40-60% B; 15-20 min: 60% B[1][2][3][4] |
| Flow Rate | 1.0 mL/min[1][6] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 254 nm[1][2][3][4] |
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 3 to 50 µg/mL.[1]
Calibration Curve:
-
Inject 20 µL of each working standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Determine the linearity of the calibration curve by calculating the coefficient of determination (r²), which should be > 0.999.[1][2][3]
Sample Analysis:
-
Inject 20 µL of the prepared pomegranate peel extract into the HPLC system.
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the extraction and HPLC analysis of this compound from pomegranate peel based on published methods.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature | Duration | Reference |
| Reflux | Methanol | Boiling | 1 hour | [1] |
| Ultrasonic | Methanol | 45°C | 30 min | [5] |
| Ultrasonic | 70% Acetone | 30°C | 15 min | [6] |
| Maceration | Methanol | Room Temp | 24 hours | [7] |
Table 2: HPLC Method Parameters for this compound Quantification
| Column | Mobile Phase | Elution | Flow Rate (mL/min) | Detection (nm) | Reference |
| TSK-gel ODS-80Tm (150x4.6mm) | 2% Acetic Acid & Methanol | Gradient | 1.0 | 254 | [1][2][3][4] |
| C18 | 1.2% Phosphoric Acid & Acetonitrile | Isocratic | 1.0 | 254 | [6] |
| BEH C18 (100x2.1mm) | Water & Acetonitrile | Gradient | - | - | [5] |
| C18 | Acetonitrile & Methanol | Isocratic | 1.0 | 254 | [8] |
Table 3: Method Validation Data
| Parameter | Value | Reference |
| Linearity (r²) | > 0.9995 | [1][2][3] |
| Recovery | 98.5% | [1][2][3] |
| Precision (RSD%) | < 5% | [1][2][3] |
| LOD | 1.00 µg/mL | [1][2][3][4] |
| LOQ | 2.50 µg/mL | [1][2][3][4] |
Visualizations
Caption: Experimental workflow for the quantification of this compound in pomegranate peel.
Caption: Origin of this compound from pomegranate peel.
Conclusion
The described HPLC method is simple, specific, precise, and accurate for the quantification of this compound in pomegranate peel.[1] The provided protocol and parameters offer a reliable foundation for researchers and industry professionals. Method validation should be performed in the respective laboratory to ensure the suitability of the method for its intended use. This application note serves as a comprehensive guide for the quality control and standardization of pomegranate peel extracts and products containing this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antioxidant assay-guided purification and LC determination of this compound in pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Antioxidant assay-guided purification and LC determination of this compound in pomegranate peel. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-High-Performance Liquid Chromatography–Electrospray Ionization–High-Resolution Mass Spectrometry for Distinguishing the Origin of this compound Extracts: Pomegranate Peels or Gallnuts | MDPI [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. ijariie.com [ijariie.com]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Ellagic Acid from Berries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenolic compound found in numerous fruits and nuts, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Berries are a particularly rich source of this compound, primarily in the form of ellagitannins, which are hydrolyzable tannins that release this compound upon hydrolysis.[1] Efficient extraction of this compound from these natural sources is crucial for research and the development of pharmaceuticals and nutraceuticals.
Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials.[2] This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[3][4] This application note provides detailed protocols and quantitative data for the ultrasound-assisted extraction of this compound from various berries, including pomegranates, strawberries, raspberries, and blueberries.
Principle of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction works on the principle of acoustic cavitation. When high-intensity ultrasound waves pass through a liquid medium, they create and collapse microscopic bubbles. The collapse of these bubbles generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt the plant cell walls. This disruption facilitates the release of intracellular contents, including this compound, into the extraction solvent.[3][4]
Advantages of Ultrasound-Assisted Extraction
-
Increased Efficiency: UAE can significantly reduce extraction time and increase yield compared to conventional methods.[3]
-
Reduced Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvents.
-
Lower Operating Temperatures: Extraction can often be performed at lower temperatures, which helps in preserving thermolabile compounds like this compound.[1]
-
Environmentally Friendly: The reduced use of energy and solvents makes UAE a greener extraction technology.[2]
Experimental Protocols
This section provides detailed protocols for the ultrasound-assisted extraction of this compound from various berry sources. The protocols are based on optimized conditions reported in scientific literature.
Protocol 1: Extraction of this compound and Polyphenols from Pomegranate Peels
Pomegranate peels are a significant by-product of the pomegranate industry and are exceptionally rich in polyphenols, including this compound.[3][5]
1. Sample Preparation:
- Obtain fresh pomegranates, wash them thoroughly, and manually peel them.[5]
- Dry the peels (e.g., lyophilization or air drying at 25°C for 5 days).[5][6]
- Grind the dried peels into a fine powder using a blender or mill and sieve to achieve a uniform particle size (e.g., < 45 μm).[6]
- Store the powder in an airtight container at a low temperature (e.g., -18°C or -40°C) until use.[5][6]
2. Ultrasound-Assisted Extraction:
- Solvent: Aqueous ethanol (B145695) (43% v/v) has been found to be effective.[7] Water has also been shown to be a good solvent for polyphenol extraction from pomegranate peel.[3] For alkaline hydrolysis to liberate bound this compound, 1.5 M NaOH can be used.[8][9]
- Solid-to-Liquid Ratio: A ratio of 1:17 (g/mL) is recommended.[7] Ratios can range from 1:10 to 1:50 g/mL.
- Ultrasonic Parameters:
- Power: 300 W[7]
- Frequency: Typically in the range of 20-40 kHz.
- Time: 10 minutes[7]
- Temperature: Can be controlled, with studies showing effectiveness at temperatures ranging from 40°C to 80°C.[10]
- Procedure:
- Weigh the powdered pomegranate peel and place it in an extraction vessel.
- Add the appropriate volume of solvent to achieve the desired solid-to-liquid ratio.
- Immerse the ultrasonic probe into the mixture.
- Sonicate the mixture according to the specified parameters.
- After extraction, separate the extract from the solid residue by centrifugation or filtration.
- The supernatant can then be used for analysis or further purification.
3. Analysis:
- The concentration of this compound and other phenolic compounds in the extract can be determined using High-Performance Liquid Chromatography (HPLC).[3][11]
- Total Phenolic Content (TPC) can be quantified using the Folin-Ciocalteu method.[12]
- Antioxidant activity can be assessed using assays such as DPPH and FRAP.[5]
Protocol 2: Extraction of this compound from Strawberries
Strawberries are another excellent source of this compound.[13]
1. Sample Preparation:
- Wash and lyophilize (freeze-dry) fresh strawberries.
- Grind the lyophilized strawberries into a powder.[14]
2. Ultrasound-Assisted Extraction:
- Solvent: Acetone containing 0.2 M hydrochloric acid.[14] An aqueous solution of 15% w/v 5-sulphosalicylic acid has also been used.[13][15]
- Solid-to-Liquid Ratio: 2 g of lyophilized sample in 5 mL of extractant.[14]
- Ultrasonic Parameters:
- Power: 100 W[13][14][15]
- Time: 3 cycles of 30 seconds each. After each cycle, the extract is displaced with fresh extractant.[14] A single 2-minute sonication has also been reported.[13][15]
- Duty Cycle: 0.8 s[14] or 0.2 s.[13][15]
- Amplitude: 50% of the nominal amplitude of the converter.[14]
- Procedure:
- Place the lyophilized strawberry powder into an extraction cell.
- Add the solvent and immerse the cell in a water bath.
- Position the ultrasonic probe in the extraction cell.
- Apply sonication for the specified duration and number of cycles.
- Collect the extract after each cycle.
- Pool the extracts for analysis.
Protocol 3: Extraction of this compound from Raspberries
Raspberries contain significant amounts of ellagitannins, which can be hydrolyzed to yield this compound.
1. Sample Preparation:
- Homogenize fresh or frozen raspberries. For extraction of ellagitannins, homogenization is preferred over cryogenic milling.[16]
- Alternatively, raspberry wine pomace can be used as a source material.[17]
2. Ultrasound-Assisted Extraction:
- Solvent: Anhydrous ethanol[18] or a mixture of methanol-acetone-water (7:7:6, v/v/v).[17]
- Solid-to-Liquid Ratio: 1:14 (g/mL)[18] or 1:15 (g/mL).[17]
- Ultrasonic Parameters:
- Time: 20 minutes[17][18]
- Temperature: 80°C[18] or 30°C.[17]
- Procedure:
- Combine the raspberry material and the solvent in an extraction vessel.
- Perform the ultrasound-assisted extraction at the specified time and temperature.
- After extraction, centrifuge the mixture to separate the supernatant.
- The supernatant is then collected for analysis.
Protocol 4: Extraction of this compound from Blueberries
Blueberries contain this compound, though often in lower concentrations compared to other berries.[19]
1. Sample Preparation:
- Lyophilize and powder the blueberry samples.
2. Ultrasound-Assisted Extraction (Optimized for Total Phenolic Compounds and Anthocyanins):
- Solvent: 50% Methanol in water with the pH adjusted to 2.[20]
- Solid-to-Liquid Ratio: 0.5 g of sample in 20 mL of solvent.[20]
- Ultrasonic Parameters:
- Power: 70% of the maximum amplitude (of a 200 W sonifier).[20]
- Cycle: 0.7 s[20]
- Temperature: 70°C[20]
- Procedure:
- Follow the general UAE procedure as described for other berries, using the specified optimized parameters for blueberries.
Quantitative Data Summary
The following tables summarize the optimal conditions and yields for this compound and total phenolic compounds (TPC) from various berries using ultrasound-assisted extraction, as reported in the literature.
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of this compound and Polyphenols from Berries
| Berry Source | Solvent | Solid-to-Liquid Ratio (g/mL) | Ultrasound Power (W) | Time (min) | Temperature (°C) | Reference |
| Pomegranate Peel | 43% Ethanol | 1:17 | 300 | 10 | - | [7] |
| Pomegranate Peel | Water | 1:60 | 400 | 25 | - | [3] |
| Pomegranate Peel | 1.5 M NaOH | 1:48 (v/w) | - | 32 | - | [8][9] |
| Strawberry | Acetone + 0.2 M HCl | 2g:5mL | 100 | 3 x 0.5 | - | [14] |
| Raspberry | Anhydrous Ethanol | 1:14 | - | 20 | 80 | [18] |
| Raspberry Pomace | Methanol:Acetone:Water (7:7:6) | 1:15 | - | 20 | 30 | [17] |
| Blueberry | 50% Methanol (pH 2) | 0.5g:20mL | 140 (70% of 200W) | - | 70 | [20] |
Table 2: Yield of this compound and Total Phenolic Compounds (TPC) from Berries using UAE
| Berry Source | Compound | Yield | Units | Reference |
| Pomegranate Peel | Total Polyphenols | 39.30 | mg/g (gallic acid equivalent) | [3] |
| Pomegranate Peel | This compound | 1457 ± 71 | mg/100 g dry peel | [8][9] |
| Raspberry | This compound | 670.28 | µg/g | [18] |
| Raspberry Wine Pomace | This compound | 6.30 ± 0.92 | mg/g | [17] |
| Blueberry | This compound | 1.65 - 9.16 | mg/kg (lyophilized) | [19] |
| Blueberry Pomace | Total Phenols | 5.02 | mg/g (gallic acid equivalent) | [21] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the ultrasound-assisted extraction of this compound from berries.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Conclusion
Ultrasound-assisted extraction is a powerful and efficient technique for the recovery of this compound and other valuable polyphenols from various berry sources. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize UAE for their specific applications. The optimization of extraction parameters such as solvent type, solid-to-liquid ratio, ultrasound power, time, and temperature is critical to achieving high yields of the target compounds. The use of UAE can contribute to the development of sustainable and economically viable processes for the production of high-value phytochemicals from natural sources.
References
- 1. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Ultrasound-Assisted Extraction as a Sustainable Approach for the Recovery of Phenolics Accumulated through UVA Treatment in Strawberry By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btbuspxb.com [btbuspxb.com]
- 4. Optimization of ultrasound-assisted deep eutectic solvent extraction of bioactive compounds from pomegranate peel using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasonication/dynamic maceration‐assisted extraction method as a novel combined approach for recovery of phenolic compounds from pomegranate peel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous process optimization of ultrasound-assisted extraction of polyphenols and this compound from pomegranate (Punica granatum L.) flowers and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recovery of this compound from Pomegranate Peels with the Aid of Ultrasound-Assisted Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijrpc.com [ijrpc.com]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. An Organic Solvent-Free Method for the Extraction of this compound Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Optimization of a Novel Method Based on Ultrasound-Assisted Extraction for the Quantification of Anthocyanins and Total Phenolic Compounds in Blueberry Samples (Vaccinium corymbosum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. redalyc.org [redalyc.org]
Application Notes and Protocols: Preparing Ellagic Acid Stock Solutions for Cell Culture
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in various fruits, nuts, and vegetables, such as pomegranates, raspberries, and walnuts.[1] It has garnered significant interest in biomedical research due to its potent antioxidant, anti-inflammatory, anti-proliferative, and anti-cancer properties.[1] These biological activities are attributed to its ability to modulate various cellular signaling pathways. However, a primary challenge in its in vitro application is its extremely low solubility in aqueous solutions, which necessitates careful preparation of stock solutions for cell culture experiments.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound in cell culture, including detailed protocols, solubility data, and examples of its cellular effects.
Physicochemical Properties and Solubility
This compound's flat, planar structure contributes to its poor solubility in water. The most common solvent for preparing stock solutions for cell culture is Dimethyl Sulfoxide (DMSO). However, reported solubility values in DMSO vary, so it is recommended to empirically determine the maximum concentration or begin with a conservative concentration.
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₆O₈ | [3] |
| Molecular Weight | 302.19 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Solubility in Water | ~9.7 µg/mL | [2] |
| Solubility in DMSO | Approx. 0.14 mg/mL (~0.46 mM) to ≥ 2.5 mg/mL (~8.27 mM) | [3][4][5] |
| Storage (Solid) | -20°C (Stable for ≥ 4 years) | [3] |
| Storage (in Solvent) | -20°C for 6 months; -80°C for 1 year | [4] |
Note: The wide range in reported DMSO solubility may be due to differences in purity, hydration state, or experimental conditions. It is advisable to start with concentrations in the lower to mid-range (e.g., 5-10 mM) and use gentle heating or sonication to aid dissolution if necessary.
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 5 mM stock solution, a concentration commonly used in cell culture studies.[6]
Materials:
-
This compound powder (MW: 302.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 5 mM stock solution, calculate the mass of this compound needed: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.005 mol/L x 0.001 L x 302.19 g/mol x 1000 mg/g = 1.51 mg
-
Weigh the compound: Accurately weigh 1.51 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or warm the solution gently to 37°C. Visually inspect to ensure no particulates remain.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube. This is crucial for preventing contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.[4][7] Avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Cells with this compound
This protocol provides a general workflow for treating cultured cells with the prepared this compound stock solution.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell line and duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Example: To achieve a final concentration of 50 µM in 1 mL of medium, add 10 µL of the 5 mM stock solution to 990 µL of medium (a 1:100 dilution).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is critical to ensure that any observed effects are due to the compound and not the solvent. The final concentration of DMSO in the medium should ideally be below 0.5%, and for many cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[7]
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability (MTS/MTT), apoptosis (Annexin V staining), or protein expression analysis (Western blotting).[7][8][9]
Visualization of Workflows and Pathways
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathways modulated by this compound.
Application Data
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. It is essential to perform a dose-response study to determine the optimal concentration for a specific experimental system.
Table 2: Examples of this compound Concentrations Used in Cell Culture Studies
| Cell Line(s) | Concentration Range | Observed Effect(s) | Source(s) |
| Melanoma (1205LU, WM852c) | 25 - 100 µM | Inhibition of cell viability, G1 cell cycle arrest | [7] |
| Pancreatic Cancer (PANC-1, AsPC-1, MIA PaCA-2) | 10 - 1000 µM | Inhibition of proliferation and caspase activity | [10] |
| HeLa, MCF7, HepG2 | 0.1 - 10 µM | Inhibition of ATP production | [11] |
| Rat Glioma (C6) | 1 - 100 µM | Reduction in cell proliferation and viability | [6] |
| Cervical Carcinoma (HeLa) | 10 - 30 µM | Inhibition of STAT3 signaling, induction of apoptosis | [12] |
| Ovarian Cancer (A549, SKOV3) | 5 - 50 µM | Induction of DNA damage and apoptosis | [9] |
Troubleshooting
-
Precipitation in Media: If the this compound precipitates after dilution in the cell culture medium, it indicates that its solubility limit has been exceeded.
-
Solution: Lower the final working concentration. Ensure the DMSO stock is thoroughly mixed with the medium before adding to the cells. Avoid preparing large volumes of diluted solution that will sit for extended periods.
-
-
Inconsistent Results: Variability between experiments can arise from inconsistent stock solution preparation or degradation of the compound.
-
Solution: Use freshly thawed aliquots for each experiment. Avoid repeated freeze-thaw cycles. Ensure the initial powder was fully dissolved in DMSO.
-
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Always include a vehicle control. Keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5% (v/v).
-
References
- 1. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. jceionline.org [jceionline.org]
- 7. This compound inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining the effect of this compound on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell type-dependent effects of this compound on cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ellagic Acid-Induced Apoptosis
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts like pomegranates, strawberries, and walnuts, has garnered significant attention for its potent anti-cancer properties.[1] One of the primary mechanisms through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] Apoptosis is a critical cellular process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[3] this compound has been shown to selectively trigger this process in a variety of cancer cell lines, including breast, pancreatic, lung, and bladder cancer, while having minimal effects on normal cells.[1][4][5]
Mechanism of Action
This compound induces apoptosis through multiple signaling pathways, primarily converging on the activation of caspases, a family of proteases that execute the apoptotic program.[2]
-
Intrinsic (Mitochondrial) Pathway: This is a major pathway activated by this compound. It involves increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, activating caspase-9, which in turn activates the key executioner caspase, caspase-3.[4][7]
-
Signaling Pathway Modulation: this compound has been found to inhibit pro-survival signaling pathways that are often overactive in cancer. For instance, it can suppress the PI3K/Akt and NF-κB signaling pathways, both of which promote cell survival and inhibit apoptosis.[4][8] In some cancers, it also inhibits STAT3 signaling or modulates the TGF-β/Smad3 pathway.[1]
-
Cell Cycle Arrest: Prior to inducing apoptosis, this compound often causes cell cycle arrest, commonly at the G0/G1 or G2/M phase.[1][2][8] This is frequently associated with the upregulation of tumor suppressor proteins like p53 and p21.[2][7]
The following protocols provide a comprehensive workflow to investigate and quantify this compound-induced apoptosis in a cancer cell line of interest.
Experimental Workflow
The overall workflow for assessing this compound-induced apoptosis involves initial cytotoxicity screening to determine optimal treatment concentrations, followed by specific assays to detect and quantify apoptotic events and elucidate the underlying molecular mechanisms.
Figure 1: Overall experimental workflow for the this compound-induced apoptosis assay.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| A549-CD133⁻ (adherent) | Lung Cancer | 17.44 | 24h | [3][9] |
| SKOV3 (adherent) | Ovarian Cancer | 19.4 | 24h | [3][9] |
| A549-CD133⁺ (spheroids) | Lung Cancer Stem-like | 53.63 | 24h | [3][9] |
| SKOV3⁻ (spheroids) | Ovarian Cancer Stem-like | 47.43 | 24h | [3][9] |
| HepG2 | Hepatocellular Carcinoma | ~10 | 72h | [10] |
| LNCaP | Prostate Cancer | 25-50 (effective range) | 48h | [11] |
| MCF-7 | Breast Cancer | >100 | 72h | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound (EA) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Typical final concentrations range from 0.1 to 100 µM.[13]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest EA dose) and an untreated control.[13]
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.[10][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate live or early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14][15]
Materials:
-
Cells treated with this compound (at IC50 concentration) and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for an appropriate time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Collect approximately 1-5 x 10⁵ cells per sample.
-
Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS.[16]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: This assay is based on the ability of active caspase-3 to cleave a specific peptide substrate, Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA).[17][18] The amount of pNA produced is proportional to caspase-3 activity and can be measured by its absorbance at 405 nm.[17][19]
Materials:
-
Caspase-3 Colorimetric Assay Kit (contains Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Cells treated with this compound and control cells
-
Microcentrifuge
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis and harvest 2-5 x 10⁶ cells per sample.[17]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer for each sample.
-
Prepare the complete Reaction Buffer by adding DTT to the 2X Reaction Buffer (e.g., 10 µL of 1M DTT per 1 mL of 2X buffer).
-
Add 50 µL of the complete 2X Reaction Buffer to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock).[19]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[17]
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Target Proteins:
-
Bcl-2 Family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic).[6]
-
Caspases: Pro-caspase-3, Cleaved Caspase-3.[3]
-
Caspase Substrates: PARP, Cleaved PARP.[6]
-
Housekeeping Protein: β-actin or GAPDH (for loading control).
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[4]
-
Protein Quantification: Measure protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the housekeeping protein to compare protein expression levels across samples.
Signaling Pathway Visualization
The following diagram illustrates the key molecular pathways involved in this compound-induced apoptosis.
Figure 2: Signaling pathway of this compound-induced apoptosis.
References
- 1. This compound induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating this compound Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing Ellagic Acid in a Mouse Model of Skin Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ellagic acid (EA), a naturally occurring polyphenolic compound, in preclinical mouse models of skin cancer. The following sections detail the anti-cancer effects of this compound, provide structured quantitative data from relevant studies, outline detailed experimental protocols for in vivo and in vitro applications, and visualize key signaling pathways and experimental workflows.
Introduction to this compound in Skin Cancer Research
This compound, found in various fruits and nuts, has garnered significant attention for its antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2][3] In the context of skin cancer, particularly melanoma, research has demonstrated that this compound can inhibit tumor growth by modulating key cellular signaling pathways, inducing apoptosis, and causing cell cycle arrest.[4][5][6] These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in skin cancer.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound on skin cancer cells and tumors.
Table 1: In Vitro Efficacy of this compound on Melanoma Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Growth (%) | Reference |
| 1205Lu | 50 | 24 | Significant (P<0.01) | [4] |
| 1205Lu | 100 | 24 | Significant (P<0.05) | [4] |
| WM852c | 25 | 24 | Significant (P<0.05) | [4] |
| WM852c | 50 | 24 | Significant (P<0.05) | [4] |
| WM852c | 100 | 24 | Significant (P<0.01) | [4] |
| A375 | 40 | 48 | ~50% | [7] |
| WM115 | 40 | 48 | ~50% | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Mouse Model | Treatment | Outcome | Reference |
| Melanoma | Nude mice with A375 xenografts | 40 µM EA | Significant reduction in tumor size and weight | [7] |
| Breast Cancer (for angiogenesis reference) | BALB/c nude mice with MDA-MB-231 xenografts | 50 mg/kg/day EA (i.p.) | Significant suppression of tumor volume | [8] |
| Breast Cancer (for angiogenesis reference) | BALB/c nude mice with MDA-MB-231 xenografts | 100 mg/kg/day EA (i.p.) | Significant suppression of tumor volume | [8] |
| Pancreatic Cancer (for pathway reference) | Balb c nude mice with PANC-1 xenografts | EA treatment | Significant inhibition in tumor growth | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in skin cancer research.
Two-Stage Skin Carcinogenesis Model (DMBA/TPA)
This protocol is based on the widely used 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and 12-O-tetradecanoylphorbol-13-acetate (TPA) induced skin carcinogenesis model in mice.[10]
Materials:
-
SENCAR mice (6-8 weeks old)[10]
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
This compound
-
Standard diet and this compound-supplemented diet
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Hair Removal: Gently shave the dorsal skin of the mice. Only mice in the resting phase of the hair cycle should be used.
-
Initiation: Two days after shaving, topically apply a single dose of DMBA (e.g., 100 nmol in 200 µl acetone) to the shaved area.
-
Promotion: One week after initiation, begin the promotion phase by topically applying TPA (e.g., 5 nmol in 200 µl acetone) twice a week for the duration of the study (e.g., 20 weeks).
-
This compound Administration:
-
Topical Application: Dissolve this compound in the vehicle (e.g., acetone) and apply it topically to the shaved area 30 minutes before each TPA application.
-
Dietary Administration: Prepare a diet containing a specified concentration of this compound (e.g., 0.1% w/w) and provide it to the treatment group throughout the experimental period.[10]
-
-
Monitoring:
-
Record the incidence and number of skin tumors weekly.
-
Measure the tumor volume using a digital caliper (Volume = 0.52 x length x width²).
-
Monitor the body weight of the animals weekly.
-
-
Termination and Analysis: At the end of the study, euthanize the mice. Excise the skin tumors and surrounding skin tissue for histopathological analysis, western blotting, and RT-PCR to evaluate the expression of relevant biomarkers.
Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous melanoma xenograft model in immunodeficient mice.[7]
Materials:
-
Nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
Human melanoma cell line (e.g., A375, WM115)[7]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle for EA administration (e.g., sterile PBS with 0.5% DMSO)
Procedure:
-
Cell Culture: Culture human melanoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 3 x 10⁶ cells/100 µl.[8]
-
Tumor Cell Implantation: Subcutaneously inject 100 µl of the cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume every 3 days.[8]
-
Treatment Initiation: Once tumors reach the desired size, randomize the mice into control and treatment groups.
-
This compound Administration: Administer this compound to the treatment group via a chosen route (e.g., intraperitoneal injection at 50 or 100 mg/kg/day).[8] Administer the vehicle to the control group.
-
Monitoring: Continue to monitor tumor volume and body weight every 3 days for the duration of the study (e.g., 25 days).[8]
-
Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for immunohistochemistry, western blotting, or other molecular analyses.
Signaling Pathways and Experimental Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
This compound-Mediated Inhibition of the NF-κB Signaling Pathway
This compound has been shown to downregulate the activity of NF-κB, a key regulator of inflammation and cell survival, in melanoma cells.[4][6] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines like IL-1β and IL-8.[4]
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
This compound-Mediated Inhibition of the EGFR Signaling Pathway
This compound can also inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, migration, and invasion in melanoma.[5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. alteredstatesinstructions.com [alteredstatesinstructions.com]
- 3. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.pagepress.net [journals.pagepress.net]
- 7. This compound inhibits cell proliferation, migration, and invasion in melanoma via EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits human pancreatic cancer growth in Balb c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effects of combined phytochemicals and skin cancer prevention in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Ellagic Acid-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical translation is hampered by poor water solubility, low bioavailability, and rapid metabolism.[1][2][3][4] Encapsulation of this compound into nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy.[1][2][3] This document provides detailed application notes and protocols for the formulation and characterization of this compound-loaded nanoparticles, intended to guide researchers in developing effective delivery systems for this promising therapeutic agent.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The choice of nanoparticle formulation significantly influences the physicochemical properties and, consequently, the in vivo performance of the drug delivery system. The following table summarizes key quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative overview of different formulation strategies.
| Nanoparticle Type | Formulation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan (B1678972) Nanoparticles | Ionic Gelation | 176 | Not Reported | Not Reported | 94 ± 1.03 | 33 ± 2.15 | [3][5][6] |
| Tween 80-coated Chitosan NP | Ionic Gelation | Not Reported | Not Reported | Not Reported | Good | Good | [7] |
| Zein Nanoparticles | Nanoprecipitation | < 370 | Not Reported | Positive | Not Reported | Not Reported | [8] |
| PLGA-PEG Nanoparticles | Double Emulsion-Solvent Evaporation | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| NIPAAm-PEG Acrylate Core-Shell NP | Membrane Dialysis | 140 - 230 | Not Reported | Not Reported | 37.7 (EA) | Not Reported | [3] |
| Nanostructured Lipid Carriers (NLC-EA1) | Sonication | 195.7 | Not Reported | Not Reported | 91.50 ± 2.42 | Not Reported | [4] |
| Nanostructured Lipid Carriers (NLC-EA2) | Sonication | Not Reported | Not Reported | Not Reported | 96.61 ± 3.67 | Not Reported | [4] |
| Poly(ε-caprolactone) (PCL) NP | Emulsion-Diffusion-Evaporation | Not Reported | Not Reported | Not Reported | High | High | [9] |
| Gold Nanoparticles (EA-AuNPs) | Hydrothermal Process | 20 - 40 (core) | Not Reported | -17.7 | 93.1 | Not Reported | [10][11] |
| Zinc Oxide Nanoparticles (ZnO NPs-TRP-ELG) | Non-covalent Interactions | 322 | Not Reported | Not Reported | ~83 | 33.3 | [12] |
| Pectin (B1162225) Microdispersion | Spray Drying | Not Reported | Not Reported | Not Reported | Not Reported | 22 | [13] |
| Non-PAMAM Dendrimers | Not Reported | 60 - 70 | Not Reported | Not Reported | Not Reported | 46 - 53 | [13] |
Experimental Workflow and Protocols
A typical workflow for the development of this compound-loaded nanoparticles involves formulation, characterization, and evaluation of therapeutic efficacy.
Caption: A generalized experimental workflow for the formulation and evaluation of this compound-loaded nanoparticles.
Protocol 1: Formulation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is adapted from methodologies reported for preparing chitosan-based nanoparticles for this compound delivery.[3][5][6][7]
Materials:
-
This compound (EA)
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to 4.5-5.0 using 1M NaOH.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with the chitosan solution to the desired concentration.
-
-
Preparation of TPP Solution:
-
Prepare a 1 mg/mL aqueous solution of sodium tripolyphosphate (TPP).
-
-
Nanoparticle Formation:
-
Add the TPP solution dropwise to the chitosan-ellagic acid solution under constant magnetic stirring at room temperature.
-
The formation of nanoparticles is indicated by the appearance of opalescence.
-
Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove unencapsulated this compound and other reagents.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be lyophilized.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are determined using Dynamic Light Scattering (DLS).
-
Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer instrument.
2. Morphology:
-
The shape and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
For TEM, a drop of the nanoparticle suspension is placed on a carbon-coated copper grid and air-dried before imaging.
-
For SEM, the sample is typically sputter-coated with a conductive material (e.g., gold) before imaging.
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE and DL are determined by separating the nanoparticles from the aqueous medium and quantifying the amount of free and encapsulated this compound.
-
Equation for Encapsulation Efficiency (%):
-
Equation for Drug Loading (%):
-
The amount of free this compound in the supernatant after centrifugation is quantified using UV-Vis spectrophotometry at its characteristic wavelength.
Mechanism of Action: this compound-Induced Apoptosis in Cancer Cells
This compound exerts its anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway involved in this compound-induced apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
This compound treatment has been shown to increase the levels of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2.[14] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.
Conclusion
The formulation of this compound into nanoparticles represents a viable and effective strategy to enhance its therapeutic potential. The choice of nanoparticle composition and formulation method can be tailored to achieve desired physicochemical properties and drug release profiles. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to design and evaluate novel this compound-based nanomedicines for various therapeutic applications, particularly in cancer therapy. Further in vitro and in vivo studies are essential to validate the efficacy and safety of these formulations for clinical translation.
References
- 1. This compound as a potent anticancer drug: A comprehensive review on in vitro, in vivo, in silico, and drug delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Insight on this compound Formulations for the Management of Skin Diseases [mdpi.com]
- 3. art.torvergata.it [art.torvergata.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound encapsulated chitosan nanoparticles for drug delivery system in human oral cancer cell line (KB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Enhanced anticancer activity and oral bioavailability of this compound through encapsulation in biodegradable polymeric nanoparticles | Semantic Scholar [semanticscholar.org]
- 10. research.rug.nl [research.rug.nl]
- 11. This compound-enhanced biocompatibility and bioactivity in multilayer core-shell gold nanoparticles for ameliorating myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of this compound micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A novel cobalt oxide nanoparticle conjugated with this compound arrests the cell cycle in human liver cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ellagic Acid in Topical Skin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest in dermatology for its multifaceted beneficial effects on the skin.[1][2][3] Its potent antioxidant, anti-inflammatory, anti-aging, and skin-lightening properties make it a promising active ingredient in topical formulations.[1][4] However, its application is often hindered by challenges such as low water solubility, instability, and poor skin permeability.[1][4] This document provides detailed application notes, quantitative data, experimental protocols, and mechanistic insights to guide researchers and formulation scientists in the effective utilization of this compound in topical skin preparations.
Key Benefits of this compound for Topical Application
-
Antioxidant Effects: this compound is a powerful antioxidant that can neutralize harmful free radicals generated by environmental stressors like UV radiation and pollution, thereby protecting skin cells from oxidative damage and premature aging.[2][5]
-
Anti-inflammatory Properties: It exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines, making it beneficial for inflammatory skin conditions.[1][6]
-
Skin Lightening and Hyperpigmentation Control: this compound can inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis, leading to a reduction in hyperpigmentation and a more even skin tone.[2][7][8]
-
Anti-Aging and Collagen Preservation: It helps to prevent the breakdown of collagen by inhibiting matrix metalloproteinases (MMPs) and can promote collagen synthesis, thus improving skin elasticity and reducing the appearance of wrinkles.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from various studies on the efficacy of this compound in topical and related applications.
| Parameter | Test System | This compound Concentration | Observed Effect | Reference |
| Tyrosinase Inhibition (IC₅₀) | Mushroom Tyrosinase Assay | 0.2 ± 0.05 mM | 50% inhibition of enzyme activity | [7] |
| Hyperpigmentation Reduction | Clinical Trial (Human) | 0.5% (in combination with 0.1% salicylic (B10762653) acid) | Comparable efficacy to 4% hydroquinone (B1673460) in reducing hyperpigmentation after 12 weeks. | [5][8] |
| Anti-inflammatory Effect | HaCaT Keratinocytes | 1000 µM | Significant suppression of TNF-α/IFN-γ induced pro-inflammatory cytokine and chemokine expression. | [3] |
| Antioxidant Effect | Human Dermal Fibroblasts | 1-10 µM | Attenuation of UV-B induced damage and reduction in metalloproteinase production. | |
| Antifungal Activity (MIC) | Trichophyton rubrum | 18.75 µg/mL | Minimum inhibitory concentration. | [2] |
| Antifungal Activity (MIC) | Candida albicans | 3.2 µg/mL | Minimum inhibitory concentration. | [2] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the penetration of this compound from a topical formulation through a skin membrane.
Workflow:
Caption: Workflow for in vitro skin permeation study.
Methodology:
-
Franz Diffusion Cell Setup:
-
Use vertical Franz diffusion cells with a known diffusion area.
-
The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol (B145695) to maintain sink conditions for the poorly soluble this compound).[1] The medium should be degassed before use.
-
Maintain the temperature of the receptor medium at 32°C ± 1°C using a circulating water bath to mimic skin surface temperature.[1]
-
-
Membrane Preparation and Mounting:
-
Excised human or animal skin (e.g., pig ear skin) can be used. The stratum corneum and epidermis are the most relevant layers.
-
Carefully mount the skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.[1]
-
-
Application of Formulation:
-
Apply a precise amount of the this compound-containing topical formulation to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[1]
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is used to determine the inhibitory effect of this compound on tyrosinase activity.
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.
-
L-DOPA Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. This solution should be prepared fresh before use.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations in phosphate buffer.
-
Positive Control: Prepare a solution of a known tyrosinase inhibitor, such as kojic acid.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well microplate, add the following to the respective wells:
-
Test Wells: 20 µL of this compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of vehicle (e.g., DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of this compound dilution or vehicle + 140 µL of phosphate buffer.
-
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_blank_control) - (A_sample - A_blank_sample) ] / (A_control - A_blank_control) * 100
-
Assessment of Anti-inflammatory Activity in HaCaT Keratinocytes
This protocol outlines the procedure to evaluate the effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes.
Methodology:
-
Cell Culture and Treatment:
-
Culture HaCaT keratinocytes in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in 24-well plates and allow them to adhere and grow to a suitable confluency (e.g., 80%).
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce an inflammatory response by adding stimulating agents such as a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL).[3]
-
-
Sample Collection:
-
After a defined incubation period (e.g., 24 hours), collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Western Blot Analysis of Nrf2 and HO-1 Expression
This protocol describes the evaluation of this compound's ability to activate the Nrf2 antioxidant pathway in human dermal fibroblasts.
Methodology:
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts in appropriate media.
-
Treat the cells with this compound at various concentrations for a specified duration. A positive control that is known to induce Nrf2 activation can be included.
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins (Nrf2, HO-1) to the loading control.
-
Signaling Pathways
This compound's Antioxidant Mechanism via the Nrf2 Pathway
Caption: this compound activates the Nrf2 antioxidant pathway.
This compound's Anti-inflammatory Mechanism via MAPK and STAT Pathway Inhibition
Caption: this compound inhibits pro-inflammatory signaling pathways.
This compound's Skin-Lightening Mechanism via Tyrosinase Inhibition
Caption: this compound inhibits the melanin synthesis pathway.
Formulation Considerations
Due to its poor solubility and stability, formulating this compound for effective topical delivery is challenging.[1] Advanced delivery systems are often employed to enhance its bioavailability and efficacy.
-
Nano-delivery Systems: Encapsulation of this compound in nanocarriers such as liposomes, niosomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve its solubility, stability, and skin penetration.[1]
-
Solubility Enhancement: The use of co-solvents, cyclodextrins, and the formation of solid dispersions can increase the solubility of this compound in topical formulations.
-
Stability Improvement: The incorporation of antioxidants and the use of appropriate packaging to protect from light and air can help maintain the stability of this compound in formulations.
Conclusion
This compound is a promising natural active ingredient for a variety of topical applications, offering significant antioxidant, anti-inflammatory, and skin-lightening benefits. Overcoming its formulation challenges through the use of advanced delivery systems is key to unlocking its full potential in dermatological and cosmetic products. The protocols and data presented in this document provide a foundation for the development and evaluation of effective topical formulations containing this compound.
References
Application Notes and Protocols for the Quantification of Ellagic Acid in Herbal Extracts
Introduction
Ellagic acid, a naturally occurring phenolic compound, is found in a variety of fruits, nuts, and medicinal plants. It is well-regarded for its potent antioxidant, anti-inflammatory, and anti-proliferative properties, making it a significant bioactive component in numerous herbal extracts and formulations. Accurate quantification of this compound is crucial for the quality control, standardization, and efficacy evaluation of these products. This document provides detailed application notes and protocols for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes the quantitative data of this compound found in various herbal extracts from several research studies. This allows for a comparative overview of this compound content across different plant species and analytical methods.
| Plant Species | Part Used | Extraction Method | Analytical Method | This compound Content | Reference |
| Punica granatum | Peel | Ethanolic Extract | HPTLC | 0.78% w/w | [1] |
| Woodfordia fruticosa | Leaf (in-vivo) | - | HPTLC | 0.21% w/w | [2] |
| Woodfordia fruticosa | Callus (in-vitro) | - | HPTLC | 1.75% w/w | [2] |
| Sanguisorba officinalis L. | - | 80% Ethanol (B145695) Extract | HPLC-DAD | 22.48 µg/mL | [3] |
| Terminalia bellirica | Fruit | Hydroalcoholic Extract | HPLC-PDA | 0.468 ± 0.054% w/w | [4] |
| Terminalia arjuna | Root | - | HPTLC | - | [5] |
| Terminalia bellerica | Root | - | HPTLC | 0.733 µg/µg dry weight | [5] |
| Terminalia chebula | Fruit | Methanolic Extract | RP-HPLC | 0.955 mg/tablet | [6] |
| Eucalyptus globulus | Leaves, Bark, Stem | Hot Ethanol | HPTLC | - | [7] |
| Eugenia uniflora L. | Leaves | Ultrasound-Assisted Ethanolic Extract | HPLC-UV | - | [8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for the quantification of this compound. The following protocol is a generalized procedure based on several validated methods.[3][4][8][9][10]
2.1.1. Sample Preparation (General Protocol)
-
Extraction: Weigh 1 g of the dried and powdered plant material. Extract with a suitable solvent (e.g., 80% ethanol, methanol) using techniques like sonication for 30 minutes or reflux.[3][4]
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtrate with the mobile phase to a suitable concentration for HPLC analysis.
-
Final Filtration: Pass the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.[4]
2.1.2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous acidic solution and an organic solvent.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: Ambient.
2.1.3. Standard Preparation and Calibration
-
Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol.[6]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 5-200 µg/mL).[9]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity should be confirmed by a correlation coefficient (R²) value greater than 0.99.[3][11]
2.1.4. Quantification
Inject the prepared sample solution into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard. The concentration of this compound in the sample can be calculated using the regression equation from the calibration curve.
Workflow for HPLC Quantification of this compound
Caption: Workflow for the quantification of this compound using HPLC.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a simple, rapid, and cost-effective method for the simultaneous quantification of multiple samples.[7][12]
2.2.1. Sample and Standard Preparation
-
Sample Extraction: Prepare the herbal extract as described in the HPLC sample preparation section.
-
Standard Solution: Prepare a stock solution of this compound (e.g., 5 mg in 25 mL of ethanol after initial dissolution in 1 mL of DMSO).[7] Prepare working standards of different concentrations.
2.2.2. HPTLC Instrumentation and Conditions
-
Stationary Phase: Pre-coated HPTLC plates (e.g., Polyamide F254 or Silica gel 60 F254).[1][7]
-
Application: Apply the sample and standard solutions as bands on the HPTLC plate using an automatic TLC applicator.
-
Mobile Phase:
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, dry the plate and perform densitometric scanning at a suitable wavelength (e.g., 280 nm or 394 nm).[2][7]
2.2.3. Calibration and Quantification
Spot different concentrations of the standard this compound solution on the plate. After development and scanning, plot a calibration curve of peak area against the concentration of this compound. The amount of this compound in the sample is calculated from this calibration curve.
Workflow for HPTLC Quantification of this compound
Caption: Workflow for the quantification of this compound using HPTLC.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and accessible method for the quantification of this compound, although it may be less specific than chromatographic methods.[13][14][15][16][17]
2.3.1. Sample and Standard Preparation
-
Sample Preparation: Prepare the herbal extract as described previously. The final solution should be clear and free of particulate matter.
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 50 µg/mL) in a suitable solvent.[14][15]
-
Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations in a suitable range (e.g., 1-5 µg/mL).[14][15]
2.3.2. Spectrophotometric Analysis
-
Wavelength Scan: Scan the this compound standard solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is typically around 277 nm or 357 nm depending on the solvent.[14][15][17]
-
Absorbance Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax against a solvent blank.
2.3.3. Calibration and Quantification
Plot a calibration curve of absorbance versus the concentration of the standard solutions. The curve should follow Beer-Lambert's law, with a good correlation coefficient (R² > 0.99).[14][15] The concentration of this compound in the sample is then determined from its absorbance using the calibration curve.
Workflow for UV-Vis Spectrophotometry Quantification of this compound
Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.
Method Validation
To ensure the reliability of the quantitative data, the analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3][11][14][15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[3][12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][12]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][8][11]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][8][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quantification of this compound in herbal extracts. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijpjournal.com [ijpjournal.com]
- 3. Validation of the analysis method for marker compound this compound of ethanol extracts of Sanguisorba officinalis L. using HPLC-DAD | Food Science and Technology [fstjournal.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Natural production and quantification of this compound in multiple plant parts of three Terminalia spp. | Semantic Scholar [semanticscholar.org]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Development and Validation of a HPLC-UV Method for the Evaluation of this compound in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ijpsr.com [ijpsr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A rapid densitometric method for simultaneous quantification of gallic acid and this compound in herbal raw materials using HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UV Method Development and Validation of this compound for its Rapid Quantitative Estimation | Semantic Scholar [semanticscholar.org]
- 14. CHITKARA UNIVERSITY - Best University in North India [jptrm.chitkara.edu.in]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for assay of this compound and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study on Quantitative Determination of this compound by UV-spectrophotometry [aeeisp.com]
Application Notes and Protocols for Determining Ellagic Acid Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its diverse pharmacological activities.[1] These properties, including antioxidant, anti-inflammatory, anti-cancer, and skin-whitening effects, make it a promising candidate for therapeutic and cosmetic applications.[2][3] This document provides detailed application notes and standardized protocols for key cell-based assays to evaluate the bioactivity of this compound, enabling researchers to obtain reliable and reproducible data.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the quantitative data on the bioactivity of this compound from various cell-based assays.
Table 1: Antioxidant Activity of this compound
| Assay Type | Cell Line/System | IC50 Value | Reference |
| DPPH Radical Scavenging | Acellular | 17 ± 4 µM | [4] |
| Lipid Peroxidation Inhibition | V79-4 | <4.0 µg/mL | [5] |
Table 2: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HOS | Human Osteogenic Sarcoma | MTT | 6.5 µg/mL | [5][6] |
| HepG2 | Liver Cancer | MTT | 94 µg/mL | [3] |
| Hep3B | Liver Cancer | MTT | 87 µg/mL | [3] |
| PANC-1 | Pancreatic Cancer | MTT | ~10 µM (at 48h) | [7] |
| AsPC-1 | Pancreatic Cancer | MTT | ~100 µM (at 48h) | [7] |
| MIA PaCa-2 | Pancreatic Cancer | MTT | ~1000 µM (at 48h) | [7] |
Table 3: Anti-Inflammatory Activity of this compound
| Cell Line | Parameter Measured | IC50 Value | Reference | | :--- | :--- | :--- | :--- | --- | | RAW 264.7 | Nitric Oxide Production | 17.15 µg/mL (NFP extract) |[8] |
Table 4: Skin-Whitening Activity of this compound
| Assay Type | Source | IC50 Value | Reference |
| Tyrosinase Inhibition | Mushroom | 0.2 ± 0.05 mM | [9] |
Key Experimental Protocols
Detailed methodologies for critical cell-based assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Target cancer cell lines (e.g., HOS, HepG2, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizing Molecular Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Antioxidant Activity Assays
This assay measures the free radical scavenging capacity of this compound.
Materials:
-
This compound stock solution
-
DPPH solution (e.g., 0.1 mM in methanol)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation: Prepare serial dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add the DPPH working solution to initiate the reaction. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
This assay evaluates the antioxidant potential of this compound within a cellular environment.
Materials:
-
HepG2 or Caco-2 cells
-
Complete cell culture medium
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black microplate and culture to 90-100% confluency.
-
Treatment: Wash the cells with PBS and then treat them with different concentrations of this compound and DCFH-DA for 1 hour at 37°C.
-
Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and then add ABAP solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) and determine the CAA value.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent system
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Skin-Whitening Activity Assay (Tyrosinase Inhibition)
This assay measures the ability of this compound to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound stock solution
-
Phosphate (B84403) buffer
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, different concentrations of this compound, and mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture for a few minutes.
-
Initiate Reaction: Add L-DOPA to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at different time points to monitor the formation of dopachrome.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[9]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the diverse bioactivities of this compound. By employing these standardized cell-based assays, scientists can generate robust and comparable data, facilitating the evaluation of this compound's potential as a therapeutic agent in various disease models and its application in the development of novel drugs and cosmeceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the effect of this compound on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antityrosinase mechanism of this compound in vitro and its effect on mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Ellagic Acid in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ellagic acid (EA) in animal studies, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
This compound, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4] Numerous in vivo studies have demonstrated its potential in various disease models, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the dosages, routes of administration, animal models, and key findings from various in vivo studies investigating this compound.
Table 1: this compound Administration in Cancer Models
| Animal Model | Cancer Type | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| Mice (xenograft) | Breast Cancer (MDA-MB-231) | Not specified | Not specified | Not specified | Significantly inhibited tumor growth and P-VEGFR2 expression. | [6] |
| Mice (xenograft) | Bladder Cancer | Not specified | Not specified | Not specified | Reduced mitotic activity and blood vessel formation in tumors. | [10] |
| Rats | Hepatocellular Carcinoma (NDEA-induced) | Oral | Not specified | Not specified | Showed chemopreventive effects through apoptotic, antiangiogenic, and antiproliferative activities. | [11] |
| Mice | Ehrlich Ascites Carcinoma | Oral | 50 mg/kg | Not specified | Increased survival rate, decreased tumor cell viability, induced apoptosis and cell cycle arrest. | [12] |
Table 2: this compound Administration in Neuroprotection Models
| Animal Model | Condition | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| R6/2 Mice | Huntington's Disease model | Single oral gavage | 50 and 100 mg/kg | 4 weeks | Significantly attenuated mild cognitive impairment and ameliorated neuropathological features. | [5] |
| Rats | 3-nitropropionic acid-induced Mild Cognitive Impairment | Oral (p.o.) | 25, 50, and 100 mg/kg | 21 days | Protected against cognitive impairment. | [5] |
| Mice and Rats | Scopolamine or diazepam-induced Mild Cognitive Impairment | Not specified | 30 and 100 mg/kg | 10 days | Antagonized cognitive impairment. | [5] |
| Rats | Acrylamide-induced neurotoxicity | Oral (p.o.) | 10 and 30 mg/kg | 30 days | Protected brain tissue by ameliorating inflammatory indices and oxidative stress parameters. | [8] |
Table 3: this compound Administration in Anti-inflammatory and Antioxidant Models
| Animal Model | Condition | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| Mice | Acid-induced Acute Lung Injury | Not specified | Not specified | Not specified | Reduced vascular permeability, neutrophil recruitment, and IL-6 levels; increased IL-10 levels. | [7] |
| Rats | Carrageenan-induced paw edema | Intraperitoneal (i.p.) | 1-30 mg/kg | Acute | Suppressed paw edema, decreased serum NO and PGE2, and inhibited iNOS and COX-2 expression. | [9] |
| C57BL/6J Mice | Basal diet | Dietary supplementation | 0.1% and 0.3% of diet | 14 days | Promoted lipid metabolism and enhanced antioxidant capacity in the liver. | [13] |
| Piglets | Paraquat-induced intestinal injury | Not specified | 0.005%, 0.01%, and 0.02% of diet | 21 days | Protected against oxidative stress and intestinal barrier injury by mediating Nrf2 signaling. | [14] |
| Rats | Alcohol-induced oxidative stress | Intragastric | 30, 60, and 90 mg/kg | 45 days | Modulated oxidative stress, with the 60 mg/kg dose being most effective. | [15] |
| Rats | Aluminum-induced oxidative stress | Orogastric probe | 12 mg/kg | 55 days (every other day) | Showed protective effects against oxidative damage in the liver. | [16] |
| Rats | Basal metabolism | Intragastric | 10 and 30 mg/kg/day | 14 days | Exerted a dose-dependent impact on hepatic drug-metabolizing and antioxidant enzymes. | [17][18] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Suspension
This protocol is a generalized procedure based on common practices in the cited literature for oral gavage administration.
1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC), 0.9% normal saline, or Dimethyl sulfoxide (B87167) (DMSO))[17]
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and graduated cylinders
-
Stir plate and magnetic stir bar
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
2. Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder accurately.
-
Triturate the this compound powder in a mortar with a small amount of the chosen vehicle to create a smooth paste. This helps to break down clumps and facilitate suspension.
-
Gradually add the remaining vehicle while continuously stirring or mixing to achieve the final desired concentration.
-
For a more uniform suspension, use a magnetic stir plate or a homogenizer. Stir the suspension for at least 15-30 minutes before administration to ensure homogeneity.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing, as this compound has low water solubility.[19][20]
3. Oral Gavage Administration:
-
Gently restrain the animal.
-
Measure the required volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Dietary Supplementation of this compound
This protocol is based on studies where this compound is mixed with the standard animal diet.[13][21]
1. Materials:
-
This compound powder
-
Standard rodent chow
-
Food mixer or blender
-
Weighing scale
2. Preparation of Medicated Diet:
-
Determine the target concentration of this compound in the diet (e.g., 0.1%, 0.3% w/w).[13][21]
-
Weigh the required amount of this compound and a known quantity of powdered standard chow.
-
Thoroughly mix the this compound with a small portion of the powdered chow to create a pre-mix.
-
Gradually add the pre-mix to the rest of the powdered chow and mix until a homogenous mixture is achieved. A food mixer can be used for larger batches.
-
The medicated diet can then be provided to the animals ad libitum.[13][21]
-
Store the medicated diet in a cool, dark, and dry place to prevent degradation of this compound.
Protocol 3: Western Blot Analysis for Protein Expression
This is a general protocol for assessing the effect of this compound on protein expression levels, as mentioned in several studies.[13][17]
1. Materials:
-
Tissue or cell lysates from control and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Nrf2, HO-1, NQO1, VEGFR-2)[6][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Protein Extraction: Homogenize harvested tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of this compound [mdpi.com]
- 2. This compound and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of this compound: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment [frontiersin.org]
- 6. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of this compound on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound against acrylamide-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound Holds Promise Against Hepatocellular Carcinoma in an Experimental Model: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of this compound on Hepatic Lipid Metabolism and Antioxidant Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound, a natural polyphenol, on alcohol-induced prooxidant and antioxidant imbalance: a drug dose dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. A Comparative Study for the Evaluation of Two Doses of this compound on Hepatic Drug Metabolizing and Antioxidant Enzymes in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparative study for the evaluation of two doses of this compound on hepatic drug metabolizing and antioxidant enzymes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Effects of this compound Supplementation on Jejunal Morphology, Digestive Enzyme Activities, Antioxidant Capacity, and Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Ellagic Acid on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid (EA) is a naturally occurring polyphenolic compound found in numerous fruits and nuts, such as pomegranates, raspberries, strawberries, and walnuts.[1][2] Extensive research has highlighted its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][3] Emerging evidence increasingly points towards the significant role of this compound in modulating mitochondrial function, a critical aspect of cellular health, energy metabolism, and disease pathogenesis.[1][4] Mitochondria are central to cellular bioenergetics, producing the majority of cellular ATP through oxidative phosphorylation. They also play a crucial role in reactive oxygen species (ROS) production, calcium homeostasis, and the regulation of apoptosis.[1][4]
These application notes provide a comprehensive guide for researchers to investigate and quantify the effects of this compound on mitochondrial function. The protocols outlined below are designed to deliver robust and reproducible data for assessing key mitochondrial parameters.
Data Presentation: Quantitative Effects of this compound on Mitochondrial Parameters
The following tables summarize the reported quantitative effects of this compound on various mitochondrial functions across different experimental models.
Table 1: Effect of this compound on Mitochondrial Bioenergetics
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| ATP Levels | Lung Cancer Cells | Not specified | Markedly decreased | [5] |
| C2C12 Myotubes & Mouse Muscle | Not specified | Increased | [6] | |
| HEK293 Cells | 0.1, 1.0, 10 µM (24h) | No effect | [7] | |
| HeLa Cells | 0.1, 1.0 µM (24h) | Increased | [7] | |
| HeLa Cells | 10 µM (24h) | Slightly reduced | [7] | |
| MCF7 & HepG2 Cells | 10 µM (24h) | Decreased | [7] | |
| Oxygen Consumption | Lung Cancer Cells | Not specified | Decreased | [5] |
| Mitochondrial Membrane Potential (MMP / ΔΨm) | Acrolein-treated Rat Liver Mitochondria | Not specified | Reduced damage (Increased MMP) | [1] |
| Gentamicin-treated Rats | Not specified | Reduced MMP loss | [1] | |
| HCT116 & MCF7 Cancer Cells | Not specified | Loss of MMP | [8] | |
| Lung Cancer Cells | Not specified | Decreased | [5] | |
| Celecoxib-treated Rat Cardiomyocytes | 50 and 100 µM | Attenuated MMP collapse | [9] | |
| CLL B-lymphocyte Mitochondria | 5, 10, 20 µM | Decreased MMP | [10][11] | |
| Acrylamide-treated Human Lymphocytes | 10, 25, 50 µM | Attenuated MMP collapse | [12] | |
| TSGH8301 Bladder Cancer Cells | Not specified | Decreased | [13] | |
| SH-SY5Y Neuroblastoma Cells | Dose- and time-dependent | Depolarization of mitochondria | [14] |
Table 2: Effect of this compound on Mitochondrial Oxidative Stress
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | Gentamicin-treated Rats | Not specified | Reduced mitochondrial ROS | [1] |
| Ifosfamide-treated Rats | Not specified | Reduced mitochondrial ROS | [1] | |
| Celecoxib-treated Cardiomyocytes | 50 and 100 µM | Attenuated ROS formation | [9] | |
| CLL B-lymphocyte Mitochondria | Not specified | Increased ROS formation | [10][11] | |
| TSGH8301 Bladder Cancer Cells | Not specified | Promoted ROS production | [13] | |
| Cadmium-treated HT22 Cells | 5, 10, 20 µM | Decreased ROS and mitochondrial ROS | [15] | |
| Antioxidant Enzymes (SOD, CAT) | Cadmium-treated HT22 Cells | 5, 10, 20 µM | Restored SOD and CAT activities | [15] |
| Malondialdehyde (MDA) | Cadmium-treated HT22 Cells | 5, 10, 20 µM | Reduced MDA levels | [15] |
Table 3: Effect of this compound on Mitochondrial Biogenesis and Dynamics
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Mitochondrial DNA (mtDNA) Content | Mouse Muscle & C2C12 Myotubes | Not specified | Increased | [6] |
| Porcine Skeletal Muscle Satellite Cells | 10 µM | Promoted mtDNA content | [16] | |
| PGC-1α Expression | Porcine Skeletal Muscle Satellite Cells | 10 µmol/L | Increased protein expression | [16] |
| SIRT1 Expression/Activity | Porcine Skeletal Muscle Satellite Cells | 10 µmol/L | Increased protein expression | [16] |
| Aged Rat Kidneys | 30 mg/kg for 30 days | Upregulated mRNA and protein levels | [17] | |
| SIRT6 Activity | In vitro assay | 25 µM (EC50) | Increased deacetylase activity up to 50-fold | [18][19] |
| NRF2 Expression | Aged Rat Kidneys | 30 mg/kg for 30 days | Upregulated mRNA and protein levels | [17] |
| Dynamin-related protein 1 (Drp-1) | HCT116 & MCF7 Cancer Cells | Not specified | Inhibition of Drp-1 | [8] |
| Mitochondrial Morphology | HCT116 & MCF7 Cancer Cells | Not specified | Hyperfused mitochondrial morphology | [8] |
Table 4: Effect of this compound on Mitochondrial Enzyme Activity
| Enzyme | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Succinate Dehydrogenase (SDH / Complex II) | Ifosfamide-treated Rats | Not specified | Enhanced activity | [1] |
| Mouse Muscle & C2C12 Myotubes | Not specified | Increased activity | [6] | |
| Celecoxib-treated Cardiomyocytes | 50 and 100 µM | Attenuated decrease in activity | [9] | |
| Growing-finishing Pigs | 75 mg/kg (dietary) | Boosted activity | [16] | |
| Malate Dehydrogenase (MDH) | Mouse Muscle & C2C12 Myotubes | Not specified | Increased activity | [6] |
| Growing-finishing Pigs | 75 and 150 mg/kg (dietary) | Augmented activity | [16][20] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the impact of this compound on mitochondrial function.
General Cell Culture and this compound Treatment
-
Cell Culture : Culture the desired cell line (e.g., C2C12 myotubes, HepG2, SH-SY5Y) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO₂).
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10-100 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment : Seed cells in appropriate culture plates (e.g., 96-well, 6-well). Once cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). A vehicle control (DMSO) must be included, ensuring the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Incubation : Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) before proceeding with specific assays.
Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1, which differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Cell Preparation : Culture and treat cells with this compound in a 96-well black, clear-bottom plate as described above.
-
JC-1 Staining :
-
Prepare a 5 µg/mL JC-1 working solution in pre-warmed culture medium.
-
Remove the treatment medium from the cells and wash once with Phosphate-Buffered Saline (PBS).
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement :
-
Remove the JC-1 solution and wash cells twice with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure fluorescence using a multi-mode plate reader.
-
Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
-
Data Analysis : Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular ATP Levels
This protocol utilizes a luciferase-based assay, where the light produced is proportional to the ATP concentration.
-
Cell Preparation : Culture and treat cells with this compound in a 96-well white, opaque plate.
-
Cell Lysis :
-
After treatment, remove the culture medium.
-
Add 50-100 µL of a suitable cell lysis buffer provided with a commercial ATP assay kit.
-
Incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Luminescence Measurement :
-
Prepare the luciferase reagent according to the manufacturer's instructions.
-
Add 50-100 µL of the luciferase reagent to each well containing the cell lysate.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis : Normalize the luminescence readings to the protein concentration of each sample (determined by a BCA or Bradford assay from a parallel plate) to account for differences in cell number.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Cell Preparation : Culture and treat cells with this compound in a 96-well black, clear-bottom plate. Include a positive control (e.g., H₂O₂ treatment).
-
DCFH-DA Staining :
-
Prepare a 10-20 µM DCFH-DA working solution in serum-free medium.
-
Remove the treatment medium and wash cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement :
-
Remove the DCFH-DA solution and wash cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a multi-mode plate reader with excitation at ~485 nm and emission at ~535 nm.[21]
-
-
Data Analysis : Compare the fluorescence intensity of treated cells to the vehicle control. An increase in fluorescence indicates higher ROS levels.[21]
Western Blot for Mitochondrial Biogenesis Markers
This protocol allows for the semi-quantitative analysis of key proteins involved in mitochondrial biogenesis, such as PGC-1α, NRF2, and SIRT1.
-
Protein Extraction :
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PGC-1α, NRF2, SIRT1, or other targets of interest overnight at 4°C. A loading control (e.g., β-actin or GAPDH) must be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound's effects on mitochondria.
Caption: Experimental workflow for assessing the effects of this compound on mitochondrial function.
Caption: this compound activates key signaling pathways to promote mitochondrial biogenesis and antioxidant defense.
Caption: Protective mechanism of this compound against mitochondrial dysfunction induced by cellular stress.
References
- 1. The Protective Effect of this compound and Its Metabolites Against Organ Injuries: A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of this compound: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Protective Effect of this compound and Its Metabolites Against Organ Injuries: A Mitochondrial Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic compound this compound inhibits mitochondrial respiration and tumor growth in lung cancer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. This compound enhances muscle endurance by affecting the muscle fiber type, mitochondrial biogenesis and function - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound inhibits mitochondrial fission protein Drp-1 and cell proliferation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. This compound, a polyphenolic compound, selectively induces ROS-mediated apoptosis in cancerous B-lymphocytes of CLL patients by directly targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a polyphenolic compound, selectively induces ROS-mediated apoptosis in cancerous B-lymphocytes of CLL patients by directly targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces apoptosis in TSGH8301 human bladder cancer cells through the endoplasmic reticulum stress- and mitochondria-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces a dose- and time-dependent depolarization of mitochondria and activation of caspase-9 and -3 in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound ameliorates aging-induced renal oxidative damage through upregulating SIRT1 and NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of galloflavin and this compound on sirtuin 6 and its anti-tumorigenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Alters Muscle Fiber-Type Composition and Promotes Mitochondrial Biogenesis through the AMPK Signaling Pathway in Healthy Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ellagic Acid Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of ellagic acid in in vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in my aqueous buffer for a cell culture experiment. What are the recommended solvents?
A1: this compound has very low water solubility (approximately 9.7 µg/mL).[1][2] Direct dissolution in aqueous buffers is often unsuccessful and can lead to precipitation. The recommended approach is to first dissolve this compound in an organic solvent to create a stock solution, which can then be diluted to the final working concentration in your cell culture medium.
-
Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used organic solvent for dissolving this compound for in vitro studies.[2][3][4][5]
-
Alternative Organic Solvents: Other organic solvents that can be used include N-methyl-2-pyrrolidone (NMP), which shows the maximum solubility, as well as methanol (B129727) and ethanol.[2][5][6] A mixture of methanol and dimethylformamide (50:50 vol) has also been reported to be effective.[7][8]
-
Important Consideration: Always prepare a high-concentration stock solution in the organic solvent and then dilute it to the final desired concentration in your aqueous medium. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: My this compound precipitates out of the cell culture medium after I add my stock solution. How can I prevent this?
A2: Precipitation of this compound in the culture medium is a common issue due to its poor aqueous solubility.[3] Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is minimal and does not exceed the tolerance level of your cell line (usually below 0.5%). High concentrations of organic solvents can cause the compound to crash out of solution when added to the aqueous medium.
-
pH of the Medium: The solubility of this compound is pH-dependent, increasing in more basic conditions.[2] However, altering the pH of your cell culture medium can negatively affect cell viability and growth. Standard cell culture media are typically buffered around pH 7.4. Drastic changes are not recommended.
-
Gentle Mixing and Warming: When diluting your stock solution, add it dropwise to the pre-warmed culture medium while gently swirling. This can help to prevent localized high concentrations that can lead to immediate precipitation.
-
Consider Advanced Formulations: If precipitation persists, it is highly recommended to use a solubility-enhanced formulation of this compound. Options include complexation with cyclodextrins, nanoformulations, or solid dispersions, which are designed to improve aqueous solubility and stability.[1][2][9]
Q3: I am concerned about the potential toxicity of the organic solvent on my cells. Are there any solvent-free methods to improve this compound solubility?
A3: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility of this compound, reducing or eliminating the need for organic solvents in the final culture medium.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective.[10][12][13]
-
Nanoformulations: Encapsulating this compound into nanoparticles can dramatically increase its water solubility and stability in culture media.[1] Common nanoformulations include chitosan (B1678972) nanoparticles, liposomes, and nanostructured lipid carriers.[1][14][15][16]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier can improve its dissolution rate and solubility.[17][18][19] Polymers like polyvinylpyrrolidone (B124986) (PVP) and Eudragit® EPO have been used successfully.[17][18][19]
Q4: How do I choose the best method to improve this compound solubility for my specific experiment?
A4: The choice of method depends on several factors, including the requirements of your specific in vitro model, the desired concentration of this compound, and the resources available.
-
For simple, short-term experiments: Using a DMSO stock solution is often sufficient if the final required concentration of this compound is low and the final DMSO concentration is non-toxic to your cells.
-
For higher concentrations or long-term studies: Advanced formulations are recommended to avoid solvent toxicity and ensure the stability of this compound in the culture medium over time.
-
For experiments sensitive to foreign excipients: It is crucial to test the vehicle control for any formulation (e.g., empty nanoparticles or cyclodextrins alone) to ensure that the excipients themselves do not have a biological effect in your assay.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported improvements in this compound solubility using various methods.
| Method/Solvent | Base Solubility of this compound (in water) | Enhanced Solubility | Fold Increase | Reference |
| Organic Solvents | ||||
| DMSO | ~9.7 µg/mL | ~140 µg/mL | ~14 | [2][4] |
| N-methyl-2-pyrrolidone (NMP) | ~9.7 µg/mL | Highest among tested organic solvents | - | [2][5] |
| Formulations | ||||
| Pectin Solid Microdispersion | ~9.7 µg/mL | ~291 µg/mL (approx.) | 30 | |
| Non-PAMAM Dendrimers | ~9.7 µg/mL | 2910 - 9700 µg/mL | 300 - 1000 | |
| Polyvinylpyrrolidone (PVP) Solid Dispersion | ~0.028 mg/mL (pure EA) | 0.593 mg/mL | >20 | [19] |
| Eudragit® EPO Solid Dispersion | - | Apparent solubility 20 times higher | 20 | |
| Eudragit® EPO Solid Dispersion | - | Apparent solubility 62 times higher | 62 | [18] |
| Spray-dried microcapsules with β-cyclodextrin | - | - | 21.54 | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complex | - | - | 3.2 | |
| Urea Complex | 3.99 µg/mL | 7.13 µg/mL | ~2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of pure this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously for several minutes. Gentle warming in a 37°C water bath can aid dissolution. Ensure that all the powder is completely dissolved and the solution is clear.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Application: For in vitro experiments, thaw the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium. Add the diluted stock dropwise while gently mixing. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is a general guideline based on the freeze-drying method.
-
Molar Ratio Determination: Based on literature, a 1:1 or 1:2 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used.[10][13]
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Addition of this compound: Add the calculated amount of this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 24-72 hours in the dark. Sonication can be used to facilitate complex formation.
-
Filtration: Filter the solution to remove any un-complexed this compound.
-
Lyophilization: Freeze-dry the resulting solution to obtain a powder of the this compound-HP-β-CD inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like FTIR, DSC, or NMR.
-
Application: The resulting powder can be directly dissolved in aqueous buffers or cell culture medium for in vitro studies.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: General workflow for preparing and using this compound in in vitro cell-based assays.
This compound's Effect on NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway, leading to apoptosis in cancer cells.
This compound's Effect on PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway, reducing cell proliferation and promoting apoptosis.
References
- 1. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits high glucose-induced injury in rat mesangial cells via the PI3K/Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the proliferation of human pancreatic carcinoma PANC-1 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Effects of this compound on Keratinocytes via MAPK and STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Anti-Inflammatory Effects of this compound on Keratinocytes via MAPK and STAT Pathways | Semantic Scholar [semanticscholar.org]
- 19. Anti-Inflammatory Effects of this compound on Keratinocytes via MAPK and STAT Pathways [mdpi.com]
Technical Support Center: Stabilizing Ellagic Acid in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ellagic acid. The information is designed to address common challenges encountered during experiments involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound has very low aqueous solubility, typically around 9.7 µg/mL.[1][2] Its planar and symmetrical crystalline structure, with extensive hydrogen bonding, contributes to this poor solubility.[3] Precipitation is a common issue, especially in neutral or acidic aqueous media.[1]
Q2: I've noticed a color change in my this compound solution over time. What does this indicate?
A2: A color change, such as turning brownish-yellow or brown, can indicate the degradation of this compound.[4] This is particularly common in basic solutions where phenolic compounds can undergo oxidation and be converted to quinones.[1][5]
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: this compound is unstable in aqueous solutions across a range of pH values, including 5.5, 7, and 8.[4][6][7] Significant degradation can be observed within a few weeks of storage.[1][4] In basic solutions, the lactone rings of the this compound molecule can open, leading to the formation of a carboxyl derivative.[1]
Q4: What is the shelf-life of an this compound aqueous solution?
A4: The shelf-life is very limited. Studies have shown a significant decrease in this compound content in aqueous solutions at various pH levels (5.5, 7, and 8) after just four weeks of storage at room temperature.[4][6] For long-term use, it is recommended to prepare fresh solutions or use stabilized formulations.
Q5: Are there any methods to improve the solubility and stability of this compound in water?
A5: Yes, several formulation strategies can enhance the solubility and stability of this compound. These include:
-
Complexation: Forming inclusion complexes with cyclodextrins (e.g., HP-β-CD) can significantly increase aqueous solubility.[1][8][9]
-
Nanoformulations: Encapsulation into nanocarriers like liposomes, polymeric nanoparticles, and nanostructured lipid carriers (NLCs) can improve both solubility and stability.[2][10][11]
-
Use of Co-solvents: Solvents such as polyethylene (B3416737) glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP), and triethanolamine (B1662121) can be used to dissolve this compound.[1][12]
-
Solid Dispersions: Creating amorphous solid dispersions with suitable polymers is another effective approach.[3]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity in your assay.
-
Visible change in solution color.
-
Appearance of degradation peaks in HPLC analysis.
Possible Causes:
-
Unfavorable pH: this compound degrades in aqueous solutions, and this degradation is pH-dependent.[1][4]
-
Presence of Oxidizing Agents: As a phenolic compound, this compound is susceptible to oxidation.
-
Extended Storage: Aqueous solutions of this compound are not stable for long periods.[4][6]
Solutions:
-
pH Adjustment: While this compound is unstable across a range of pHs, its solubility increases with pH.[1] However, for stability, acidic conditions are generally preferred to suppress ionization.[4][6] A careful balance must be struck depending on the experimental needs.
-
Use of Antioxidants: Consider adding other antioxidants to the formulation, as they may play a protective role.[4]
-
Fresh Preparation: Prepare aqueous solutions of this compound immediately before use.
-
Stabilized Formulations: Employ one of the stabilization strategies mentioned in the FAQs, such as cyclodextrin (B1172386) complexation or nanoencapsulation.
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability between experimental replicates.
-
Poor reproducibility of bioactivity assays.
Possible Causes:
-
Incomplete Dissolution: Due to its low solubility, this compound may not be fully dissolved, leading to inconsistent concentrations.
-
Degradation During Experiment: The compound may be degrading over the course of your experiment.
Solutions:
-
Ensure Complete Solubilization: Use a validated method to dissolve the this compound completely. This may involve the use of co-solvents or the preparation of a stock solution in a suitable organic solvent like DMSO before further dilution in an aqueous medium.[1]
-
Minimize Experiment Duration: Design experiments to minimize the time this compound spends in an aqueous solution.
-
Control Environmental Factors: Maintain consistent temperature and protect solutions from light, even though light has been shown to have no significant effect on the dried extract.[4][6]
Data Presentation
Table 1: Stability of this compound in Aqueous Solution at Different pH Values
| Weeks | This compound content (% w/w, mean ± SD) |
| pH 5.5 | |
| 0 | 12.81 ± 0.669 |
| 1 | 12.82 ± 0.408 |
| 2 | 12.71 ± 0.189 |
| 3 | 12.59 ± 0.808 |
| 4 | 11.02 ± 0.321 |
| 6 | 11.89 ± 0.512 |
| 8 | 10.41 ± 0.484 |
| 10 | 7.01 ± 0.314 |
| 12 | 4.21 ± 0.332 |
| 14 | 4.09 ± 0.708 |
| 17 | 2.69 ± 0.361 |
| Significance at P < 0.05 when compared with the content at the initial time. | |
| (Data sourced from a study on this compound-rich pomegranate fruit peel extract)[6] |
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol describes a method to enhance the aqueous solubility of this compound through complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[8]
Materials:
-
This compound (EA)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Anhydrous ethanol
-
Ultrapure water
-
Centrifuge
-
-20°C freezer
-
Magnetic stirrer
Methodology:
-
Prepare the inclusion complex at a 2:1 mass ratio of HP-β-CD to this compound.[8]
-
Weigh the required amount of HP-β-CD and dissolve it in a specific volume of ultrapure water.
-
Dissolve the corresponding amount of this compound in an appropriate volume of anhydrous ethanol.
-
Gradually add the this compound solution to the HP-β-CD solution while stirring continuously at 350 rpm.
-
Continue mixing for 72 hours.
-
After thorough mixing, centrifuge the solution.
-
Store the supernatant in a -20°C freezer for approximately 12 hours to allow for the formation of the inclusion complex.
-
The resulting product can then be lyophilized to obtain a powder.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a method for the quantitative analysis of this compound content.[4][6]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series with a Photodiode-array detector (PDA) and autosampler.[4][6]
-
Mobile Phase: Gradient elution with methanol (B129727) and 2% aqueous acetic acid.[4][6]
-
0-15 min: 40-60% v/v methanol
-
15-20 min: 60% v/v methanol
-
Sample Preparation:
-
Accurately weigh 5 mg of the extract or sample containing this compound.
-
Dissolve and dilute to a final volume of 10 mL in a volumetric flask using methanol.
-
Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.[6]
Visualizations
Caption: Factors contributing to the degradation of this compound in aqueous solutions.
Caption: Workflow for addressing the instability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Containing Nanostructured Lipid Carriers for Topical Application: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation method and stability of this compound-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. An Insight on this compound Formulations for the Management of Skin Diseases [mdpi.com]
- 11. Preparation of this compound micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Analytical methods for assay of this compound and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ellagic Acid Concentration for Anti-Proliferative Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ellagic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution when investigating the anti-proliferative effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for observing the anti-proliferative effects of this compound?
The effective concentration of this compound can vary significantly depending on the cancer cell line being investigated. Generally, concentrations ranging from low micromolar (µM) to millimolar (mM) have been reported to inhibit proliferation and induce apoptosis.[1][2] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment, such as an MTT assay.
Q2: How does this compound exert its anti-proliferative effects?
This compound's anti-proliferative effects are multifaceted. It has been shown to induce cell cycle arrest, primarily at the G1 or G0/G1 phase, and trigger apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1][3][4][5][6][7] These effects are mediated by the modulation of various signaling pathways.
Q3: Which signaling pathways are commonly affected by this compound?
This compound has been reported to modulate several key signaling pathways involved in cell proliferation and survival, including:
-
PI3K/Akt Pathway: Inhibition of this pathway is a common mechanism by which this compound induces apoptosis and inhibits proliferation in various cancers, including colon and endometrial cancer.[3][8]
-
TGF-β/Smad Pathway: this compound can induce cell cycle arrest by modulating the TGF-β/Smad3 signaling pathway in breast cancer cells.[3][4][6][7]
-
Wnt/β-catenin Pathway: Downregulation of this pathway has been observed in colon cancer cells treated with this compound.[3]
-
EGFR Signaling: this compound can inhibit the proliferation and invasion of melanoma cells by targeting the EGFR pathway.[9]
-
JAK/STAT3 Pathway: Suppression of this pathway has been linked to reduced cell proliferation in HeLa cells.[3]
Q4: Is this compound toxic to normal cells?
Studies have shown that this compound exhibits selective cytotoxicity, meaning it can inhibit the proliferation of cancer cells with minimal toxic effects on normal cells at similar concentrations.[2][10] However, it is always recommended to include a non-cancerous cell line as a control in your experiments to confirm this selectivity in your specific model.
Troubleshooting Guides
Problem 1: Inconsistent or No Anti-proliferative Effect Observed in MTT Assay
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Solubility Issues: this compound has low water solubility, which can lead to inaccurate concentrations. | Ensure complete dissolution of this compound. Consider using a small amount of DMSO to prepare a stock solution and then diluting it in culture media. Always include a vehicle control (media with the same concentration of DMSO) in your experiment. |
| Incorrect Concentration Range: The effective concentration may be outside the range you are testing. | Perform a broad dose-response curve, ranging from low µM to high µM or even mM concentrations, to identify the IC50 value for your specific cell line. |
| Cell Seeding Density: Too high or too low cell density can affect the results. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Incubation Time: The anti-proliferative effects may be time-dependent. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Reagent Quality: The MTT reagent may be degraded. | Use fresh, properly stored MTT reagent. Protect it from light. |
Problem 2: Difficulty Interpreting Cell Cycle Analysis Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Cell Fixation: Inadequate fixation can lead to cell clumping and inaccurate DNA staining. | Use cold 70% ethanol (B145695) and fix the cells gently at 4°C for at least 2 hours or overnight. |
| Cell Clumping: Aggregated cells will not be accurately analyzed by the flow cytometer. | Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| RNase Treatment Inefficiency: RNA contamination can interfere with propidium (B1200493) iodide (PI) staining of DNA. | Ensure the RNase A is active and used at the correct concentration and incubation time. |
| Incorrect Gating: Improper gating on the flow cytometer can lead to misinterpretation of cell cycle phases. | Set appropriate gates based on unstained and single-stain controls to accurately identify G1, S, and G2/M populations. |
Problem 3: Weak or No Signal in Western Blot for Apoptosis Markers
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Loading: Uneven protein loading can lead to inaccurate comparisons between samples. | Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin or GAPDH) to verify equal loading. |
| Poor Antibody Quality: The primary or secondary antibody may not be specific or sensitive enough. | Use antibodies validated for western blotting and for the target species. Optimize antibody dilutions and incubation times. |
| Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane will result in weak signals. | Optimize the transfer conditions (voltage, time) and ensure good contact between the gel and the membrane. |
| Timing of Apoptosis: The peak expression of certain apoptosis markers can be transient. | Perform a time-course experiment to identify the optimal time point for detecting changes in your target proteins after this compound treatment. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | Effective Concentration / IC50 | Observed Effects | Reference(s) |
| Caco-2 | Colon | 10-100 µM | Inhibition of proliferation, induction of apoptosis | [10] |
| HCT-15 | Colon | Not specified | G2/M cell cycle arrest, apoptosis induction | [3] |
| HCT-116, CaCo-2 | Colon | Dose-dependent | Inhibition of proliferation, suppression of K-ras and Akt phosphorylation | [3] |
| MCF-7 | Breast | 10-100 µM | G0/G1 cell cycle arrest | [3][6][10] |
| MDA-MB-231 | Breast | Not specified | Inhibition of proliferation | [3] |
| DU 145 | Prostate | 10-100 µM | Inhibition of proliferation, induction of apoptosis | [10] |
| LNCaP | Prostate | Not specified | Cell cycle arrest, apoptosis | [3] |
| ES-2, PA-1 | Ovarian | 10-100 µM | G1 cell cycle arrest | [1] |
| HepG2 | Liver | Not specified | Decreased cell viability, increased p53 and p21 expression | [3] |
| WM115, A375 | Melanoma | 40 µM | Inhibition of proliferation, migration, and invasion | [9] |
| HeLa, SiHa, C33A | Cervical | 10, 20, 30 µM | Inhibition of proliferation, G1 cell cycle arrest, apoptosis | [5] |
| MIA PaCa-2, PANC-1 | Pancreatic | 10-50 mM | Apoptosis, inhibition of proliferation | [1][2] |
| MIA PaCa-2, HPAF-II | Pancreatic | 0.5-3 µM | Apoptosis, inhibition of proliferation | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.[5][12]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
This protocol is used to detect the expression levels of specific proteins involved in apoptosis.[13][14][15][16][17]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your apoptosis marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: Experimental workflow for assessing anti-proliferative effects.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Research progress on the anticarcinogenic actions and mechanisms of this compound | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Nutrition | this compound - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration [lidsen.com]
- 5. This compound induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation, migration, and invasion in melanoma via EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro anti-proliferative activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
troubleshooting ellagic acid degradation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ellagic acid extraction. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guide
Issue: Low Yield of this compound in Extract
Low yields of this compound can be attributed to several factors during the extraction process. This guide will walk you through potential causes and solutions to optimize your extraction efficiency.
1. Is your extraction solvent optimal for this compound?
The choice of solvent significantly impacts the extraction yield of this compound and its precursors, ellagitannins.
-
Recommendation: A combination of ethanol, diethyl ether, and water (8:1:1) has been shown to yield significantly higher amounts of this compound compared to single solvents like water, ethanol, acetone, or ether alone.[1] For instance, one study found that an ethanol-ether-water mixture extracted approximately 34.5 µg of this compound per mg of pomegranate aril extract, while a water-only extraction yielded no detectable this compound.[1] Another effective solvent mixture is 50:50 methanol-dimethylformamide.[2] Acidifying the aqueous component of the solvent can also improve yield. Using 2% aqueous acetic acid instead of water in a liquid-liquid extraction with ethyl acetate (B1210297) increased the this compound content from 7.06% to 13.63% w/w in a pomegranate peel extract.[3][4] This is because the acidic conditions suppress the ionization of this compound, reducing its solubility in water and increasing its partitioning into the ethyl acetate phase.[3][4]
2. Are you controlling the pH of your extraction and final solution?
This compound is highly unstable in aqueous solutions, especially at neutral to alkaline pH.
-
Recommendation: Maintain acidic conditions during extraction. The use of acidified solvents, such as methanol (B129727) with 1% formic acid or water with 1% formic acid, is common in HPLC analysis of this compound, indicating the importance of an acidic environment for stability.[1] Studies have shown that this compound in a solution with pH values of 5.5, 7, and 8 is not stable.[3][4][5] While dried extracts of this compound demonstrate good stability, once dissolved in an aqueous solution, degradation occurs.[3][4][6] If you must work with aqueous solutions, prepare them fresh and analyze them promptly. For storage, keeping the extract as a dried powder is recommended.[3][4][6]
3. Is your extraction temperature too high?
While moderate heat can enhance extraction efficiency, excessive temperatures can lead to the degradation of this compound.
-
Recommendation: The optimal extraction temperature needs to be carefully determined. One study on the extraction of this compound from Phyllanthus urinaria L. found that the highest yield was achieved at 40°C during acid hydrolysis.[7] Temperatures above this led to a decrease in yield, likely due to oxidative damage.[7] However, for ultrasonic extraction from Platycarya strobilacea, an optimal temperature of 70°C was identified.[8] It is crucial to optimize the temperature for your specific plant material and extraction method. Studies on raspberry seeds have indicated that this compound is stable up to 200°C, suggesting that the source material plays a significant role in thermal stability.[9]
4. Are you protecting your samples from light?
While some studies suggest that this compound extracts can be stable under light for extended periods, it is a general good practice to protect light-sensitive compounds during extraction and storage.[3][4][5][10]
-
Recommendation: Conduct extractions in a shaded environment or use amber-colored glassware to minimize light exposure. This is a simple precaution to avoid potential photodegradation.
5. Could enzymatic degradation be a factor?
The primary source of this compound in plants is often ellagitannins, which are hydrolyzed to release this compound. This hydrolysis can be facilitated by enzymes naturally present in the plant material, such as ellagitannase.[11][12][13]
-
Recommendation: If you are aiming to extract ellagitannins and not just free this compound, it is important to deactivate these enzymes. This can often be achieved by rapid drying of the plant material at an appropriate temperature or by using solvents that inhibit enzyme activity. Conversely, if your goal is to maximize the free this compound content, you may want to promote this enzymatic hydrolysis under controlled conditions. The optimal pH for ellagitannase activity from Aspergillus niger GH1 is around 5.0, with an ideal temperature of 60°C.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during extraction?
A1: The primary factors leading to this compound degradation are:
-
Unfavorable pH: this compound is particularly unstable in neutral to alkaline aqueous solutions.[3][4][5]
-
High Temperature: Excessive heat can cause oxidative damage and reduce yields.[7]
-
Oxidation: As a potent antioxidant, this compound is susceptible to oxidation, which can be accelerated by factors like high temperature and the presence of certain enzymes or metal ions.[7][14]
-
Enzymatic Activity: The enzyme ellagitannase can hydrolyze ellagitannins, which can be a source of degradation if not controlled.[11][12]
Q2: How can I improve the stability of my this compound extract?
A2: To enhance the stability of your extract:
-
Maintain Acidic Conditions: Use acidified solvents for extraction and storage in solution.[1][3][4]
-
Control Temperature: Optimize the extraction temperature to maximize yield without causing degradation.[7][8]
-
Store as a Dry Powder: Dried extracts of this compound are significantly more stable than aqueous solutions.[3][4][6]
-
Protect from Light: While not always critical, minimizing light exposure is a good laboratory practice.[3][4][5][10]
-
Consider Antioxidants: While this compound itself is an antioxidant, in a complex extract, other polyphenolic compounds may help to protect it from degradation.[3]
Q3: What is the difference between free this compound and total this compound?
A3:
-
Free this compound: This refers to the this compound that exists in its unbound form in the plant material.
-
Total this compound: This is the sum of free this compound and the this compound released from the hydrolysis of ellagitannins. Ellagitannins are esters of hexahydroxydiphenic acid (HHDP) with a sugar, typically glucose. When hydrolyzed, the HHDP group is released and spontaneously lactonizes to form the more stable this compound.[11][12] To measure total this compound, an acid hydrolysis step is typically required to break down the ellagitannins.
Quantitative Data Summary
Table 1: Effect of Solvent on this compound Extraction Yield from Pomegranate Aril
| Solvent System | This compound Yield (μg/mg extract) |
| Ethanol + Diethyl Ether + Water (8:1:1) | 34.5 |
| Ethanol | > Ethanol + Ether |
| Ethanol + Ether | > Ether |
| Ether | > Ethanol + Water |
| Ethanol + Water | > Acetone |
| Acetone | > Water |
| Water | 0.0 |
Data sourced from a study on pomegranate aril extracts. The table shows that a combination of solvents is significantly more effective for extracting this compound.[1]
Table 2: Stability of this compound in Pomegranate Peel Extract under Different Conditions
| Condition | Storage Duration | Stability |
| Protected from light | 4 months | Stable |
| Exposed to light | 4 months | Stable |
| 4°C ± 2°C | 4 months | Stable |
| 30°C ± 2°C | 4 months | Stable |
| 45°C with 75% relative humidity | 4 months | Stable |
| Aqueous solution (pH 5.5) | Not specified | Not Stable |
| Aqueous solution (pH 7.0) | Not specified | Not Stable |
| Aqueous solution (pH 8.0) | Not specified | Not Stable |
This data indicates that while the dried extract is robustly stable under various temperature and light conditions, this compound is not stable when dissolved in aqueous solutions across a range of pH values.[3][4][5][10]
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Pomegranate Peel
This protocol is based on a method that significantly increased the this compound content in the final extract.[3][4][10]
-
Initial Extraction: Extract the dried and powdered pomegranate peel with a 10% v/v water in methanol solution.
-
Solvent Evaporation: Evaporate the methanol from the extract to obtain a concentrated aqueous solution.
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in a 2% aqueous acetic acid solution.
-
Partition this aqueous phase against an equal volume of ethyl acetate. Repeat the partitioning four times.
-
Pool the ethyl acetate fractions.
-
-
Final Product: Evaporate the pooled ethyl acetate fractions to dryness in vacuo to obtain the this compound-rich extract.
Protocol 2: Quantification of this compound using HPLC
This is a general HPLC method for the quantitative analysis of this compound.[3][4]
-
Column: TSK-gel ODS-80Tm column (150 mm × 4.6 mm).
-
Mobile Phase: A gradient of methanol and 2% aqueous acetic acid.
-
0-15 min: 40-60% v/v methanol.
-
15-20 min: 60% v/v methanol.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Standard Curve: Prepare a calibration curve using standard this compound at concentrations between 3-50 µg/mL.
Visualizations
Caption: Hydrolysis of ellagitannins to form this compound.
Caption: Recommended workflow for stable this compound extraction.
References
- 1. Influence of the solvents on the extraction of major phenolic compounds (punicalagin, this compound and gallic acid) and their antioxidant activities in pomegranate aril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing Ultrasonic this compound Extraction Conditions from Infructescence of Platycarya strobilacea Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation method and stability of this compound-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
Technical Support Center: Enhancing the Permeability of Ellagic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your experiments aimed at enhancing the permeability of ellagic acid across cell membranes.
Frequently Asked Questions (FAQs)
Q1: Why is the cell membrane permeability of this compound inherently low?
A1: The low permeability of this compound is primarily due to its physicochemical properties. It has a planar and rigid structure with multiple hydroxyl groups, which leads to low aqueous solubility (approximately 9.7 µg/mL) and poor lipophilicity.[1][2] This combination of low solubility and low permeability classifies it as a Biopharmaceutics Classification System (BCS) Class IV compound, presenting significant challenges for its absorption across cell membranes.[3]
Q2: What are the most common and effective strategies to enhance the permeability of this compound?
A2: The most widely investigated and successful strategies involve the use of nano-delivery systems. These include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and lipophilic drugs, improving their solubility and cellular uptake.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. NLCs are a modified version of SLNs that contain both solid and liquid lipids, which can improve drug loading and prevent drug expulsion.[3]
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers like chitosan (B1678972) or PLGA, which can protect this compound from degradation and provide sustained release.[4]
Q3: Why are Caco-2 cells frequently used as an in vitro model for these permeability studies?
A3: Caco-2 cells, derived from a human colon adenocarcinoma, are considered the gold standard for in vitro prediction of intestinal drug permeability.[5] When cultured, they differentiate into a monolayer of polarized enterocytes that mimic the barrier properties of the human small intestine, including the formation of tight junctions and the expression of relevant transporter proteins.[6][7]
Q4: How is the enhancement in permeability quantified in these experiments?
A4: The enhancement in permeability is typically quantified by calculating the apparent permeability coefficient (Papp). This value represents the rate at which a compound moves across the Caco-2 cell monolayer. A higher Papp value indicates greater permeability. The Papp is calculated from the amount of the compound that is transported across the cell monolayer over time.[8] Compounds can be classified as having low (Papp < 1 x 10⁻⁶ cm/s), moderate (Papp between 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s) permeability.[8][9]
Troubleshooting Guides
Liposomal Formulations
Q1: My encapsulation efficiency (EE) for this compound in liposomes is consistently low. What are the likely causes and how can I improve it?
A1: Low encapsulation efficiency is a common issue. Here are some potential causes and solutions:
-
Lipid Composition: The choice of lipids is crucial. Ensure you are using a lipid composition that is appropriate for this compound. The rigidity of the lipid bilayer can affect encapsulation; adding cholesterol can increase bilayer stability but might also decrease EE if not optimized.[10]
-
Drug-to-Lipid Ratio: An incorrect drug-to-lipid ratio can lead to saturation of the liposomal core. Try varying the initial concentration of this compound while keeping the lipid concentration constant to find the optimal ratio.[11]
-
Hydration Conditions: The temperature during the hydration of the lipid film should be above the phase transition temperature (Tc) of the lipids used. This ensures the lipids are in a fluid state and can form vesicles that encapsulate the aqueous drug solution effectively.[12]
-
Separation of Free Drug: Incomplete separation of the unencapsulated drug from the liposomes can lead to an inaccurate (often overestimated) EE. Ultracentrifugation or size exclusion chromatography are common methods for this separation. Ensure your centrifugation speed and time are sufficient to pellet the liposomes.[11]
Q2: The particle size of my prepared liposomes is too large and shows a high polydispersity index (PDI). How can I achieve a smaller and more uniform size distribution?
A2: Large and polydisperse liposomes are often a result of the initial preparation method. To reduce the size and PDI:
-
Extrusion: This is a common and effective method for downsizing liposomes. It involves forcing the liposome (B1194612) suspension through polycarbonate membranes with defined pore sizes. Multiple passes through the extruder can lead to a more uniform size distribution.
-
Sonication: Both bath and probe sonication can be used to reduce the size of multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs). However, probe sonication can be aggressive and may lead to lipid degradation or contamination from the probe tip.
-
Quality of the Lipid Film: A non-uniform lipid film during the thin-film hydration method can lead to the formation of large, irregular liposomes. Ensure the organic solvent is evaporated slowly and evenly to create a thin, uniform film.
Q3: My liposomal formulation is unstable and tends to aggregate or fuse during storage. What can I do to improve its stability?
A3: Liposome instability can be due to several factors:
-
Zeta Potential: A low absolute zeta potential (closer to 0 mV) can lead to aggregation due to a lack of electrostatic repulsion between the vesicles. Including charged lipids in your formulation can increase the zeta potential and improve stability.
-
Storage Temperature: Store your liposomal formulation at a temperature below the Tc of the lipids to maintain the rigidity of the bilayer. However, do not freeze the formulation unless you have included cryoprotectants, as ice crystal formation can disrupt the vesicles.
-
Lipid Oxidation: Unsaturated phospholipids (B1166683) are prone to oxidation, which can destabilize the liposomal membrane. Store the formulation in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Formulations
Q1: I am observing a "burst release" of this compound from my SLNs, followed by a very slow release. How can I achieve a more sustained release profile?
A1: A significant burst release often indicates that a large portion of the drug is adsorbed on the surface of the nanoparticles rather than being entrapped within the lipid core.
-
Optimize Surfactant Concentration: The type and concentration of the surfactant can influence the partitioning of the drug between the lipid and aqueous phases during formulation. Increasing the surfactant concentration can sometimes lead to smaller particle sizes but may also increase surface-associated drug. Experiment with different surfactant concentrations to find a balance.[13]
-
Lipid Selection: The solubility of this compound in the molten lipid is a key factor. If the drug has low solubility in the solid lipid, it is more likely to be expelled to the surface upon cooling and lipid recrystallization. Consider using NLCs, where a liquid lipid is added to the solid lipid matrix. This creates imperfections in the crystal lattice, providing more space to accommodate the drug and reducing drug expulsion.[3]
Q2: The particle size of my SLNs is not consistent from batch to batch. What are the critical process parameters I need to control?
A2: Batch-to-batch inconsistency is often due to variations in the formulation process. Key parameters to control during hot homogenization include:
-
Homogenization Pressure and Cycles: Higher homogenization pressure generally leads to smaller particle sizes, but excessive pressure can cause particle aggregation. The number of homogenization cycles also plays a role. It is important to keep these parameters constant for all batches.[14]
-
Temperature: The temperature of the lipid and aqueous phases during homogenization must be kept above the melting point of the lipid to ensure the formation of a nanoemulsion. The cooling rate after homogenization can also affect the final particle size and structure.
-
Stirring Speed: The speed of the high-shear stirrer during the pre-emulsion step can influence the initial droplet size, which in turn affects the final nanoparticle size after high-pressure homogenization.
Q3: I am concerned about the degradation of this compound at the high temperatures used in the hot homogenization method. Is there an alternative?
A3: Yes, the cold homogenization technique is a suitable alternative for thermolabile drugs like this compound. This method involves dissolving the drug in the melted lipid, which is then rapidly cooled (e.g., using liquid nitrogen or dry ice) to solidify the lipid matrix with the entrapped drug. The solidified lipid is then milled into microparticles, which are dispersed in a cold surfactant solution and subsequently homogenized at or below room temperature. This process avoids prolonged exposure of the drug to high temperatures.
Quantitative Data Summary
The following table summarizes the physicochemical properties and permeability enhancement of various this compound nanoformulations from different studies.
| Formulation Type | Key Ingredients | Particle Size (nm) | Encapsulation Efficiency (%) | Permeability/Bioavailability Enhancement |
| Chitosan Nanoparticles | Chitosan, this compound | ~176 | ~94% | Showed significant cytotoxicity in KB cells at a lower IC50 than free EA.[4] |
| PLGA & PCL Nanoparticles | PLGA/PCL, PVA (stabilizer) | ~290 | ~60% | DMAB-stabilized nanoparticles showed significantly higher intestinal uptake in rats compared to a suspension.[15] |
| Solid Lipid Nanoparticles (SLNs) | Precirol, Tween-80 | - | - | Enhanced anti-cancer capability against PC3 prostate cancer cells compared to free EA.[16] |
| Nanostructured Lipid Carriers (NLCs) | Tristearin, Tricaprylin/Labrasol | ~196 | ~92-97% | Showed high encapsulation efficiency and stability.[3] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Phospholipid complex | ~106 | - | Increased permeation from SNEDDS compared to EA suspension in ex vivo studies.[2] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
This compound
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Vacuum pump
Procedure:
-
Dissolution of Lipids and Drug: Dissolve the desired amounts of phospholipid, cholesterol, and this compound in a minimal volume of the organic solvent mixture in a round-bottom flask.
-
Formation of Thin Film: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the Tc of the lipid. A thin, uniform lipid film should form on the inner wall of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous phase (e.g., PBS) to the flask. The temperature of the hydration medium should be above the Tc of the lipids. Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension can be downsized by either sonication or extrusion. For extrusion, pass the liposome suspension through polycarbonate membranes with the desired pore size for a specified number of cycles (e.g., 11-21 passes).
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
Solid lipid (e.g., Precirol ATO 5, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
This compound
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating plate
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to about 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer for a few minutes. This will form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. Homogenize the emulsion at a specific pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Materials and Equipment:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment for quantifying this compound (e.g., HPLC)
-
TEER meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a TEER meter. Monolayers with high TEER values (typically >250 Ω·cm²) are considered intact. Additionally, a paracellular marker like Lucifer yellow can be used to confirm the integrity of the tight junctions.[6]
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the test solution (this compound formulation in transport buffer) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of drug transported versus time.
-
Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where A is the surface area of the Transwell® membrane and C₀ is the initial concentration of the drug in the donor compartment.
-
Visualizations of Experimental Workflows and Cellular Mechanisms
Caption: Workflow for enhancing and evaluating this compound permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Self nanoemulsifying drug delivery system of stabilized this compound–phospholipid complex with improved dissolution and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Containing Nanostructured Lipid Carriers for Topical Application: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound encapsulated chitosan nanoparticles for drug delivery system in human oral cancer cell line (KB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
Technical Support Center: Ellagic Acid Clinical Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ellagic acid (EA). This resource provides answers to frequently asked questions and troubleshooting guidance for common challenges encountered during the clinical and preclinical application of this promising polyphenolic compound. The primary hurdles in working with this compound stem from its low aqueous solubility, poor bioavailability, and instability under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the clinical application of this compound?
The primary challenges hindering the clinical use of this compound are its poor pharmacokinetic properties.[1][2] These include:
-
Low Water Solubility: EA is almost insoluble in water (approximately 9.7 µg/mL), which limits its absorption in the gastrointestinal tract.[1][2][3][4]
-
Poor Bioavailability: Consequently, oral absorption of EA is extremely low, often reported to be less than 1% of the ingested dose.[1]
-
Rapid Metabolism and Elimination: Absorbed EA is quickly metabolized in the liver and has a short plasma half-life, often less than one hour.[1][2]
-
Instability: EA is unstable in aqueous solutions, particularly at neutral or basic pH, where it can undergo degradation through the opening of its lactone rings.[3][5][6]
Q2: What is the mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects by modulating key signaling pathways.[7] It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38, ERK, and JNK.[7][8][9][10] By suppressing these pathways, EA reduces the production of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-8.[9][11]
Q3: What are urolithins and how do they relate to this compound?
Urolithins are metabolites produced by the gut microbiota from unabsorbed this compound.[1] These metabolites are more lipophilic and have a significantly higher absorption rate and bioavailability (25–80 fold greater) than EA itself.[1] It is hypothesized that many of the systemic health benefits attributed to the consumption of EA-rich foods are actually mediated by these more bioavailable urolithins.[1]
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
Problem: My this compound, dissolved in DMSO, precipitates when added to the aqueous cell culture medium for my in vitro assay.
Cause: This is a common issue due to EA's extremely low water solubility. While soluble in DMSO, it rapidly comes out of solution when the concentration of the organic solvent is diluted in the aqueous medium.
Solutions:
-
Lower the Final Concentration: The effective concentration of EA in many in vitro studies ranges from 10 µM to 100 µM.[11][12] Ensure your final concentration is within a reported effective range and does not exceed its solubility limit in the final medium composition.
-
Optimize Stock Concentration: Prepare a higher concentration stock in DMSO so that the final volume of DMSO added to the culture medium is minimal (typically ≤ 0.1% v/v) to reduce solvent-induced cytotoxicity and precipitation.
-
Use Solubilizing Agents: Consider using pharmaceutically acceptable solvents like polyethylene (B3416737) glycol 400 (PEG 400) or N-methyl pyrrolidone (NMP), in which EA shows higher solubility.[13] Always run a vehicle control to ensure the solvent itself does not affect the cells.
-
Utilize a Formulation: For more persistent issues, consider using a formulated version of EA, such as a nanoformulation, which can improve its dispersion and stability in aqueous environments.
Issue 2: Inconsistent or No Effect in In Vivo Animal Studies
Problem: Despite promising in vitro results, I am not observing the expected therapeutic effect of orally administered this compound in my animal model.
Cause: This discrepancy is almost certainly due to EA's poor oral bioavailability.[5][14] The concentration of free EA reaching the systemic circulation after oral gavage is often too low to be therapeutically effective.[15]
Solutions:
-
Change the Delivery System: The most effective strategy is to use an advanced delivery system to enhance oral absorption.[1][16] Options include:
-
Nanoparticles: Encapsulating EA in polymeric nanoparticles (e.g., using PLGA or chitosan) can protect it from degradation and improve absorption.[1]
-
Solid Dispersions: Creating a solid dispersion of EA in a polymer matrix (e.g., HPMCAS or PVP) can enhance its dissolution rate.[5]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic compounds like EA.[15]
-
-
Consider Alternative Administration Routes: If oral delivery is not essential to the experimental question, consider intraperitoneal (IP) injection. This bypasses the gastrointestinal absorption barrier, though it does not address rapid metabolism and elimination.
-
Measure Plasma Levels: To confirm that the lack of effect is due to poor bioavailability, perform pharmacokinetic analysis by measuring the concentration of EA in plasma samples at different time points post-administration.[17][18]
Issue 3: Degradation of this compound in Solution During Storage
Problem: The potency of my this compound stock solution seems to decrease over time, leading to variable experimental results.
Cause: this compound is unstable in aqueous solutions, especially at neutral (pH 7) or basic (pH 8) conditions.[6][19] The lactone rings in its structure can be hydrolyzed, leading to the formation of hexahydroxydiphenic acid and a loss of activity.[3][5] Studies have shown significant degradation within weeks when stored in aqueous buffers.[5][6]
Solutions:
-
Store as a Dry Powder: The most stable form for long-term storage is as a dry, crystalline powder, protected from light and stored at 4°C or below.[6]
-
Prepare Fresh Solutions: For maximum consistency, prepare stock solutions fresh from powder for each experiment.
-
Use Anhydrous Organic Solvents: If a stock solution must be stored, use a high-purity, anhydrous organic solvent like DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Avoid Basic pH: Do not dissolve or store EA in basic aqueous solutions, as this will accelerate its degradation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (Distilled) | 9.7 ± 3.2 µg/mL | [1][2] |
| Methanol | ~670 µg/mL | [20] |
| Ethanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Polyethylene Glycol 400 (PEG 400) | Soluble | [5][13] |
| N-methyl-2-pyrrolidone (NMP) | Maximum Solubility | [3][13] |
Table 2: Key Pharmacokinetic Parameters of Unformulated this compound
| Parameter | Value | Reference |
| Oral Absorption Rate (Human) | < 1% | [1] |
| Plasma Half-life (Human) | < 1 hour | [1][2] |
| Time to Max. Concentration (Tmax) | 1 hour | [18] |
| Max. Plasma Concentration (Cmax) | ~32 ng/mL (from pomegranate juice) | [5] |
| Plasma Protein Binding | > 50% | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan (B1678972) Nanoparticles
This protocol is a generalized methodology based on the ionic gelation method frequently cited for encapsulating this compound.
Materials:
-
This compound (EA)
-
Chitosan (CS) of low molecular weight
-
Sodium tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight using a magnetic stirrer to ensure complete dissolution. Adjust the final pH to 5.0.
-
Prepare TPP Solution: Dissolve sodium tripolyphosphate (TPP) in deionized water to a final concentration of 1 mg/mL.
-
Prepare this compound Solution: Dissolve a precise amount of this compound (e.g., 25 mg) in a minimal amount of DMSO.
-
Nanoparticle Formation: a. Add the this compound solution dropwise into the chitosan solution while stirring vigorously. b. To this mixture, add the TPP solution dropwise under continuous stirring. A typical CS to TPP mass ratio is 4:1.[5] c. The solution will turn opalescent, indicating the formation of nanoparticles. d. Continue stirring for an additional 30-60 minutes at room temperature.
-
Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes. b. Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. c. Repeat the centrifugation and washing step twice more to remove unencapsulated this compound and other reagents.
-
Storage/Use: The final nanoparticle pellet can be resuspended in a suitable buffer for immediate use or lyophilized for long-term storage.
Characterization: The resulting nanoparticles should be characterized for size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits inflammatory responses by blocking the MAPK and NF-κB signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for developing and testing formulations to improve this compound bioavailability.
Logical Relationship Diagram
Caption: Relationship between the challenges of this compound and corresponding strategic solutions.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. Strategies to improve this compound bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the effect of this compound on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for assay of this compound and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. scialert.net [scialert.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Ellagic Acid Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with ellagic acid precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound has very low solubility in aqueous solutions like cell culture media (approximately 9.7 µg/mL).[1][2] Precipitation, often appearing as fine crystals or cloudiness, typically occurs due to a phenomenon known as "solvent shock." This happens when a concentrated stock solution of this compound, usually dissolved in an organic solvent like DMSO, is rapidly diluted into the aqueous culture medium. The sudden change in solvent polarity causes the this compound to crash out of solution. Other contributing factors can include the final concentration of this compound exceeding its solubility limit, the temperature of the media, and interactions with other media components.[3][4]
Q2: I've prepared my this compound stock solution in DMSO, but I still see precipitation in my media. What can I do?
A2: Even with a DMSO stock solution, precipitation can occur upon dilution. Here are several strategies to address this:
-
Optimize the Dilution Process: Avoid adding the DMSO stock directly to the full volume of media. Instead, pre-warm the media to 37°C and add the stock solution dropwise while gently swirling or vortexing.[3][4] A stepwise dilution, where the stock is first diluted in a smaller volume of media before being added to the final volume, can also prevent localized high concentrations that lead to precipitation.[3]
-
Control the Final DMSO Concentration: While DMSO is an effective solvent, high concentrations can be toxic to cells. However, maintaining a final DMSO concentration between 0.1% and 0.5% (depending on your cell line's tolerance) can help keep the this compound in solution.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Lower the Working Concentration: The simplest solution may be to use a lower final concentration of this compound that is below its solubility limit in the culture medium.
Q3: Are there any additives I can use to improve the solubility of this compound in my culture media?
A3: Yes, several solubility enhancers can be used, but it is crucial to test their effects on your specific cell line to rule out any potential toxicity or interference with your experimental results.
-
Surfactants: Non-ionic surfactants like Pluronic® F-127 and Tween 80 can be effective. A common approach is to prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO and add it to your this compound stock solution before diluting into the media, ensuring the final Pluronic® F-127 concentration remains at or below 0.1%.[5][6] For Tween 80, a final concentration of around 0.07% may be effective.[7]
-
Co-solvents: Using a co-solvent system for your stock solution, such as a mixture of DMSO and ethanol, can sometimes improve solubility upon dilution.[1]
-
Complexing Agents: Beta-cyclodextrins can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[8]
Q4: Can I just filter out the precipitate?
A4: Filtering out the precipitate is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and unreliable results. The best approach is to address the root cause of the precipitation to ensure the this compound is fully dissolved at the desired concentration.[1]
Q5: How should I prepare and store my this compound stock solution to minimize precipitation issues?
A5: Proper preparation and storage of your stock solution are critical.
-
Preparation: Ensure the this compound is fully dissolved in the solvent. Gentle warming in a 37°C water bath and vortexing can help.[3] One protocol suggests dissolving 2 mg of this compound in 1324 µl of DMSO to obtain a 5 mM stock solution.[9]
-
Storage: Aliquot your stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Conditions
| Solvent/Condition | Solubility | Reference(s) |
| Water (pH 7.4) | ~9.7 µg/mL | [1][2] |
| Water (25°C, 72h) | 3.99 µg/mL | [10][11] |
| 0.1 N HCl (37°C) | 0.1 ± 0.01 µg/mL | [2] |
| Methanol | 671 µg/mL | [2] |
| DMSO | ~0.14 mg/mL (~140 µg/mL) | [12] |
| N-methyl-2-pyrrolidone (NMP) | High solubility | [13] |
| Pyridine | Soluble | [14] |
| Water with Urea Complex (1:1) | 7.13 µg/mL | [10][11] |
| Water with Pectin (B1162225) Microdispersion | ~30-fold increase | [15] |
| Water with Dendrimer Nanodispersion | 300 to 1000-fold increase | [15] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 302.19 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1324 µL of anhydrous DMSO to the tube.[9]
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Culture Media to Prevent Precipitation
Materials:
-
5 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium
-
Sterile conical tubes or culture flasks
-
Incubator at 37°C
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in an incubator.[3]
-
Determine the final concentration of this compound needed for your experiment and calculate the required volume of the 5 mM stock solution.
-
Stepwise Dilution Method: a. In a sterile conical tube, add a small volume of the pre-warmed media (e.g., 1 mL). b. While gently vortexing the media, add the calculated volume of the this compound stock solution dropwise to create an intermediate dilution.[3] c. Add this intermediate dilution to the final volume of pre-warmed culture medium and mix gently by swirling.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Ensure the final DMSO concentration in the culture medium does not exceed the tolerance level of your cell line (typically ≤ 0.5%).[1]
-
Add the final this compound-containing medium to your cell cultures.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of β-CD-Ellagic Acid Microspheres and Their Effects on HepG2 Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jceionline.org [jceionline.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound CAS#: 476-66-4 [m.chemicalbook.com]
- 15. Preparation of this compound micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Ellagic Acid Delivery Using Liposomes
Welcome to the technical support center for the optimization of ellagic acid (EA) delivery using liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address specific issues.
Formulation & Preparation
Q1: My this compound is not dissolving in the organic solvent during the initial step of the thin-film hydration method. What can I do?
A1: This is a common issue due to the poor solubility of this compound.[1][2][3]
-
Troubleshooting Steps:
-
Solvent Selection: While chloroform (B151607) and methanol (B129727) are commonly used, consider adding a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to the organic phase to improve EA solubility. Be mindful that residual DMSO may need to be removed.
-
Temperature: Gently warm the solvent mixture to aid dissolution, but avoid high temperatures that could degrade the lipids or the drug.
-
Sonication: Use a bath sonicator to aid in the dissolution of this compound in the organic solvent before proceeding with the creation of the lipid film.
-
Q2: The encapsulation efficiency (%EE) of my this compound liposomes is consistently low. How can I improve it?
A2: Low encapsulation efficiency is a significant hurdle in developing EA liposomes.[4][5] Several factors can influence the amount of drug entrapped.
-
Troubleshooting Steps:
-
Lipid Composition: The choice of lipids is critical. Vary the ratio of phospholipids (B1166683) (e.g., soy lecithin, phosphatidylcholine) to cholesterol. Cholesterol can increase the rigidity of the lipid bilayer, which may affect drug loading.[6] The inclusion of charged lipids like dicetyl phosphate (B84403) can also influence encapsulation.[6]
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and low encapsulation. Systematically evaluate different ratios to find the optimal loading capacity.[7]
-
Hydration Medium: The pH of the aqueous buffer used for hydration can impact the solubility and charge of this compound, thereby affecting its partitioning into the liposomes. Experiment with different pH values for the hydration buffer.
-
Preparation Method: The chosen preparation method significantly impacts encapsulation. Methods like thin-film hydration are commonly used.[4][8] Consider exploring other techniques such as the solvent evaporation method or anti-solvent precipitation, which have also been reported for preparing this compound phytosomes (a similar lipid-based formulation).[9][10]
-
Q3: The particle size of my liposomes is too large and polydisperse. What steps can I take to reduce the size and improve uniformity?
A3: Large and non-uniform particle size can affect the stability and in vivo performance of the liposomes.
-
Troubleshooting Steps:
-
Sonication: Employing probe sonication (with caution to avoid overheating) or bath sonication after hydration can break down larger multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).[8] Optimize sonication time and power.
-
Extrusion: This is a highly effective method for achieving a uniform size distribution. Pass the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) multiple times.[8]
-
Homogenization: High-pressure homogenization can also be used to reduce particle size effectively.
-
Stability & Characterization
Q4: My this compound liposomes are aggregating and precipitating during storage. How can I improve their stability?
A4: Liposome stability is a common concern, influenced by both physical and chemical factors.[11][12]
-
Troubleshooting Steps:
-
Zeta Potential: A sufficiently high absolute zeta potential (typically > ±30 mV) can prevent aggregation due to electrostatic repulsion. If your liposomes have a low zeta potential, consider incorporating charged lipids into the formulation.
-
Surface Modification: Coating the liposomes with polymers like polyethylene (B3416737) glycol (PEG) (PEGylation) or chitosan (B1678972) can provide steric hindrance, preventing aggregation and improving stability.[13]
-
Storage Conditions: Store liposomal suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposomal structure.[14]
-
Lyophilization (Freeze-Drying): For long-term storage, lyophilization in the presence of a cryoprotectant (e.g., sucrose, trehalose) is an effective strategy to prevent aggregation and degradation.[12]
-
Q5: I am observing significant leakage of this compound from the liposomes over time. What could be the cause and how can I prevent it?
A5: Drug leakage is a critical stability issue that can compromise the therapeutic efficacy of the formulation.[15]
-
Troubleshooting Steps:
-
Bilayer Rigidity: The fluidity of the lipid bilayer affects drug retention. Increasing the cholesterol content can make the bilayer more rigid and reduce leakage.
-
Lipid Selection: Using phospholipids with a higher phase transition temperature (Tm) can result in a less permeable membrane at storage and physiological temperatures.
-
Polymer Coating: Coating the liposomes with polymers like chitosan can form a protective layer that may reduce drug leakage.
-
In Vitro Release Studies
Q6: My in vitro release study shows a very high initial burst release of this compound. How can I achieve a more sustained release profile?
A6: A high burst release often indicates a large amount of drug adsorbed to the liposome surface or loosely entrapped.
-
Troubleshooting Steps:
-
Purification: Ensure that all non-encapsulated (free) this compound is removed from the formulation before the release study. This can be achieved by methods like dialysis, ultracentrifugation, or size exclusion chromatography.
-
Formulation Optimization: As with improving encapsulation and stability, optimizing the lipid composition, including cholesterol and charged lipids, can help in achieving a more controlled and sustained release.[6]
-
Coating: Biopolymer coatings can provide an additional barrier to drug diffusion, leading to a more sustained release profile.[16]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-loaded liposomes and similar nanoparticle systems.
Table 1: Formulation Parameters and Characterization of this compound Liposomes
| Formulation Code | Lipid Composition (Molar Ratio) | Drug-to-Lipid Ratio | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| EA-L | Soy Phospholipids:HA-Chol (10:1) | 1:40 | Film dispersion-ultrasound | 140.30 ± 1.30 | -5.67 ± 0.09 | 91.16 ± 3.06 | [7] |
| LS | Phospholipids | Not Specified | Lipid film hydration | 666.2 | -78.0 | 96.8 | [4] |
| Lip-EA | Lipids:EA (10:1) | 1:10 | Thin film hydration & sonication | 50-200 | Not Specified | 62.4 | [17] |
| EA-Phytovesicle | Drug:Phospholipid (varied) | Not Specified | Solvent evaporation | 122.08 ± 9.66 | -36.2 | 95.65 ± 0.33 | [10] |
Table 2: In Vitro Release of this compound from Liposomal Formulations
| Formulation | Release Medium | Time (h) | Cumulative Release (%) | Release Kinetics Model | Reference |
| EA-Phytovesicle | Not Specified | 24 | ~69 | Not Specified | [10] |
| EA-Phytosome (F2) | Phosphate Buffer pH 7.4 | 2 | 95.86 | Not Specified | [9] |
| NLC-EA1 | Phosphate Buffer pH 5.5 + 30% EtOH | Not Specified | Higher than at pH 7.4 | Not Specified | [5] |
| NLC-EA2 | Phosphate Buffer pH 7.4 + 30% EtOH | Not Specified | Lower than at pH 5.5 | Not Specified | [5] |
Experimental Protocols
1. Preparation of this compound Liposomes by Thin-Film Hydration
This method is one of the most common for preparing liposomes.
-
Materials: this compound, Phosphatidylcholine (PC), Cholesterol (Chol), Chloroform, Methanol, Phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve a specific molar ratio of PC and Chol (e.g., 2:1) and a predetermined amount of this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry lipid film forms on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by gentle rotation of the flask above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes of a defined pore size.
-
2. Determination of Encapsulation Efficiency (%EE)
This protocol determines the amount of this compound successfully entrapped within the liposomes.
-
Materials: this compound liposome suspension, Ultracentrifuge or dialysis tubing.
-
Procedure:
-
Separate the unencapsulated (free) this compound from the liposomal suspension. This can be done by:
-
Ultracentrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm for 30 minutes).[17] The liposomes will form a pellet, and the supernatant will contain the free drug.
-
Dialysis: Place the liposomal suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.
-
-
After separation, collect the supernatant (or the dialysate) and measure the concentration of free this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
To determine the total amount of this compound, disrupt the liposomes in the pellet (or a sample of the original suspension) using a suitable solvent (e.g., methanol or Triton X-100) and measure the drug concentration.
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Caption: Simplified signaling pathway of this compound's action in ameliorating diabetic retinopathy.[18]
References
- 1. This compound as a potent anticancer drug: A comprehensive review on in vitro, in vivo, in silico, and drug delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Containing Nanostructured Lipid Carriers for Topical Application: A Preliminary Study [mdpi.com]
- 6. Bioavailability of Polyphenol Liposomes: A Challenge Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Delivery Systems of Polyphenols and Their Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Chitosan-Coated Niosomes Loaded with this compound Present Antiaging Activity in a Skin Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. art.torvergata.it [art.torvergata.it]
- 16. researchgate.net [researchgate.net]
- 17. Liposomal this compound Alleviates Cyclophosphamide-Induced Toxicity and Eliminates the Systemic Cryptococcus neoformans Infection in Leukopenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficiency co-delivery of this compound and oxygen by a non-invasive liposome for ameliorating diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating the instability of ellagic acid under physiological pH
Technical Support Center: Ellagic Acid Stabilization
Welcome to the technical support center for researchers working with this compound (EA). This resource provides essential information, troubleshooting guides, and detailed protocols to address the challenges associated with the inherent instability of this compound at physiological pH, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable and poorly soluble at physiological pH?
This compound's structure contains two lactone rings and four phenolic hydroxyl groups.[1] Its poor water solubility (around 9.7 µg/mL) is a primary limitation.[2][3] While its solubility increases with pH, this introduces instability.[3][4] At near-neutral or basic pH, the phenolic groups deprotonate, making the molecule susceptible to oxidation and conversion to quinone-like structures.[3][4] Furthermore, above pH 9.6, the lactone rings can open, leading to the formation of a carboxyl derivative and degradation.[3][4] A stability study on pomegranate peel extract showed that EA content significantly decreases in aqueous solutions regardless of pH due to hydrolysis.[3][4]
Q2: What are the experimental consequences of this compound's instability?
The primary consequence is a loss of the active compound in your experimental system, leading to inaccurate and non-reproducible results. In cell culture, EA can precipitate out of the medium, making the effective concentration unknown and potentially causing physical stress to cells.[5] In vivo, its low solubility and instability in the gastrointestinal tract lead to poor absorption, low bioavailability, and rapid metabolism, limiting its therapeutic potential when administered orally.[3][6][7]
Q3: What are the main strategies to mitigate the instability of this compound?
Three main strategies are employed to overcome the pharmacokinetic limitations of this compound:
-
Use of Natural or Semisynthetic Derivatives: Modifying the chemical structure of EA to improve its properties.[6]
-
Molecular Dispersions: Creating solid dispersions of EA in polymer matrices to enhance solubility and stability.[6][8]
-
Encapsulation in Delivery Systems: This is the most common and effective approach. It involves incorporating EA into nano- or micro-sized carriers that protect it from the surrounding environment.[6][9] Common systems include liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), chitosan (B1678972) nanoparticles, and cyclodextrin (B1172386) complexes.[2][10][11][12][13][14]
Troubleshooting Guide
Problem: My this compound precipitates when added to my aqueous buffer or cell culture medium.
-
Cause: This is expected due to EA's very low water solubility at neutral pH.[2][3] When a concentrated stock solution (often in DMSO or NaOH) is diluted into an aqueous medium, the EA crashes out of solution.[5]
-
Solution Workflow:
Caption: Troubleshooting workflow for EA precipitation.
Problem: The encapsulation efficiency (EE%) of my this compound nanoformulation is low.
-
Cause: Low EE% can result from several factors: poor affinity of EA for the carrier matrix, incorrect drug-to-carrier ratio, suboptimal process parameters (e.g., homogenization speed, temperature), or inappropriate surfactant choice.
-
Troubleshooting Steps:
-
Optimize Drug-to-Lipid/Polymer Ratio: Systematically vary the amount of EA relative to the carrier material. High drug loading can sometimes lead to drug expulsion from the carrier.
-
Select Appropriate Lipids/Polymers: The lipophilic nature of the carrier is crucial. For SLNs and NLCs, lipids like tristearin (B179404) have shown good results.[2] For polymeric nanoparticles, chitosan has demonstrated high encapsulation efficiency.[14]
-
Adjust Surfactant Concentration: The type and concentration of the emulsifier or surfactant are critical for particle stability and can influence encapsulation.[10]
-
Review Preparation Method: Ensure parameters like temperature (for hot homogenization) and pH (for ionic gelation) are optimal for both the carrier and the drug.
-
Problem: My this compound formulation is unstable during storage, showing aggregation or drug leakage.
-
Cause: Physical instability is often indicated by an increase in particle size and polydispersity index (PDI) over time. This can be due to insufficient surface charge (low Zeta Potential) leading to particle aggregation. Drug leakage occurs if the drug is not securely entrapped within the carrier matrix.
-
Solutions:
-
Zeta Potential: Aim for a zeta potential greater than +30 mV or less than -30 mV to ensure stability through electrostatic repulsion.[10] The choice of surfactants and coating polymers (like chitosan) can significantly influence this value.
-
Storage Conditions: Store formulations at recommended temperatures, typically 4-8°C, and protect from light.[10][15] For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant.
-
Carrier Composition: For NLCs, the inclusion of a liquid lipid within the solid lipid matrix can create imperfections that better accommodate the drug molecule, reducing drug expulsion during storage.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various this compound stabilization strategies.
Table 1: Comparison of Nanoformulations for this compound Delivery
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Stability Results | Reference |
|---|---|---|---|---|---|---|
| NLC-EA1 | Tristearin, Tricaprylin (B1683027) | 195.7 | - | 91.50 ± 2.42 | Stable for ~2 months | [2][16] |
| NLC-EA2 | Tristearin, Labrasol | - | - | 96.61 ± 3.67 | Stable for up to 40 days | [2][16] |
| SLNs | - | 96 | -19.9 | 88 | Stable for 4 weeks at 4-8°C | [10] |
| Liposomes | - | 666.2 | -78.0 | 96.8 | - | [11] |
| Niosomes | - | 264.5 | -51.5 | 95.8 | - | [11] |
| Chitosan NPs | Chitosan, TPP | 176 | - | 94 ± 1.03 | Sustained release in PBS | [6][14] |
| Chitosan NPs | Chitosan | - | - | 49 (max) | - |[12] |
Table 2: Solubility of this compound in Various Vehicles
| Vehicle | Solubility | Reference |
|---|---|---|
| Water | 9.7 µg/mL | [2][3] |
| Polyethylene glycol (PEG) 400 | Soluble | [3][17] |
| Triethanolamine | Soluble | [17] |
| N-methyl pyrrolidone (NMP) | Soluble | [17] |
| DMSO | Soluble | [3][5] |
| 1N NaOH | Soluble |[5] |
Detailed Experimental Protocols
Protocol 1: Preparation of EA-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the hot homogenization technique described for preparing NLCs.[2][16]
Methodology:
-
Lipid Phase Preparation: Accurately weigh the solid lipid (e.g., tristearin), liquid lipid (e.g., tricaprylin or Labrasol), and this compound. Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of the solid lipid (e.g., ~85°C) until a clear, uniform oil phase is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant(s) (e.g., Tween 80, Poloxamer 188) in distilled water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for 3-5 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar. This step is crucial for reducing the particle size to the nanometer range.
-
Cooling and Solidification: Transfer the resulting hot nanoemulsion to a cold environment (e.g., an ice bath) and stir until it cools to room temperature. This rapid cooling process leads to the precipitation of the lipids and the formation of solid NLCs.
-
Storage: Store the final NLC dispersion in a sealed container at 4°C.
Protocol 2: Preparation of EA-Loaded Chitosan Nanoparticles
This protocol uses the ionic gelation method, which is a mild and simple technique for preparing chitosan nanoparticles (CS-NPs).[6][14]
Methodology:
-
Chitosan Solution: Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acidic solution (e.g., 1% v/v acetic acid). Stir overnight to ensure complete dissolution. Adjust the final pH to around 5.0.
-
This compound Solution: Dissolve this compound in a suitable solvent like DMSO.
-
Encapsulation: Add the this compound solution dropwise to the chitosan solution under constant magnetic stirring.
-
Ionic Gelation: Prepare a solution of a cross-linking agent, typically sodium tripolyphosphate (TPP). Add the TPP solution dropwise to the chitosan-ellagic acid mixture under continuous stirring. The formation of nanoparticles occurs spontaneously due to the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.
-
Nanoparticle Collection: Continue stirring for about 30-60 minutes. Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing and Storage: Discard the supernatant and wash the nanoparticle pellet with distilled water to remove unentrapped EA and excess TPP. The nanoparticles can be resuspended in water for immediate use or lyophilized for long-term storage.
Protocol 3: HPLC Method for Quantification and Stability Assessment of this compound
A validated HPLC method is essential for determining the encapsulation efficiency and assessing the stability of EA formulations over time.[15][17]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., TSK-gel ODS-80Tm, 150 mm × 4.6 mm) is commonly used.[15]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of methanol (B129727) and an acidic aqueous solution (e.g., 2% acetic acid). A typical gradient could be 40-60% methanol over 15 minutes.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[15]
-
Standard Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations (e.g., 3-50 µg/mL) to establish a calibration curve.[15]
-
Sample Preparation (for EE%):
-
To determine the total amount of EA, dissolve a known amount of the formulation (e.g., lyophilized nanoparticles) in a solvent that disrupts the nanoparticles and dissolves the EA (e.g., methanol or DMSO).
-
To determine the amount of free (unencapsulated) EA, centrifuge the nanoparticle dispersion and analyze the supernatant.
-
EE% = [(Total EA - Free EA) / Total EA] x 100.
-
-
Stability Study: Store the EA formulation under desired conditions (e.g., 4°C, 30°C, protected from light).[15] At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot, prepare the sample as described above, and quantify the remaining EA content using the HPLC method.[15]
References
- 1. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Containing Nanostructured Lipid Carriers for Topical Application: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: this compound or Urolithins? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. art.torvergata.it [art.torvergata.it]
- 7. Self nanoemulsifying drug delivery system of stabilized this compound–phospholipid complex with improved dissolution and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound encapsulated chitosan nanoparticles as anti-hemorrhagic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of solubility, photostability and antioxidant activity of this compound cyclodextrin nanosponges fabricated by melt method and microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound encapsulated chitosan nanoparticles for drug delivery system in human oral cancer cell line (KB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for assay of this compound and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the extraction yield of ellagic acid from plant materials
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the extraction of ellagic acid from plant materials.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound extraction process, offering systematic steps to identify and resolve them.
Q1: My overall extraction yield of this compound is very low. What are the most common initial checks I should perform?
A1: Low yields can stem from several factors. A systematic check of fundamental parameters is the best starting point.
-
Starting Material Integrity: Verify the correct identification and quality of the plant material. Improper storage or using the wrong plant part can significantly reduce the available this compound or its precursors.
-
Particle Size: Ensure the plant material is ground to a fine, consistent powder. This maximizes the surface area available for solvent penetration and improves extraction efficiency.[1]
-
Reagent and Solvent Calculations: Double-check all calculations for solvent volumes and reagent concentrations. Simple errors can drastically alter extraction conditions.
-
Equipment Functionality: Confirm that all equipment, such as ultrasonic baths, microwave extractors, or heating mantles, are calibrated and functioning at the set parameters.
-
Hydrolysis Step: this compound often exists as ellagitannins in plants. An acid or alkaline hydrolysis step is crucial to break down these precursors and release free this compound.[2][3][4] Without this step, yields will be limited to the small amount of naturally occurring free this compound.
Q2: I performed an acid hydrolysis step, but the yield did not improve significantly. What could be wrong?
A2: An inefficient hydrolysis step is a common bottleneck. The conditions of the hydrolysis are critical for effectively liberating this compound from ellagitannins.
-
Acid Concentration and Type: The concentration of the acid is crucial. Studies have shown that 4 M HCl is effective for hydrolyzing ellagitannins from pomegranate samples.[5] Other research has optimized sulfuric acid concentration to 0.552 mol/L for extraction from Phyllanthus urinaria.[6] Using an acid concentration that is too low may result in incomplete hydrolysis.
-
Temperature and Time: Hydrolysis is temperature and time-dependent. Optimal conditions for pomegranate samples have been reported as 90°C for 24 hours.[5] For Phyllanthus urinaria, a lower temperature of 40°C for 30 minutes was found to be optimal.[6] Excessively high temperatures or prolonged times can lead to the degradation of the released this compound.[6] It is essential to optimize these parameters for your specific plant material.
-
Post-Hydrolysis pH Adjustment: After hydrolysis, the pH of the sample should be adjusted to approximately 2.5 before further processing and analysis.[5]
Q3: How does my choice of solvent affect the extraction yield?
A3: The choice of solvent is critical and depends on the polarity of this compound and its precursors.[7]
-
Solvent Polarity: this compound itself has low solubility in water but is more soluble in organic solvents like methanol, ethanol (B145695), and acetone.[8] Mixtures of solvents often yield the best results. For example, aqueous ethanol (50-75%) is frequently used in ultrasound- and microwave-assisted extractions.[9][10] A mixture of ethanol, ether, and water (8:1:1) was found to be highly effective for extracting this compound and punicalagin (B30970) from pomegranate arils.[7]
-
Novel Solvents: Natural Deep Eutectic Solvents (NADES) are emerging as green and efficient alternatives. A combination of choline (B1196258) chloride and oxalic acid was shown to be highly effective for extracting this compound from Geum japonicum.[11]
-
Pilot Extractions: If you are experiencing low yields, it is recommended to perform small-scale pilot extractions with a range of solvents and solvent mixtures of varying polarities to determine the optimal system for your specific plant material.
Q4: Can the extraction method itself be the reason for low yield?
A4: Absolutely. The extraction technique plays a significant role in recovery efficiency. Modern, energy-assisted techniques are often more effective than traditional methods.
-
Maceration: This simple method requires sufficient time and agitation to ensure proper solvent penetration. Yields can be lower compared to other techniques.[1]
-
Soxhlet Extraction: While efficient in solvent use, the prolonged exposure to heat can cause thermal degradation of this compound.[1]
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. Check that the frequency, power, and duration are optimized. Inadequate cavitation will lead to incomplete extraction.[9]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, accelerating extraction. This technique can significantly shorten extraction times and increase yields compared to conventional methods.[10]
Below is a decision tree to help troubleshoot low extraction yields.
Caption: Troubleshooting flowchart for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the difference between free this compound, this compound glycosides, and ellagitannins?
A1: These are three different forms in which this compound can be found in nature.[12]
-
Free this compound: This is the basic molecule, a dimeric derivative of gallic acid. It is rarely found in significant quantities in plants.[12]
-
This compound Glycosides: These are molecules where this compound is attached to a sugar moiety.
-
Ellagitannins: This is the most abundant form. Ellagitannins are complex esters of hexahydroxydiphenic acid (HHDP) with a sugar, typically glucose. When hydrolyzed, the HHDP group is released and spontaneously lactonizes to form the more stable this compound.[2][12] Punicalagin is a well-known ellagitannin found in pomegranates.
The chemical relationship and conversion process are illustrated below.
Caption: Hydrolysis of ellagitannins to yield this compound.[2]
Q2: Which extraction methods are most effective for this compound?
A2: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques that employ energy sources like ultrasound and microwaves are generally more efficient, offering higher yields in shorter times.[1][13]
-
Ultrasound-Assisted Extraction (UAE): This technique has been shown to be a potent method for extracting this compound. The ultrasonic waves facilitate cell rupture, increasing the release of target compounds.[9]
-
Microwave-Assisted Extraction (MAE): MAE can increase extraction yield and shorten the treatment time significantly compared to conventional methods.[10] For pomegranate peels, MAE yielded higher polyphenol content than UAE.[10]
-
Supercritical Fluid Extraction (SFE): SFE, often using supercritical CO2 with a co-solvent (modifier), is an environmentally friendly "green" technique. It is effective for extracting active components from plants, and optimal conditions for pomegranate pericarp have been identified as 40°C with 20% of an ethanol:water (80:20 v/v) mixture as a modifier.[14][15][16]
Q3: Is this compound stable during extraction and storage?
A3: this compound stability is a key consideration.
-
Temperature: While higher temperatures can increase extraction rates, excessive heat can cause degradation.[6]
-
pH: this compound is not stable in aqueous solutions across various pH levels (5.5, 7, and 8).[17][18] It is most stable in a dry, powdered extract form.
-
Storage: As a dried powder, this compound-rich extracts are stable for at least 4 months when stored at temperatures between 4°C and 30°C, protected from light.[17][19] Under accelerated conditions (45°C, 75% humidity), the extract is also stable, suggesting a shelf life of at least two years in a well-closed container at room temperature.[17]
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized conditions for various this compound extraction methods from different plant sources.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Plant Source | Solvent | Temp. (°C) | Time (min) | Solid/Liquid Ratio | Yield | Reference |
| Platycarya strobilacea Infructescence | Methanol | 70 | 40 | 1:22.5 (g/mL) | 1.961% | [20][21] |
| Pomegranate Husk | 75% Aqueous Ethanol | 93.6 | 55.2 | 1:3.27 (g/mL) | 19.47 mg/g | [9] |
| Eugenia uniflora Leaves | 44% Aqueous Ethanol | 59 | 22 | 1:10 (g/v) | 24.36 µg/mL | [22] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters
| Plant Source | Solvent | Power (W) | Time (min) | Solid/Liquid Ratio | Yield | Reference |
| Pomegranate Peel | 80% Aqueous Methanol | 140 | 35 | 1:20 (g/mL) | 2.148 mg/g | [23] |
| Pomegranate Peel | 50% Aqueous Ethanol | 600 | 4 | 1:60 (g/mL) | ~143 mg Punicalagin/g | [10] |
| Pomegranate Peel | 60% Aqueous Ethanol | 600 | 15 | 1:40 (g/mL) | 56.67% (Total Extract) | [24] |
Table 3: Other Extraction & Hydrolysis Methods
| Method | Plant Source | Reagent/Solvent | Temp. (°C) | Time | Details | Yield | Reference |
| Acid Hydrolysis | Phyllanthus urinaria | 0.552 mol/L H₂SO₄ | 40 | 30 min | For hydrolysis of ellagitannins | 10.2 mg/g | [6] |
| Acid Hydrolysis | Pomegranate Samples | 4 M HCl | 90 | 24 h | For total ellagitannin quantification | N/A | [5] |
| Bicarbonate-Assisted | Raspberry Wine Pomace | 1.2% (w/v) NaHCO₃ | 100 | 22 min | S/L Ratio 1:93 (w/v) | 6.30 mg/g | [25] |
| Supercritical Fluid (SFE) | Pomegranate Pericarp | CO₂ with 20% EtOH:H₂O (80:20) modifier | 40 | 60 min | Pressure: 150 bar | 19.59 mg/g (EA + Punicalagins) | [15] |
Experimental Protocols
The following are generalized protocols for common and effective extraction methods. Note: These are starting points; optimization is required for specific plant materials and experimental goals.
Protocol 1: General Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh the dried, finely ground plant material (e.g., 500 mg).[20]
-
Solvent Addition: Place the sample in an extraction vessel and add the selected solvent (e.g., aqueous ethanol) at an optimized solid-to-liquid ratio (e.g., 1:10 to 1:50 g/mL).[9][24]
-
Sonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level inside the vessel.[1]
-
Parameter Control: Set the desired temperature (e.g., 60-90°C) and sonication time (e.g., 20-60 minutes). Cover the vessel to prevent solvent evaporation.[9][20]
-
Filtration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.[20]
-
Analysis: The resulting extract can be analyzed directly by HPLC or taken for further purification or hydrolysis.
Protocol 2: Acid Hydrolysis for Total this compound Quantification
This protocol is designed to hydrolyze ellagitannins to accurately measure the total potential this compound content.
-
Sample Preparation: Accurately weigh the freeze-dried sample (e.g., 50 mg) into a screw-cap tube.[5]
-
Acid Addition: Add 3.34 mL of water and 1.66 mL of 37% HCl to achieve a final concentration of 4 M HCl.[5]
-
Incubation: Vortex the sample for 1 minute and incubate in an oven at 90°C for 24 hours.[5]
-
Neutralization & Centrifugation: Allow the sample to cool to room temperature. Adjust the pH to ~2.5 using 10 M and 5 M NaOH. Centrifuge the tube for 10 minutes at 3500 x g.[5]
-
Extraction: Recover the supernatant. To recover any remaining this compound from the pellet, extract the pellet with a dimethyl sulfoxide/methanol (50:50, v/v) mixture.[5]
-
Final Volume: Combine the supernatant and the pellet extract and adjust the final volume (e.g., to 10 mL) with ultrapure water for HPLC analysis.[5]
A generalized experimental workflow is depicted below.
Caption: General experimental workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Influence of the solvents on the extraction of major phenolic compounds (punicalagin, this compound and gallic acid) and their antioxidant activities in pomegranate aril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Natural deep eutectic solvent-ultrasound assisted extraction: A green approach for this compound extraction from Geum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sustainable Extraction Protocols for the Recovery of Bioactive Compounds from By-Products of Pomegranate Fruit Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integrated Supercritical Fluid Extraction and Pre-Formulation Process of Punica granatum L. Pericarp Polar Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Preparation method and stability of this compound-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Optimizing Ultrasonic this compound Extraction Conditions from Infructescence of Platycarya strobilacea Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a HPLC-UV Method for the Evaluation of this compound in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extraction of Valuable Compounds by Microwave Assisted Extraction of Pomegranate Peel | ISPEC Journal of Agricultural Sciences [ispecjournal.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. An Organic Solvent-Free Method for the Extraction of this compound Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Ellagic Acid Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate assay interference caused by ellagic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
This compound is a naturally occurring polyphenolic compound found in many fruits and nuts.[1][2] While it possesses various reported biological activities, including antioxidant and anti-inflammatory properties, it is also a notorious source of interference in biochemical assays.[1][3] Its structure and chemical properties can lead to false-positive or false-negative results through various mechanisms, making it a challenging compound to work with in drug discovery and other screening campaigns.
Q2: What are Pan-Assay Interference Compounds (PAINs) and is this compound considered one?
Pan-Assay Interference Compounds (PAINs) are molecules that appear to be active against numerous unrelated targets in high-throughput screening (HTS) assays.[4][5] This apparent activity is often not due to specific, selective binding with the target but rather arises from non-specific mechanisms like chemical reactivity, aggregation, or interference with the assay technology itself.[5][6] this compound is a well-documented PAIN.[6] Its promiscuous activity stems from several underlying chemical behaviors that can mislead researchers.
Q3: What are the common mechanisms of assay interference caused by this compound?
This compound can interfere with biochemical assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, this compound can self-aggregate to form colloidal particles. These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive inhibition signals that are not due to direct binding at the active site.[7][8][9]
-
Fluorescence Interference: this compound can interfere with fluorescence-based assays. It can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of a reporter molecule, leading to either a false increase or decrease in the signal.[10][11][12][13]
-
Redox Cycling: As a polyphenol, this compound can undergo redox cycling.[14] In assays that are sensitive to the redox environment or use redox-active reagents (like those measuring reactive oxygen species), this compound can act as either an antioxidant or a pro-oxidant, confounding the results.[15][16]
-
Non-specific Protein Reactivity: The chemical structure of this compound allows it to interact non-specifically with proteins, potentially leading to denaturation or inhibition through mechanisms other than specific binding.[12][17]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered when working with this compound.
Problem Area 1: Unexpected Inhibition in Enzyme Assays
Q: My results show that this compound is a potent inhibitor of my enzyme. How can I determine if this is a true result or an artifact?
A: This is a common issue with PAINs like this compound. The apparent inhibition is often caused by compound aggregation rather than specific binding. You must perform validation assays to rule out this artifact.
Troubleshooting Workflow: Validating a "Hit"
The following diagram illustrates a logical workflow to validate an initial hit and distinguish true inhibition from assay interference.
Caption: Troubleshooting workflow for validating an inhibitory hit.
Experimental Protocol: Aggregation Validation using Detergent
This protocol is designed to distinguish true inhibitors from those acting through aggregation.[18] Aggregators are sensitive to detergents, which disrupt the formation of colloidal particles.
-
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
-
Materials:
-
This compound stock solution.
-
Assay buffer.
-
Assay buffer containing 0.01% (v/v) Triton X-100.
-
All other required assay components (enzyme, substrate, etc.).
-
-
Methodology:
-
Prepare two identical serial dilutions of this compound. Use the standard assay buffer for the first set and the assay buffer containing Triton X-100 for the second set.
-
Perform the enzyme inhibition assay in parallel for both dilution series.
-
Generate dose-response curves for both conditions and calculate the IC₅₀ value for each.
-
-
Data Analysis & Interpretation:
-
No Significant Change: If the IC₅₀ value remains relatively constant in the presence of Triton X-100, the inhibition is likely not caused by aggregation.
-
Significant Rightward Shift: If the IC₅₀ value increases significantly (i.e., the compound appears less potent) in the presence of the detergent, this strongly suggests that the observed inhibition is an artifact of compound aggregation.
-
Data Presentation: Promiscuity of this compound
The promiscuous nature of this compound is evident from its reported inhibitory activity against a wide range of unrelated enzymes.
| Target Enzyme | Reported IC₅₀ (μM) | Reference |
| Xanthine Oxidase | 22.97 ± 0.12 | [17] |
| Mushroom Tyrosinase | 200 ± 50 | [19] |
| Protein Kinase CK2 | Potent Inhibition (IC₅₀ not specified) | [20] |
| Pyruvate Kinase (Liver) | Potent and Selective Inhibition | [21] |
| VEGFR-2 | Direct Inhibition | [22] |
Problem Area 2: Interference in Fluorescence-Based Assays
Q: I am observing signal quenching (or an unexpected increase) in my fluorescence assay when I add this compound. What is happening and how can I check for it?
A: this compound can directly interfere with fluorescence detection. It can absorb light at similar wavelengths to your fluorophore, causing fluorescence quenching (a decrease in signal), or it can be autofluorescent, emitting its own light and causing an artificial increase in signal.[10][11][12]
Mechanism of Fluorescence Interference
Caption: Mechanisms of fluorescence interference by this compound.
Experimental Protocol: Autofluorescence Counterscreen
This protocol quantifies the intrinsic fluorescence of a compound at the assay's specific wavelengths.[18][23]
-
Objective: To measure the fluorescence emitted by this compound itself under assay conditions.
-
Materials:
-
This compound dilution series in assay buffer.
-
Assay microplate.
-
Plate reader with the same filter set (excitation/emission wavelengths) as the primary assay.
-
-
Methodology:
-
Dispense the this compound dilutions into the wells of the microplate.
-
Add assay buffer to the wells without any of the biological reagents (e.g., enzyme, substrate, cells, reporter fluorophore).
-
Include vehicle-only wells (e.g., DMSO in buffer) as a negative control.
-
Incubate the plate under the same conditions (time, temperature) as the primary assay.
-
Read the fluorescence intensity of the plate.
-
-
Data Analysis & Interpretation:
-
If wells containing this compound show a concentration-dependent increase in fluorescence compared to the vehicle control, the compound is autofluorescent. This signal must be subtracted from the primary assay data, or a different detection method should be considered.
-
To check for quenching, a similar experiment can be run, but this time including the fluorescent probe/reporter (but not other reagents like the enzyme). A concentration-dependent decrease in signal relative to the control indicates quenching.
-
Problem Area 3: Inconsistent Results in Redox-Sensitive Assays
Q: My results with this compound are not reproducible in an assay that involves redox chemistry (e.g., measuring ROS, using resazurin (B115843), or reagents like DTT). Why?
A: this compound's phenolic hydroxyl groups make it redox-active.[14] It can directly react with redox-sensitive probes or reagents in the assay, leading to artifacts. For example, it can reduce resazurin to the fluorescent resorufin, mimicking cellular activity, or it can be oxidized by reactive oxygen species (ROS), appearing to have antioxidant effects.[15]
Experimental Protocol: DTT Sensitivity Test for Redox Interference
This protocol helps determine if the compound's activity is due to redox cycling. The presence of a strong reducing agent like dithiothreitol (B142953) (DTT) can abrogate the activity of many redox-cycling compounds.
-
Objective: To assess if the observed activity of this compound is due to a redox-cycling mechanism.
-
Materials:
-
This compound stock solution.
-
Assay buffer.
-
Dithiothreitol (DTT) stock solution (e.g., 100 mM).
-
All other required assay components.
-
-
Methodology:
-
Perform the primary assay with a dose-response of this compound to establish a baseline IC₅₀ or EC₅₀.
-
Repeat the assay, but pre-incubate the this compound dilutions in assay buffer containing a final concentration of 0.1-1 mM DTT for 15-30 minutes before initiating the primary assay reaction.
-
Calculate the IC₅₀ or EC₅₀ in the presence of DTT.
-
-
Data Analysis & Interpretation:
-
If the compound's potency is significantly reduced in the presence of DTT, it is highly likely that the compound is a redox cycler and its activity in this assay is an artifact.
-
If the potency is unaffected, redox cycling is a less likely mechanism of interference in this specific assay system.
-
References
- 1. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits α-Synuclein Aggregation at Multiple Stages and Reduces Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Prevents α-Synuclein Aggregation and Protects SH-SY5Y Cells from Aggregated α-Synuclein-Induced Toxicity via Suppression of Apoptosis and Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Prevents α-Synuclein Aggregation and Protects SH-SY5Y Cells from Aggregated α-Synuclein-Induced Toxicity via Suppression of Apoptosis and Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound by fluorescence quenching method with glutathione capped CdTe quantum dots as the probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of this compound by fluorescence quenching method with glutathione capped CdTe quantum dots as the probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Explore the Interaction between this compound and Zein Using Multi-Spectroscopy Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Myeloperoxidase Activity and Neutrophil ROS Production to Modulate Redox Process: Effect of this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Xanthine oxidase inhibitory kinetics and mechanism of this compound: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Antityrosinase mechanism of this compound in vitro and its effect on mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (PDF) Identification of this compound as Potent Inhibitor of [research.amanote.com]
- 21. This compound and Its Metabolites as Potent and Selective Allosteric Inhibitors of Liver Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
methods to increase the shelf-life of ellagic acid-containing products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when working with ellagic acid. Our goal is to help you enhance the stability and shelf-life of your this compound-containing products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in my products?
A1: this compound (EA) is susceptible to degradation primarily due to its chemical structure. The main factors are:
-
pH: EA is particularly unstable in aqueous solutions, with degradation increasing at neutral to basic pH levels (pH 5.5-8).[1][2][3] This is often due to the hydrolysis of its lactone rings.[4] In basic solutions, phenolic compounds like EA can also be converted into quinones through oxidation.[5][6]
-
Low Aqueous Solubility: EA has very low water solubility (around 9.7 µg/mL), which complicates formulation and can lead to precipitation and instability.[5][6] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, having both low solubility and low permeability.[4][5]
-
Oxidation: As a potent antioxidant, EA is itself prone to oxidation, especially when exposed to light, heat, and oxygen.[2][7]
Q2: My this compound is stored as a dry powder. How stable is it?
A2: In its dry, powdered form, this compound is highly stable. Studies on EA-rich pomegranate peel extract showed that as a dried powder, it was stable for at least four months under various conditions, including exposure to light, storage at 4°C, 30°C, and even accelerated conditions of 45°C with 75% relative humidity.[1][2][3][8] The primary stability issues arise when it is incorporated into aqueous solutions.[1][3][4]
Q3: What are the most effective general strategies to increase the shelf-life of this compound formulations?
A3: The most effective strategies focus on protecting EA from degradation triggers and improving its solubility. Key approaches include:
-
Microencapsulation and Nanoencapsulation: This is a leading strategy to protect EA from degradation, improve stability, and enhance water solubility.[9][10][11][12] Techniques like spray drying are used to encapsulate EA in carriers like maltodextrin (B1146171), pectin (B1162225), or polymers like PLGA.[4][9]
-
Solid Dispersions: Creating amorphous solid dispersions (ASDs) with polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) can prevent EA crystallization and significantly improve its stability and dissolution.[4][13]
-
Nanodelivery Systems: Formulating EA into systems like liposomes, niosomes, or nanostructured lipid carriers (NLCs) can improve its solubility, stability, and permeability for topical or oral delivery.[5][14][15]
-
pH Control: For liquid formulations, maintaining an acidic pH is crucial for stability. However, this is often not feasible for physiological applications, reinforcing the need for protective formulations.
Q4: How can I improve the poor water solubility of this compound for my experiments?
A4: Improving EA's water solubility is a critical first step for many applications. You can try:
-
Using Co-solvents: Pharmaceutically acceptable solvents like polyethylene (B3416737) glycol 400 (PEG 400), triethanolamine, and N-methyl pyrrolidone (NMP) can significantly increase EA's solubility.[4][16]
-
pH Adjustment: Solubility increases at a more basic pH, but this comes at the cost of rapid degradation.[5][6] This approach is generally not recommended unless the EA is used immediately.
-
Formulation Techniques: As mentioned in Q3, encapsulation and solid dispersion techniques are highly effective. For example, microencapsulation with maltodextrin, inulin (B196767), and β-cyclodextrin increased water solubility by over 21 times.[9][12] Microdispersions with pectin improved solubility 30-fold, while dendrimer nanodispersions saw a 300 to 1000-fold increase.[17][18]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | This compound's inherently low water solubility. pH of the buffer may be in a range where EA is least soluble (acidic to neutral). | Increase solubility by formulating EA into a delivery system (e.g., solid dispersion, nanoparticles).[4][5] Use a pharmaceutically acceptable co-solvent like PEG 400.[16] If feasible for the application, adjust pH, but be aware of stability risks.[5] |
| Rapid Color Change (e.g., browning) in Liquid Formulation | Oxidation of the phenolic hydroxyl groups in the this compound structure. This can be accelerated by light, oxygen, and higher pH. | Protect the formulation from light by using amber vials.[1][2] Purge the container with an inert gas (e.g., nitrogen) to remove oxygen. Consider adding a secondary antioxidant or chelating agent to the formulation. Encapsulate the this compound to shield it from the environment.[11] |
| Low or Inconsistent Encapsulation Efficiency | Poor solubility of this compound in the solvent system used during the encapsulation process. Rapid precipitation of EA before it can be entrapped. Incompatible carrier material or ratio. | Add a stabilizer to the polymer solution to increase EA solubility during the primary emulsion step.[4] Optimize the drug-to-polymer/carrier ratio.[4] Ensure the solvent system is appropriate for both the EA and the carrier material. |
| Degradation Confirmed by HPLC (Peak Shrinking/New Peaks Appearing) | Chemical degradation, most likely hydrolysis of the lactone rings, especially in aqueous media.[4] | Confirm the stability of your formulation in its final storage conditions (temperature, pH). A study found that while stable as a powder, EA-rich extract was not stable in solutions at pH 5.5, 7, or 8.[1][3][8] The most effective solution is to reformulate using protective methods like creating an amorphous solid dispersion with HPMCAS, which was shown to reduce degradation to just 5% over 24 hours compared to 20% for pure EA.[4] |
Data Summary Tables
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Solubility | Reference |
|---|---|---|
| Water | 9.7 µg/mL | [5] |
| Phosphate Buffer (pH 7.4) | 33 µg/mL | [5] |
| Polyethylene Glycol (PEG) 400 | Soluble | [4][16] |
| Triethanolamine | Soluble | [16] |
| N-methyl pyrrolidone (NMP) | Soluble | [16] |
| Water (with Pectin Microdispersion) | ~189 µg/mL (30x increase) | [17][18] |
| Water (with Dendrimer Nanodispersion) | ~2910 - 9700 µg/mL (300-1000x increase) |[17] |
Table 2: Comparison of Stability Enhancement Techniques
| Technique | Carrier/Polymer | Key Outcome | Reference |
|---|---|---|---|
| Microencapsulation (Spray Drying) | Maltodextrin, Inulin, β-cyclodextrin | Increased water solubility 21.5-fold; enhanced stability for storage. | [9][12] |
| Amorphous Solid Dispersion (ASD) | HPMCAS (1:9 ratio) | Reduced degradation in aqueous buffer (pH 6.8) from 20% (pure EA) to 5% over 24h. | [4] |
| Amorphous Solid Dispersion (ASD) | PVP (1:9 ratio) | Reduced degradation in aqueous buffer (pH 6.8) to 6% over 24h. | [4] |
| Microdispersion (Spray Drying) | Low methoxyl pectin | Drug loading of 21% remained stable for one year in a desiccator at 25°C. | [4] |
| Nanostructured Lipid Carriers (NLCs) | Tristearin/Tricaprylin | Maintained EA chemical stability for approximately two months. | [15] |
| Nanostructured Lipid Carriers (NLCs) | Tristearin/Labrasol | Maintained EA chemical stability for up to 40 days. |[15] |
Key Experimental Protocols
Protocol 1: Stability Assessment of this compound Formulations by HPLC
This protocol is adapted from methods used to assess the stability of EA in various conditions.[1][2]
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve standard this compound in methanol (B129727) to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to create a calibration curve (e.g., 3-50 µg/mL).
-
-
Sample Preparation:
-
For Powders: Accurately weigh 5 mg of the EA-containing formulation/extract and dissolve it in a 10 mL volumetric flask with methanol.
-
For Solutions: Take an aliquot of the sample solution that, when diluted, will fall within the range of the calibration curve.
-
Filter all samples through a 0.45 µm membrane filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., TSK-gel ODS-80Tm, 150 mm × 4.6 mm).[2]
-
Mobile Phase: Gradient elution using Methanol (Solvent A) and 2% aqueous acetic acid (Solvent B).
-
0-15 min: 40% to 60% A
-
15-20 min: 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.[2]
-
Column Temperature: 25°C.
-
-
Stability Study Execution:
-
Divide the formulation into batches for different storage conditions (e.g., 4°C, 30°C, 45°C/75% RH; protected from light vs. exposed to light).[1][2]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 17 weeks), withdraw a sample from each batch.[2]
-
Prepare the sample as described in Step 2 and analyze via HPLC.
-
Calculate the remaining percentage of this compound at each time point relative to the initial concentration (time 0).
-
Protocol 2: Preparation of this compound Microcapsules via Spray Drying
This protocol is based on an optimized method for enhancing EA stability and solubility.[9][12]
-
Preparation of Carrier Solution:
-
Incorporation of this compound:
-
Disperse the desired amount of pure this compound or EA-rich extract into the carrier solution.
-
Homogenize the mixture thoroughly using a high-speed homogenizer to ensure a uniform feed solution for the spray dryer.
-
-
Spray Drying Process:
-
Collection and Storage:
-
Collect the resulting microencapsulated powder from the cyclone collector.
-
Store the powder in an airtight, light-resistant container in a cool, dry place (e.g., in a desiccator at 25°C).[4]
-
Visualized Workflows and Pathways
Caption: A workflow for developing and validating a stabilized this compound formulation.
Caption: Primary chemical degradation pathways for this compound in formulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation method and stability of this compound-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Insight on this compound Formulations for the Management of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: this compound or Urolithins? [mdpi.com]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 8. Preparation method and stability of this compound-rich pomegranate fruit peel extract | Semantic Scholar [semanticscholar.org]
- 9. Enhancement of this compound Solubility and Bioaccesibility by Microencapsulation Process and Biotransformation to Urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulation of this compound from pomegranate peels in microalgae optimized by response surface methodology and an investigation of its controlled released under simulated gastrointestinal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. art.torvergata.it [art.torvergata.it]
- 15. mdpi.com [mdpi.com]
- 16. Analytical methods for assay of this compound and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of this compound micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing the Rapid Metabolism of Ellagic Acid In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ellagic acid (EA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo metabolism of this compound, a promising polyphenolic compound with numerous health benefits.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
This compound's oral bioavailability is limited by several factors. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1] Specifically, its water solubility is very poor (around 9.7 µg/mL), which hinders its dissolution in the gastrointestinal fluids.[4][5][6] Furthermore, it is subject to a significant first-pass effect and is rapidly metabolized by the gut microbiota.[1][7] Studies in humans have shown that after consuming pomegranate juice, the peak plasma concentration of EA is low (around 32 ng/mL) and it is quickly metabolized within four hours.[1]
Q2: What are urolithins and how are they related to this compound metabolism?
Urolithins are the primary metabolites of this compound produced by the gut microbiota.[8][9][10] After oral ingestion, ellagitannins from dietary sources are hydrolyzed to release this compound in the small intestine.[1][7] The unabsorbed this compound then travels to the colon, where gut bacteria transform it into a series of urolithins (e.g., Urolithin A, Urolithin B, Urolithin C, Urolithin D) through processes like lactone ring cleavage, decarboxylation, and dehydroxylation.[2][9][11]
Q3: Are urolithins more or less bioactive than this compound?
Urolithins are considered to be more bioavailable and, in many cases, are the actual bioactive molecules responsible for the health benefits attributed to this compound-rich foods.[2][4][9] They have a more lipophilic nature, leading to a higher absorption rate compared to this compound.[4] The bioavailability of urolithins can be 25 to 80 times greater than that of this compound.[4][12]
Q4: What is a "urolithin metabotype" and why is it important?
The composition of an individual's gut microbiota determines their ability to convert this compound into urolithins, leading to distinct "urolithin metabotypes".[10] Generally, individuals can be categorized into three groups:
-
Metabotype A: Produces only Urolithin A as the final metabolite.
-
Metabotype B: Produces Isourolithin A and/or Urolithin B in addition to Urolithin A.
-
Metabotype 0: Unable to produce urolithins.[10][13] This inter-individual variability is a critical factor to consider in clinical studies, as the health effects of this compound consumption can differ significantly between individuals with different metabotypes.[7]
Q5: What are the main formulation strategies to improve the bioavailability of this compound?
Several formulation strategies have been developed to overcome the poor bioavailability of this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) can protect it from degradation, enhance its solubility, and provide sustained release.[1][4][14]
-
Microencapsulation: This technique can improve the stability and water solubility of this compound.[15]
-
Solid Dispersions: Creating solid dispersions of this compound in polymer matrices can improve its dissolution rate.[1][7]
-
Inclusion Complexes: Complexation with molecules like cyclodextrins can enhance the solubility and bioactivity of this compound.[1][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of poorly water-soluble drugs like this compound.[1][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Low or undetectable levels of this compound in plasma/tissue samples after oral administration.
-
Possible Cause 1: Rapid Metabolism. this compound is rapidly converted to urolithins by the gut microbiota.
-
Troubleshooting Tip: In addition to measuring this compound, quantify its primary metabolites, the urolithins (A, B, C, D), in your samples. This will provide a more accurate picture of the absorbed compounds.
-
-
Possible Cause 2: Poor Absorption. The inherent low solubility and permeability of this compound limit its absorption.
-
Troubleshooting Tip: Consider using a bio-enhancement strategy. Formulate this compound into nanoparticles or a solid dispersion to improve its solubility and absorption.
-
-
Possible Cause 3: Inadequate Analytical Sensitivity. The concentration of free this compound in systemic circulation is often very low.
-
Troubleshooting Tip: Utilize a highly sensitive analytical method such as Liquid Chromatography with Mass Spectrometry (LC-MS) for quantification. Ensure your extraction protocol is optimized for recovering low concentrations of both this compound and urolithins.
-
Issue 2: High variability in experimental results between subjects (in vivo studies).
-
Possible Cause 1: Different Urolithin Metabotypes. As mentioned in the FAQs, individuals have different capacities to produce urolithins.
-
Troubleshooting Tip: If feasible, screen your animal or human subjects to determine their urolithin metabotype before the intervention study. This will allow for stratification and more meaningful data analysis.
-
-
Possible Cause 2: Diet-Induced Changes in Gut Microbiota. The diet of the subjects can influence the composition and metabolic activity of their gut microbiota.
-
Troubleshooting Tip: Standardize the diet of your experimental subjects for a period before and during the study to minimize variations in gut microbiota.
-
Issue 3: Difficulty in dissolving this compound for in vitro experiments.
-
Possible Cause: Low Aqueous Solubility. this compound is practically insoluble in water.
-
Troubleshooting Tip: While this compound is almost insoluble in acidic and neutral aqueous solutions, its solubility increases in basic pH.[1] For cell culture experiments, you can dissolve it in a biocompatible organic solvent like DMSO first and then dilute it in the culture medium. Be mindful of the final solvent concentration to avoid cytotoxicity. Polyethylene glycol (PEG) 400 is another vehicle that can be used to improve solubility.[1]
-
Issue 4: Degradation of this compound in solution.
-
Possible Cause: Instability in Aqueous Medium. this compound can degrade in aqueous solutions, especially at basic pH, through hydrolysis and oxidation.[1]
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Avoid long-term storage of this compound in aqueous solutions.[1] If storage is necessary, consider freezing at -80°C and protecting from light.
-
Data Presentation
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Solubility | Reference |
| Water (acidic media) | Almost insoluble | [1] |
| Water (distilled) | Almost insoluble | [1] |
| Water (37 °C) | 9.7 µg/mL | [6] |
| Basic pH solutions | Significantly improved | [1] |
| Polyethylene glycol (PEG) 400 | Soluble | [1][6] |
| Methanol (37 °C) | 671 µg/mL | [6] |
| N-methyl-2-pyrrolidone | Soluble | [6] |
| Triethanolamine | Soluble | [6] |
Table 2: Pharmacokinetic Parameters of this compound and its Nanoformulations
| Formulation | Cmax (ng/mL) | Tmax (h) | Bioavailability Improvement | Animal Model | Reference |
| Free this compound (from pomegranate juice) | 32 | ~1 | - | Human | [1] |
| Micronized this compound | - | - | 2-fold vs. raw EA | Rat | [1] |
| EA-loaded PCL Nanoparticles | ~1200 (for EA-NPs) vs ~400 (for free EA) | ~4 (for EA-NPs) vs ~1 (for free EA) | Remarkable improvement | Rabbit | [14] |
| EA-Hollow Plasticized Zein Nanoparticles | - | - | 3.6-fold vs. EA suspension | Mouse | [16] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline and may need optimization based on the specific plant matrix.
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Extraction:
-
Weigh approximately 0.1 g of the powdered sample into a centrifuge tube.
-
Add 5 mL of an extraction solvent. A common solvent mixture is methanol:acetone:water (7:7:6, v/v/v).[17] Another effective solvent is 50:50 (v/v) methanol-dimethylformamide.[18]
-
Sonicate the mixture for 20-30 minutes at a controlled temperature (e.g., 30°C).[17]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the supernatants.
-
-
Hydrolysis (for total this compound content): To measure this compound released from ellagitannins, an acid hydrolysis step is required.
-
Purification (Optional): Solid-phase extraction (SPE) with a C18 cartridge can be used to clean up the extract before analysis.[19]
-
Analysis: Analyze the extract using HPLC with UV or MS detection. A common wavelength for UV detection of this compound is 254 nm.[17][20]
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the emulsion-diffusion-evaporation technique.[1]
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA in a water-miscible organic solvent like acetone.
-
Add this compound to the polymer solution. To enhance the solubility of EA, a stabilizer can be added.[1]
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under constant stirring to form an oil-in-water (o/w) emulsion.
-
-
Solvent Diffusion and Evaporation:
-
Add water to the emulsion to induce the diffusion of the organic solvent into the aqueous phase.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent, leading to the formation of nanoparticles.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove any unentrapped drug and surfactant.
-
-
Lyophilization:
-
Freeze-dry the nanoparticle suspension to obtain a powder for long-term storage and characterization.
-
Visualizations
Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.
Caption: Troubleshooting workflow for in vivo experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Significance of Urolithins, the Gut Microbial this compound-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. art.torvergata.it [art.torvergata.it]
- 5. Strategies to improve this compound bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Production and Applications of this compound and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Gut Microbiota: Interactions, and Implications for Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Absorption and Metabolism of Urolithin A and this compound in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dovepress.com [dovepress.com]
- 15. Enhancement of this compound Solubility and Bioaccesibility by Microencapsulation Process and Biotransformation to Urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Organic Solvent-Free Method for the Extraction of this compound Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ptfarm.pl [ptfarm.pl]
- 20. Development and Validation of a HPLC-UV Method for the Evaluation of this compound in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Ellagic Acid Isomer Separation
Welcome to the technical support center for the chromatographic separation of ellagic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for separating this compound and its isomers?
A1: The most critical parameters for the successful separation of this compound and its isomers, such as urolithins, are the choice of stationary phase (column), the composition and pH of the mobile phase, and the temperature of the column. Due to the structural similarities of the isomers, achieving baseline resolution often requires careful optimization of these factors.
Q2: Which type of HPLC column is most effective for separating this compound isomers?
A2: Reversed-phase columns, particularly C18 columns, are the most commonly used for the analysis of this compound and its derivatives.[1] For enhanced resolution of closely related isomers, phenyl-based stationary phases or specialized columns like fluoro-phenyl phases can offer alternative selectivity.[2] In some challenging separations, such as those involving urolithin glucuronides, supercritical fluid chromatography (SFC) has been shown to provide superior resolution compared to conventional HPLC.[3]
Q3: How does the mobile phase composition affect the separation of this compound isomers?
A3: The mobile phase composition, typically a mixture of an aqueous solvent (often acidified) and an organic solvent (acetonitrile or methanol), plays a crucial role in the retention and selectivity of this compound isomers. Acetonitrile (B52724) generally provides higher separation efficiency for phenolic compounds. The addition of a small percentage of acid, such as formic acid or phosphoric acid, to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better separation.[4]
Q4: What is the optimal detection wavelength for this compound and its isomers?
A4: The optimal detection wavelength for this compound is typically around 254 nm.[1] However, for some derivatives and to optimize sensitivity, a different wavelength may be more suitable. For instance, urolithin A is often detected at 305 nm.[5] It is recommended to determine the UV spectra of the specific isomers of interest to select the most appropriate wavelength for quantification.
Q5: Can temperature be used to optimize the separation of this compound isomers?
A5: Yes, column temperature can significantly impact the separation. Increasing the temperature generally reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[6] More importantly, temperature can alter the selectivity of the separation for some isomers.[7] Therefore, optimizing the column temperature can be a valuable tool for improving the resolution of co-eluting peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Symptoms:
-
Peaks are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
-
Shoulders are present on the main peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention times and potentially improve separation. 2. Change Organic Solvent: If using methanol (B129727), switch to acetonitrile, or vice versa. The different selectivities of these solvents can significantly impact isomer resolution. 3. Optimize pH: Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic or phosphoric acid) to suppress silanol (B1196071) interactions and sharpen peaks. |
| Inappropriate Column | 1. Consider a Different Stationary Phase: If a C18 column does not provide adequate resolution, try a phenyl-based column to leverage π-π interactions, which can enhance the separation of aromatic isomers. 2. Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve separation efficiency. |
| Incorrect Flow Rate | Optimize Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting peaks by allowing more time for interaction with the stationary phase. Experiment with reducing the flow rate in small increments. |
| Suboptimal Temperature | Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves selectivity and resolution.[6] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | 1. Increase Mobile Phase Acidity: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can help suppress the ionization of residual silanol groups on the silica-based column, reducing their interaction with the phenolic hydroxyl groups of the analytes. 2. Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.[8] |
| Column Overload | Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, the initial concentration was too high.[8] |
| Column Contamination | Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds from previous injections. |
| Packing Bed Deformation | Replace the Column: If the column has been subjected to pressure shocks or has been in use for a long time, the packing material may be compromised, leading to peak tailing.[8] |
Issue 3: Peak Splitting
Symptoms:
-
A single peak appears as two or more smaller, closely eluting peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Co-elution of Isomers | Optimize Separation Conditions: The "split" peak may actually be two or more unresolved isomers. Follow the steps in the "Poor Peak Resolution" section to improve separation.[9] |
| Blocked Column Frit | Back-flush the Column: If permitted by the manufacturer, reverse the column and flush it to dislodge any particulate matter blocking the inlet frit. If this does not resolve the issue, the frit may need to be replaced.[9] |
| Void in the Column Packing | Replace the Column: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement.[9] |
| Sample Solvent Incompatibility | Dissolve Sample in Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Quantitative Data Summary
The following tables summarize typical HPLC parameters and their effects on the separation of this compound and its derivatives.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile/Methanol and acidified water (e.g., 0.1% phosphoric acid) | [1][4] |
| Elution Mode | Isocratic or Gradient | [2][4] |
| Flow Rate | 0.8 - 1.2 mL/min | [1] |
| Detection Wavelength | 254 nm | [1] |
| Column Temperature | Ambient or elevated (e.g., 30-40°C) | [6] |
Table 2: Influence of HPLC Parameters on Isomer Separation
| Parameter Varied | Effect on Separation | General Recommendation |
| Organic Solvent Type | Acetonitrile often provides better selectivity for phenolic isomers compared to methanol. | Test both acetonitrile and methanol during method development. |
| Mobile Phase pH | Lowering the pH (2.5-3.5) sharpens peaks and can improve resolution by suppressing silanol interactions. | Use an acidic modifier like formic, acetic, or phosphoric acid. |
| Gradient Slope | A shallower gradient (slower increase in organic solvent) increases run time but can significantly improve the resolution of closely eluting isomers. | Start with a steep "scouting" gradient to determine the elution window, then flatten the gradient in the region where isomers elute. |
| Column Temperature | Increasing temperature can decrease retention times and may alter selectivity, sometimes improving resolution. | Optimize temperature in the range of 25-50°C to find the best balance of resolution and analysis time.[7] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Quantification
This protocol is a starting point for the analysis of this compound in samples.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 50:50 v/v). The exact ratio should be optimized based on the sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or the mobile phase itself) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: UHPLC Method for Urolithin A Isomer Separation
This protocol is adapted for the separation of urolithin A from its impurities.[2]
-
Column: ACQUITY UPLC CSH Fluoro Phenyl column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water.
-
Solvent B: Methanol.
-
-
Gradient Elution:
-
0-3 min: 40% to 45% B.
-
3-3.5 min: 45% to 55% B.
-
3.5-5 min: Hold at 55% B.
-
5-5.1 min: 55% to 40% B.
-
5.1-6 min: Hold at 40% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 305 nm.
-
Injection Volume: 5 µL.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak resolution of this compound isomers.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariie.com [ijariie.com]
- 5. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to the Anti-Cancer Efficacy of Ellagic Acid in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of ellagic acid in various xenograft models, benchmarked against other natural compounds. The information is compiled from preclinical studies to offer insights into the therapeutic potential of this compound and its mechanisms of action. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key studies.
Comparative Analysis of Tumor Growth Inhibition
The anti-tumor efficacy of this compound has been evaluated in numerous preclinical xenograft models. This section compares its performance with other well-studied natural compounds like curcumin, resveratrol, and genistein. The data presented below is extracted from studies utilizing common cancer cell line xenografts to allow for a more direct comparison.
Breast Cancer Xenograft Models (MDA-MB-231)
| Compound | Dosage | Treatment Duration | Tumor Growth Inhibition | Apoptosis Induction | Reference |
| This compound | 50-100 mg/kg/day (i.p.) | 25 days | Significant suppression of tumor volume | - | [1] |
| This compound | - | 48 hours (in vitro) | IC50: 20.51 ± 1.22 µM | 27.9% | [2] |
| Curcumin | 300 mg/kg/day (i.p.) | 4 weeks | Significant decrease in tumor volume and weight | Induced apoptosis | [3][4][5] |
| Resveratrol | 5, 50 mg/kg | 29 days | Significant reduction in tumor growth | Increased apoptotic index | [6][7] |
| Genistein | 5, 10, 20 µM (in vitro) | 72 hours | Dose-dependent cell growth inhibition | 18.98%, 30.45%, 60.64% respectively | [8][9] |
Pancreatic Cancer Xenograft Models (PANC-1)
| Compound | Dosage | Treatment Duration | Tumor Growth Inhibition | Key Findings | Reference |
| This compound | 10, 20, 40 mg/kg (gavage) | Until death | Significant inhibition of tumor growth, prolonged survival | Induced cell cycle arrest, inhibited COX-2 and NF-κB | [10][11][12] |
| This compound | - | - | - | Suppressed Akt, Shh, and Notch pathways | [13] |
| Curcumin | 100 mg/kg/day | - | Significant inhibition of tumor growth | Down-regulation of Specificity Protein (Sp) transcription factors | [14] |
| Curcumin | 20 mg/kg (i.p.) 3x/week | 4 weeks | 42% suppression of tumor growth | Anti-angiogenic effects | [15] |
Melanoma Xenograft Models (A375)
| Compound | Dosage | Treatment Duration | Tumor Growth Inhibition | Apoptosis Induction | Reference |
| This compound | 40 µM (in vitro) | 48 hours | Significant inhibition of proliferation | - | [16] |
| This compound | - | 72 hours (in vitro) | Inhibitory effect on cell proliferation | Increased at 100 µM | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Breast Cancer Xenograft Study (this compound)
-
Cell Line: MDA-MB-231 human breast cancer cells.[1]
-
Animal Model: Female, 4-week-old BALB/c nude mice.[1]
-
Tumor Induction: 3 x 10^6 MDA-MB-231 cells were implanted into the mammary glands.[1]
-
Treatment Groups:
-
Administration: Daily intraperitoneal (i.p.) administration for 25 days.[1]
-
Data Collection: Tumor volume and mice body weight were measured every 3 days.[1]
-
Endpoint Analysis: After sacrifice, tumors were excised for further analysis, including immunohistochemistry for markers like P-VEGFR2.[1]
Pancreatic Cancer Xenograft Study (this compound)
-
Cell Line: PANC-1 human pancreatic carcinoma cells.[11]
-
Animal Model: Balb c nude mice.[11]
-
Tumor Induction: 2 x 10^6 PANC-1 cells mixed with Matrigel were injected subcutaneously.[11]
-
Treatment Groups:
-
Administration: Oral gavage once every two days until death.[12]
-
Data Collection: Tumor volume was recorded daily. Survival rate and days were also recorded.[12]
-
Endpoint Analysis: Tumors were excised and analyzed for protein expression (e.g., COX-2, NF-κB, E-cadherin, Vimentin) by Western blot and immunohistochemistry.[10][13]
Bladder Cancer Xenograft Study (this compound)
-
Animal Model: Nude mice.[20]
-
Tumor Induction: Subcutaneous implantation of T24 cells.[21]
-
Treatment Groups:
-
Administration: As specified in the treatment groups for 4 weeks.[21]
-
Data Collection: Tumor size, tumor weight, and mouse body weight were monitored.[21]
-
Endpoint Analysis: Immunohistochemical staining of tumor tissues for Smad2, Smad3, and VEGF-A.[21]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.
References
- 1. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infospace.mrc.ac.za [infospace.mrc.ac.za]
- 3. Effect of Curcumin on Pro-angiogenic Factors in the Xenograft Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Resveratrol induces apoptosis and inhibits angiogenesis in human breast cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Genistein inhibits MDA-MB-231 triple-negative breast cancer cell growth by inhibiting NF-κB activity via the Notch-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation of human pancreatic carcinoma PANC-1 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the proliferation of human pancreatic carcinoma PANC-1 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits human pancreatic cancer growth in Balb c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of NFκB and Pancreatic Cancer Cell and Tumor Growth by Curcumin Is Dependent on Specificity Protein Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of Liposomal Curcumin in a Human Pancreatic Tumor Xenograft Model: Inhibition of Tumor Growth and Angiogenesis | Anticancer Research [ar.iiarjournals.org]
- 16. This compound inhibits cell proliferation, migration, and invasion in melanoma via EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound Inhibits Bladder Cancer Invasiveness and In Vivo Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Inhibits Bladder Cancer Invasiveness and In Vivo Tumor Growth [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of Ellagic Acid and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of two prominent polyphenolic compounds, ellagic acid and resveratrol (B1683913). By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The table below summarizes the antioxidant activities of this compound and resveratrol as reported in the scientific literature, measured by common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power). It is important to note that a direct comparison is most accurate when data is sourced from the same study under identical experimental conditions. The values presented here are compiled from various sources and should be interpreted with this consideration.
| Antioxidant Assay | This compound | Resveratrol | Reference Compound (Trolox) |
| DPPH IC50 (µM) | 31[1] | ~14.1 (derivative)[2] | 56[1] |
| ABTS TEAC | Not directly found | 2.59 (at 10 µM Trolox)[3][4] | 1.0 |
| ORAC (mol-TE/mol) | 3.2[5] | Data not available in searched sources | 1.0 |
| FRAP | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |
Note: A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a relative measure where a value > 1 indicates higher antioxidant capacity than the standard, Trolox.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (this compound, resveratrol) dissolved in a suitable solvent
-
Standard antioxidant (e.g., Trolox, ascorbic acid)
-
Methanol or ethanol (B145695)
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the standard antioxidant.
-
Add a fixed volume of the DPPH solution to a cuvette or a well of a microplate.
-
Add a specific volume of the test compound or standard solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).
-
Principle: The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form. The change in color is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compounds and standard (Trolox)
-
Phosphate buffered saline (PBS) or ethanol
-
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard to a defined volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: The antioxidant's capacity to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is measured by monitoring the decay of a fluorescent probe (e.g., fluorescein). The antioxidant's presence slows down the fluorescence decay.
-
Reagents:
-
Fluorescein (B123965) sodium salt solution
-
AAPH solution
-
Test compounds and standard (Trolox)
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
In a black 96-well microplate, add the test compound or Trolox standard, followed by the fluorescein solution.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration.
-
The ORAC value of the sample is calculated from the standard curve and expressed as micromoles of Trolox equivalents per gram or milliliter of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At a low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically.
-
Reagents:
-
FRAP reagent, prepared freshly by mixing:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
FeCl₃·6H₂O solution (20 mM in water)
-
-
Test compounds and standard (e.g., FeSO₄·7H₂O or Trolox)
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound or standard to a defined volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of Fe²⁺ or Trolox.
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Signaling Pathways in Antioxidant Action
The antioxidant effects of this compound and resveratrol extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.
This compound's Antioxidant Signaling
This compound has been shown to exert its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Resveratrol's Antioxidant Signaling
Resveratrol is known to modulate several signaling pathways to enhance the cellular antioxidant response. A key pathway involves the activation of Sirtuin 1 (SIRT1), which in turn can deacetylate and activate downstream targets that upregulate antioxidant enzymes. Resveratrol also influences the Nrf2 pathway, promoting the expression of antioxidant genes.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Combination of Ellagic Acid and Curcumin in Cancer Therapy: A Comparative Analysis
The pursuit of more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds. Among these, ellagic acid, a polyphenol found in fruits and nuts, and curcumin (B1669340), the active component of turmeric, have shown considerable promise. When used in combination, these phytochemicals exhibit enhanced anticancer effects compared to their individual application. This guide provides a comparative analysis of the synergistic action of this compound and curcumin, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Quantitative Data on Synergistic Efficacy
The synergistic interaction between this compound and curcumin has been demonstrated to be more effective in inhibiting cancer cell growth than either compound alone. Studies in cervical carcinoma cells (HeLa) have shown that the combination of curcumin and this compound exhibits superior anticancer properties.[1] This enhanced effect is achieved by synergistically inducing the generation of reactive oxygen species (ROS), leading to DNA damage, accumulation of the tumor suppressor protein p53, and ultimately, apoptosis (programmed cell death).[1][2]
Table 1: Comparative Efficacy of this compound and Curcumin (Individual vs. Combination) in HeLa Cervical Cancer Cells
| Treatment Group | Key Outcomes | Reference |
| This compound (EA) Alone | Induces apoptosis and inhibits proliferation. Modulates multiple cell signaling pathways. | [1] |
| Curcumin (CRC) Alone | Induces apoptosis and enhances expression of cell cycle inhibitors. | [1] |
| EA + CRC Combination | Synergistically enhances cytotoxicity, ROS generation, DNA damage, and p53 accumulation, leading to increased apoptosis.[1][3] Also shows anti-HPV activity by decreasing the E6 oncoprotein.[1] | [1][3] |
Underlying Signaling Pathways and Molecular Mechanisms
The synergistic anticancer activity of this compound and curcumin stems from their ability to modulate multiple, often convergent, signaling pathways critical for cancer cell survival and proliferation. The combination therapy has been shown to restore the function of the p53 tumor suppressor protein, a crucial regulator of apoptosis.[1][2] Furthermore, the combined treatment elevates intracellular ROS levels, which induces significant DNA damage and triggers apoptotic pathways.[1][3] In cervical cancer, this combination also exhibits anti-HPV activity by reducing the expression of the viral oncoprotein E6, which is a key driver of malignancy.[1] Another identified mechanism involves the activation of the Toll-like receptor 4 (TLR4) and its downstream adapter MyD88, contributing to the cytotoxic effects.[3]
Caption: Synergistic signaling pathways of this compound and Curcumin.
Experimental Protocols
To ensure the reproducibility and validation of findings regarding the synergistic effects of this compound and curcumin, detailed experimental methodologies are crucial. Below are summaries of key protocols typically employed in such studies.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound alone, curcumin alone, and their combination for a specified period (e.g., 24, 48 hours). Control groups receive the vehicle (e.g., DMSO).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cytotoxicity is determined by comparing the absorbance of treated cells to that of control cells.[3]
2. Apoptosis and DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells.
-
Cell Treatment and Harvesting: Cells are treated as described for the viability assay. After treatment, cells are harvested and suspended in a low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline buffer. Electrophoresis is conducted at a low voltage, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.[3]
3. Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53, TLR4, and MyD88.[3]
-
Protein Extraction: Following treatment, cells are lysed to extract total proteins. Protein concentration is determined using an assay like the BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p53, anti-TLR4).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of protein expression.
Caption: Experimental workflow for synergy assessment.
References
A Comparative Analysis of Ellagic Acid and Its Metabolite Urolithin A: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, objective comparison of the biochemical properties, bioavailability, and therapeutic potential of ellagic acid and its principal gut microbiome-derived metabolite, urolithin A. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping bioactivities of these two compounds. All data presented is supported by experimental evidence from peer-reviewed studies.
Introduction
This compound (EA) is a naturally occurring polyphenol found in numerous fruits and nuts, such as pomegranates, berries, and walnuts.[1][2] Following ingestion, ellagitannins are hydrolyzed to release EA.[3][4] However, EA itself has very poor bioavailability.[1][5] The primary mechanism through which EA exerts systemic biological effects is through its conversion by the gut microbiota into a series of metabolites known as urolithins.[6][7] Urolithin A (UA) is one of the most well-studied of these metabolites and is found in significantly higher concentrations in plasma than its parent compound.[8][9] This guide delves into a head-to-head comparison of EA and UA, highlighting the critical role of biotransformation in unlocking the therapeutic potential of dietary ellagitannins.
Physicochemical Properties and Bioavailability
The fundamental differences in the physicochemical properties of this compound and urolithin A are central to their divergent bioavailability profiles. EA is characterized by its poor water solubility, which severely limits its absorption in the gastrointestinal tract.[1] In contrast, urolithins are more lipophilic, rendering them more readily absorbable.[3]
Studies have consistently shown that after the consumption of EA-rich foods, urolithins are the predominant compounds detected in plasma and tissues, while EA is often undetectable.[1][5] Urolithins are reported to be 25 to 80 times more bioavailable than EA.[5] This bioconversion, however, is dependent on the host's gut microbiome composition, leading to different "metabotypes" among individuals, with some being unable to produce urolithins efficiently.[6][10]
Table 1: Comparison of Physicochemical and Bioavailability Data
| Property | This compound | Urolithin A | Reference(s) |
| Water Solubility | 9.3–9.7 µg/mL (at pH 7.4) | Higher than EA (more lipophilic) | [1][3] |
| Bioavailability | Very Poor / Low | High (25-80 fold > EA) | [1][3][5] |
| Primary Form in Circulation | Generally not detected | Glucuronide and sulfate (B86663) conjugates | [1][8][9] |
| Peak Plasma Concentration | ~120 ng/mL | 0.045–35 µM (conjugated forms) | [1][5] |
Biotransformation of this compound to Urolithin A
The conversion of this compound to urolithin A is a multi-step process mediated exclusively by the gut microbiota. Ellagitannins from dietary sources are first hydrolyzed to this compound in the stomach and small intestine.[4] EA then travels to the colon, where specific bacterial species, such as Gordonibacter and Ellagibacter, metabolize it into various urolithins.[4] This metabolic pathway underscores the importance of the gut-brain axis and host-microbe interactions in processing dietary polyphenols.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: this compound or Urolithins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Absorption and Metabolism of Urolithin A and this compound in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Urolithins A and B Differentially Regulate Fat Accumulation and Inflammation in 3T3-L1 Adipocytes While Not Affecting Adipogenesis and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Purity of Commercial Ellagic Acid Supplements
For researchers, scientists, and drug development professionals, the purity of commercially available ellagic acid is paramount for the validity and reproducibility of experimental results. This guide provides a comparative framework for assessing the purity of this compound supplements, detailing potential impurities and outlining the necessary experimental protocols for verification. The information presented here is synthesized from various analytical studies to offer a comprehensive overview for the scientific community.
The increasing interest in the therapeutic potential of this compound has led to a surge in its availability as a commercial supplement. However, the purity and composition of these products can vary significantly, potentially impacting research outcomes. Adulteration, contamination, and inconsistencies in manufacturing processes are key concerns that necessitate rigorous quality control.
Comparative Purity and Potential Contaminants
| Product/Source Type | Reported Purity (this compound %) | Potential Impurities | Notes |
| Reputable Chemical Supplier (Analytical Grade) | >98% | Residual solvents, synthetic by-products | Generally the most reliable source for high-purity this compound for research. A certificate of analysis should always be requested and verified. |
| Supplement A (Pomegranate Extract) | 40-90% (as claimed) | Punicalagins, gallic acid, other polyphenols, heavy metals (e.g., lead, arsenic, cadmium)[1][2][3] | Standardization is often based on this compound content, but the overall phytochemical profile can differ.[4] |
| Supplement B (Gallnut Extract - Potential Adulterant) | Variable | Anacardic acid, ginkgolic acid (toxic) , residual tannins | This compound from gallnuts is a cheaper alternative and may be used to adulterate pomegranate-based supplements. The presence of anacardic and ginkgolic acids is a key indicator of this type of adulteration. |
| Supplement C (General "Herbal Blend") | Often not specified or inaccurate | Mycotoxins, pesticides, microbial contaminants, heavy metals[1][5] | Supplements with vague labeling or from non-verified sources pose a higher risk of contamination and should be treated with caution. |
Experimental Protocols for Purity Verification
To ensure the quality of commercial this compound, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification and purity assessment.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization may be required based on the specific instrument and supplement matrix.
a. Sample Preparation:
-
Accurately weigh 10 mg of the commercial this compound supplement powder.
-
Dissolve the powder in 10 mL of a suitable solvent (e.g., methanol, DMSO).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid is commonly used. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10-50% Acetonitrile (linear gradient)
-
20-25 min: 50% Acetonitrile
-
25-30 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 366 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
c. Quantification:
-
Prepare a standard curve using a certified reference standard of this compound at various concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Impurity Profiling by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
For the detection of specific impurities, particularly toxic adulterants like anacardic acid and ginkgolic acid, a more sensitive technique such as UHPLC-MS is recommended.
a. Sample Preparation:
-
Follow the same procedure as for HPLC analysis.
b. UHPLC-MS Conditions:
-
Column: A high-resolution C18 column suitable for UHPLC.
-
Mobile Phase: Similar to HPLC, but using MS-grade solvents (e.g., acetonitrile and water with 0.1% formic acid).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Ionization Mode: Negative ion mode is often suitable for phenolic compounds.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and targeted MS/MS for confirmation of specific impurities.
c. Data Analysis:
-
Extract ion chromatograms for the exact masses of known impurities (e.g., anacardic acid, ginkgolic acid).
-
Compare the fragmentation patterns of suspected impurities with reference standards or spectral libraries for positive identification.
Mandatory Visualizations
To further elucidate the processes and pathways relevant to this compound research, the following diagrams are provided.
References
- 1. Heavy Metals in Herbal Supplements [bionova.co.in]
- 2. An overview on the protective effects of this compound against heavy metals, drugs, and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on the protective effects of this compound against heavy metals, drugs, and chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study questions pomegranate supplement standardization [nutraingredients.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of Ellagic Acid in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of ellagic acid with other well-known neuroprotective agents, resveratrol (B1683913) and curcumin (B1669340), in primary neuron cultures. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis to inform preclinical research and drug development in the field of neuroprotection.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the quantitative data on the neuroprotective effects of this compound, resveratrol, and curcumin in primary neurons subjected to neurotoxic insults. While direct comparative studies are limited, this compilation of data from similar experimental models provides valuable insights into their respective potencies.
| Compound | Primary Neuron Type | Insult | Concentration | Outcome | Reference |
| This compound | Rat Cortical Neurons | Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) | 10 and 30 µg/mL | Decreased number of apoptotic/necrotic cells, increased Bcl-2/Bax ratio. | [1] |
| Resveratrol | Rat Hippocampal Neurons | Amyloid-β (Aβ) | 25 µM | 93% reduction in Aβ-induced cell death. | |
| Curcumin | SH-SY5Y Neuronal Cells | Glutamate | 1 µM | Significant protection against glutamate-induced excitotoxicity. | [2] |
Mechanisms of Action: A Look into the Signaling Pathways
The neuroprotective properties of this compound, resveratrol, and curcumin are attributed to their ability to modulate various intracellular signaling pathways implicated in neuronal survival and death.
This compound: Studies have shown that this compound exerts its neuroprotective effects through the activation of the Wnt/β-catenin signaling pathway and by modulating the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1]
Resveratrol: A key mechanism of resveratrol-mediated neuroprotection involves the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.
Curcumin: Curcumin's neuroprotective effects are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Below are diagrams illustrating the key signaling pathways modulated by each compound.
Caption: this compound's neuroprotective signaling pathways.
Caption: Resveratrol's neuroprotective signaling pathway.
Caption: Curcumin's neuroprotective signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to validate the neuroprotective effects of compounds in primary neurons.
Primary Cortical Neuron Culture and Induction of Neurotoxicity
Materials:
-
Pregnant Sprague-Dawley rats (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
-
Laminin
-
HBSS (Hank's Balanced Salt Solution)
-
Papain
-
DNase I
Protocol:
-
Coat culture plates with Poly-D-lysine and laminin.
-
Euthanize pregnant rats and dissect E18 embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and incubate with papain and DNase I to dissociate the cells.
-
Stop the digestion with a trypsin inhibitor and gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium (DMEM/F12 with 10% FBS and 10% horse serum).
-
Plate the neurons onto the coated culture plates at a desired density.
-
After 24 hours, replace the plating medium with maintenance medium (Neurobasal medium supplemented with B27 and GlutaMAX).
-
For induction of neurotoxicity via Oxygen-Glucose Deprivation (OGD) , replace the culture medium with a glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 60-90 minutes).[3][4]
-
To terminate OGD, return the cultures to the maintenance medium and a normoxic incubator.[3]
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Protocol:
-
After the experimental treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assessment (TUNEL Assay)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of Triton X-100 in PBS.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT incorporates the biotin-labeled dUTP at the 3'-OH ends of fragmented DNA.
-
Wash the cells and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated DNA.
-
Add a substrate for HRP (e.g., DAB) to produce a colored precipitate in apoptotic cells.
-
Counterstain the nuclei with a suitable dye (e.g., hematoxylin).
-
Visualize and quantify the number of TUNEL-positive (apoptotic) cells using a microscope.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound in primary neurons.
Caption: A typical experimental workflow for validation.
References
- 1. This compound protects against neuron damage in ischemic stroke through regulating the ratio of Bcl-2/Bax expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin Protects Neurons from Glutamate-Induced Excitotoxicity by Membrane Anchored AKAP79-PKA Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
ellagic acid versus gallic acid: a comparative study of bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent polyphenols, ellagic acid and gallic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to serve as a comprehensive resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.
Introduction
This compound and gallic acid are naturally occurring phenolic compounds found in a variety of fruits, nuts, and vegetables. Both are renowned for their potent bioactive properties, which have garnered significant interest in the scientific community. While structurally related, their distinct chemical features lead to differences in their biological efficacy. This guide delves into a comparative analysis of their antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, supported by quantitative data from in vitro studies.
Comparative Analysis of Bioactivities
The following sections summarize the key bioactivities of this compound and gallic acid, with quantitative data presented for direct comparison.
Antioxidant Activity
Both compounds are potent antioxidants, capable of scavenging free radicals and chelating metal ions. Their efficacy is often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Assay | This compound (IC50) | Gallic Acid (IC50) | Reference |
| DPPH Radical Scavenging | 15.9 µM | 13.2 µM | [1] |
| ABTS Radical Scavenging | Strong correlation (r=0.87) | - | [2] |
IC50: The concentration of the substance required to inhibit 50% of the radical activity.
Anti-inflammatory Activity
This compound and gallic acid modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are commonly employed to assess these effects.[3][4][5]
| Inflammatory Mediator | Effect of this compound | Effect of Gallic Acid | Reference |
| Nitric Oxide (NO) Production | Potent Inhibition | Potent Inhibition | [3][4] |
| Prostaglandin E2 (PGE-2) | Potent Inhibition | Potent Inhibition | [3][4] |
| Interleukin-6 (IL-6) | Potent Inhibition | Potent Inhibition | [3][4] |
Both compounds have been shown to mediate their anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[6][7]
Anticancer Activity
The cytotoxic effects of ellagic and gallic acid have been evaluated against a range of human cancer cell lines. The MTT assay is a standard method for assessing this cytotoxicity, with results typically reported as IC50 values.
| Cell Line | Compound | IC50 / % Viability | Reference |
| MDA-MB-231 (Breast Cancer) | This compound (100 µM) | 30.6% Viability | [8] |
| MDA-MB-231 (Breast Cancer) | Gallic Acid (5 µg/mL) | 16.0% Viability | [8] |
| Caco-2 (Colorectal) | This compound | Concentration-dependent reduction in viability | [9] |
| Caco-2 (Colorectal) | Gallic Acid | Concentration-dependent reduction in viability | [9] |
| COLO-205 (Colorectal) | This compound | Concentration-dependent reduction in viability | [9] |
| COLO-205 (Colorectal) | Gallic Acid | Concentration-dependent reduction in viability | [9] |
| HT-29 (Colorectal) | This compound | Concentration-dependent reduction in viability | [9] |
| HT-29 (Colorectal) | Gallic Acid | Concentration-dependent reduction in viability | [9] |
| HepG2 (Hepatocarcinoma) | Gallic Acid | More pronounced anti-cancer activity than this compound | [10] |
| HCT 116 (Colorectal) | Gallic Acid | More pronounced anti-cancer activity than this compound | [10] |
These anticancer effects are mediated through the modulation of various signaling pathways, including STAT3, PI3K/AKT/mTOR, and TGF-β/Smad3, leading to cell cycle arrest and apoptosis.[11][12][13][14]
Antimicrobial Activity
The antimicrobial properties of ellagic and gallic acid are often assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.
| Microorganism | Compound | MIC (mg/mL) | MBC (mg/mL) | Reference |
| E. coli (HM251) | This compound | 2.5 | 5.0 | [9][15] |
| E. coli (HM233) | This compound | 2.5 | 5.0 | [9][15] |
| E. coli (HM251) | Gallic Acid | 1.25 | 2.5 | [9][15] |
| E. coli (HM615) | Gallic Acid | 1.25 | 2.5 | [9][15] |
| S. aureus | This compound | Active | - | [16] |
| S. aureus | Gallic Acid | Inactive | - | [16] |
| C. albicans | This compound | Active | - | [16] |
| C. albicans | Gallic Acid | Inactive | - | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[17][18][19]
-
Reagent Preparation : Prepare a fresh 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[18]
-
Reaction Mixture : In a 96-well plate, add 100 µL of the test compound (ellagic or gallic acid at various concentrations) to 100 µL of the DPPH working solution.[18] A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[18] The IC50 value is then determined by plotting the scavenging percentage against the compound concentration.
ABTS Radical Cation Decolorization Assay
This assay evaluates the total antioxidant capacity of a compound by measuring its ability to scavenge the ABTS radical cation (ABTS•+).[21][22][23][24]
-
ABTS•+ Generation : Mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[21][24]
-
Working Solution Preparation : Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[24][25]
-
Reaction : Add a small volume (e.g., 10-20 µL) of the test compound or standard (Trolox) at various concentrations to a 96-well plate. Then, add the ABTS•+ working solution to bring the total volume to 200 µL.
-
Incubation : Incubate the plate at room temperature for approximately 6 minutes.[25]
-
Measurement : Read the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[21]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages using the Griess test.[26][27]
-
Cell Culture : Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[26]
-
Treatment : Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[26]
-
Sample Collection : Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction : In a new 96-well plate, add 100 µL of the collected supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubation : Incubate for 10-15 minutes at room temperature.[27]
-
Measurement : Measure the absorbance at 540-550 nm.[27] The quantity of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[28][29][30][31]
-
Cell Seeding : Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[30]
-
Compound Treatment : Treat the cells with various concentrations of this compound or gallic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27][30] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[29]
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[27][30]
-
Measurement : Shake the plate for 15 minutes and measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the viability of untreated control cells.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Ellagic and gallic acids exert their bioactivities by modulating complex intracellular signaling networks. The diagrams below illustrate their influence on key pathways involved in inflammation, oxidative stress response, and cancer.
Caption: Modulation of NF-κB, Nrf2, and MAPK pathways by Ellagic and Gallic Acids.
Caption: Inhibition of the pro-survival PI3K/AKT/mTOR pathway by Ellagic and Gallic Acids.
Experimental Workflow
The following diagram outlines the general workflow for the MTT cell viability assay.
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion
Both this compound and gallic acid demonstrate a broad spectrum of valuable bioactivities. Gallic acid appears to exhibit slightly stronger antioxidant activity in the DPPH assay and more pronounced cytotoxicity against certain cancer cell lines like HepG2 and HCT 116.[1][10] Conversely, this compound showed activity against S. aureus and C. albicans where gallic acid was inactive.[16] Their anti-inflammatory effects are comparable, with both potently inhibiting key inflammatory mediators.[3][4]
The choice between these two polyphenols for further research and development may depend on the specific therapeutic target. Their efficacy is underpinned by their ability to modulate multiple critical signaling pathways involved in cellular homeostasis, disease progression, and host defense. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate their therapeutic potential.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory potential of this compound, gallic acid and punicalagin A&B isolated from Punica granatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of this compound, gallic acid and punicalagin A&B isolated from Punica granatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 13. This compound exerts anti-proliferation effects via modulation of Tgf-β/Smad3 signaling in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial potential of this compound and gallic acid against IBD bacterial isolates and cytotoxicity against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 20. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Batch-to-Batch Consistency of Ellagic Acid Extracts
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Evaluating the Consistency of Ellagic Acid Extracts
The therapeutic promise of this compound, a polyphenol abundant in fruits and nuts, is contingent on the consistent quality of its extracts. However, botanical products are notoriously susceptible to batch-to-batch variability due to factors like raw material sourcing, harvesting times, and processing methods.[1][2] This guide provides a framework for evaluating the consistency of this compound extracts, offering detailed experimental protocols and data interpretation to ensure the reliability and reproducibility of your research and development efforts.
The Challenge of Consistency in Botanical Extracts
Unlike synthetic drugs, botanical extracts are complex mixtures of multiple phytochemicals.[3] The U.S. Food and Drug Administration (FDA) advocates for a "totality-of-the-evidence" approach to ensure the therapeutic consistency of botanical drugs.[4][5] This involves a combination of stringent raw material controls, well-defined manufacturing processes, and robust analytical testing.[3][6] Studies on commercial pomegranate extracts, a primary source of this compound, have revealed significant variations in phytochemical profiles between different brands, highlighting the need for rigorous in-house quality control.
Key Parameters for Evaluating Batch-to-Batch Consistency
A comprehensive evaluation of batch-to-batch consistency should encompass both chemical and biological assays. This dual approach ensures not only the chemical similarity between batches but also the consistency of their biological effects.
Chemical Equivalence:
-
Phytochemical Fingerprinting: Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are essential for generating a chemical fingerprint of the extract.[7][8] This allows for the identification and quantification of key marker compounds, including this compound and its precursors, the ellagitannins (e.g., punicalagins).[7][9]
-
Quantification of Active Compounds: Accurate measurement of the this compound content is crucial.[10][11] Variations in the concentration of the primary active compound can significantly impact the extract's potency.
-
Multivariate Statistical Analysis: This powerful tool can be used to compare the entire chromatographic fingerprint of different batches, providing a holistic assessment of their chemical similarity.[7][8][12]
Biological Equivalence:
-
In Vitro Bioassays: Functional assays that reflect the known mechanism of action of this compound are critical.[4] Given its well-documented antioxidant and anti-inflammatory properties, assays measuring these activities are highly relevant.[9][13]
-
Cell-Based Signaling Pathway Analysis: Examining the effect of different extract batches on key signaling pathways, such as the NF-κB or Akt/mTOR pathways, can provide deeper insights into their biological consistency.[14]
Comparative Analysis of Three Hypothetical Batches of this compound Extract
To illustrate the evaluation process, the following tables present hypothetical data for three different batches of a commercially sourced pomegranate peel extract, standardized to 40% this compound.
Table 1: Physicochemical and Chemical Analysis
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | Fine, light brown powder | Fine, light brown powder | Fine, dark brown powder | Conforms to standard |
| Odor | Characteristic | Characteristic | Characteristic | Conforms to standard |
| This compound Content (HPLC, % w/w) | 41.2 | 38.9 | 40.5 | 38.0 - 42.0 |
| Punicalagins (A+B) Content (HPLC, % w/w) | 15.3 | 12.8 | 14.9 | ≥ 10.0 |
| Total Phenolic Content (mg GAE/g) | 525 | 498 | 515 | 480 - 550 |
| Residual Solvents (Ethanol, ppm) | 250 | 310 | 280 | ≤ 5000 |
| Heavy Metals (Pb, ppm) | < 1 | < 1 | < 1 | ≤ 10 |
Table 2: Biological Activity Analysis
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Antioxidant Activity (IC50, µg/mL) | 25.8 | 28.1 | 26.3 | ≤ 30.0 |
| NF-κB Inhibition (% at 50 µg/mL) | 65.2 | 60.8 | 64.1 | ≥ 60.0 |
Experimental Protocols
HPLC-UV Method for Quantification of this compound and Punicalagins
This protocol provides a robust method for the simultaneous quantification of this compound and punicalagins in pomegranate extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Milli-Q water or equivalent
-
Reference standards for this compound and punicalagins (A and B)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-25 min: 25-50% B
-
25-30 min: 50-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm for this compound, 370 nm for punicalagins
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and punicalagins in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh 10 mg of the this compound extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Calculate the concentration of this compound and punicalagins in the samples based on the calibration curve.
NF-κB Inhibition Assay (Cell-Based)
This assay measures the ability of the extract to inhibit the activation of the NF-κB signaling pathway in a cell-based model.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture: Culture the HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS.
-
Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the this compound extract batches for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each extract concentration relative to the TNF-α-stimulated control.
Visualizing Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Conclusion
Ensuring the batch-to-batch consistency of this compound extracts is paramount for obtaining reliable and reproducible results in research and drug development. A multi-faceted approach combining robust chemical fingerprinting with relevant biological assays provides a comprehensive framework for quality assessment. By implementing the detailed protocols and data analysis strategies outlined in this guide, researchers can confidently evaluate the consistency of their this compound extracts, thereby enhancing the validity and impact of their scientific endeavors. The inherent variability of botanical products necessitates a diligent and systematic approach to quality control, a cornerstone of good scientific practice.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of pomegranate peel extracts obtained using different solvents and their effects on cell cycle and apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Absence of pomegranate ellagitannins in the majority of commercial Pomegranate extracts: implications for standardization and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bacs.com.tr [bacs.com.tr]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantsjournal.com [plantsjournal.com]
- 10. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-enhanced biocompatibility and bioactivity in multilayer core-shell gold nanoparticles for ameliorating myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Ellagic Acid: A Comparative Guide to Experimentally Validated Interactions
For researchers, scientists, and professionals in drug development, the journey from computational prediction to experimental validation is paramount. This guide provides a comprehensive comparison of experimentally confirmed molecular targets of ellagic acid, a naturally occurring polyphenol with promising therapeutic potential. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide aims to facilitate a deeper understanding of this compound's mechanisms of action and accelerate its journey towards clinical application.
This compound has been the subject of numerous in silico molecular docking studies, predicting its interaction with a wide array of protein targets. However, the true biological relevance of these predictions lies in their experimental confirmation. This guide focuses on collating and comparing the data from studies that have taken the crucial step of validating these computational hypotheses through rigorous in vitro and in vivo experimentation.
Quantitative Comparison of this compound's Binding and Inhibitory Activities
The following table summarizes the experimentally determined quantitative data for the interaction of this compound with its confirmed molecular targets. This allows for a direct comparison of its binding affinity and inhibitory potency across different proteins.
| Target Protein | Organism | Assay Type | Quantitative Metric | Value | Reference |
| Pyruvate (B1213749) Dehydrogenase Kinase 3 (PDK3) | Human | Fluorescence Quenching, ITC | - | Significant Binding | [1] |
| Enhancer of Zeste Homolog-2 (EZH2) | Human | Surface Plasmon Resonance (SPR) | K D | 3.28 µM | [2][3] |
| Protein Arginine Methyltransferase 5 (PRMT5) | Human | Surface Plasmon Resonance (SPR) | K D | 65.4 µM | [2] |
| Human Serum Albumin (HSA) | Human | Isothermal Titration Calorimetry (ITC) | K a | 15.5 x 10 4 M -1 | [4] |
| Xanthine (B1682287) Oxidase (XO) | Bovine | Enzyme Inhibition Assay | IC 50 | 22.97 ± 0.12 µM | [5][6] |
| Liver Pyruvate Kinase (PKL) | Human | Kinase-Glo Max Luminescence Assay | IC 50 | 0.032 µM | [7] |
| Cyclin-Dependent Kinase 6 (CDK6) | Human | Enzyme Inhibition Assay | IC 50 | 3.053 µM | [8][9] |
| Cyclin-Dependent Kinase 6 (CDK6) | Human | Fluorescence Binding Study | K a | 2.6 x 10 7 M -1 | [8] |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Human | TR-FRET Competitive Binding Assay | IC 50 | 269 nM | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
Isothermal Titration Calorimetry (ITC) for Human Serum Albumin (HSA) Interaction
-
Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and HSA.[4]
-
Instrumentation: An isothermal titration calorimeter.
-
Methodology:
-
A solution of HSA is placed in the sample cell.
-
A solution of this compound is loaded into the injection syringe.
-
The this compound solution is titrated into the HSA solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to calculate the binding constant (K a ), enthalpy change (ΔH), and entropy change (ΔS).[4]
-
Surface Plasmon Resonance (SPR) for EZH2 and PRMT5 Binding
-
Objective: To measure the binding affinity (K D ) of this compound to EZH2 and PRMT5.[2]
-
Instrumentation: A surface plasmon resonance instrument.
-
Methodology:
-
The target protein (EZH2 or PRMT5:MEP50 complex) is immobilized on a sensor chip.
-
A solution of this compound at various concentrations is flowed over the sensor chip.
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is measured in real-time.
-
Association and dissociation rate constants are determined, and the equilibrium dissociation constant (K D ) is calculated.[2]
-
Xanthine Oxidase (XO) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC 50 ) of this compound against xanthine oxidase.[5]
-
Methodology:
-
The reaction mixture contains xanthine as the substrate and xanthine oxidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Different concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme.
-
The activity of XO is measured by monitoring the formation of uric acid, which can be detected spectrophotometrically at a specific wavelength.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC 50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5][6]
-
Cell-Based Proliferation Assays (e.g., MTT, Cell Counting)
-
Objective: To evaluate the effect of this compound on the proliferation of cancer cells.[11][12][13]
-
Methodology (MTT Assay):
-
Cells (e.g., human umbilical vein endothelial cells - HUVECs) are seeded in 96-well plates and allowed to adhere.[11]
-
The cells are treated with various concentrations of this compound for a specified period.
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan (B1609692), which is a purple-colored product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength, which is proportional to the number of viable cells.
-
-
Methodology (Cell Counting):
-
Cells are treated with this compound as described above.
-
After the treatment period, the cells are detached from the plate (e.g., using trypsin).
-
The number of viable cells is counted using a hemocytometer or an automated cell counter.[11]
-
This guide underscores the importance of experimental validation in the field of drug discovery. The compiled data and methodologies provide a valuable resource for researchers investigating the therapeutic potential of this compound and can serve as a foundation for the design of future studies aimed at further elucidating its complex pharmacology.
References
- 1. Molecular interaction studies on this compound for its anticancer potential targeting pyruvate dehydrogenase kinase 3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. An insight to the binding of this compound with human serum albumin using spectroscopic and isothermal calorimetry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibitory kinetics and mechanism of this compound: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. infospace.mrc.ac.za [infospace.mrc.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Potential Protective Effect of this compound against Heavy Metal (Cadmium, Mercury, and Lead) Toxicity in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ellagic Acid's Dichotomous Effects on Normal and Cancerous Cells
For Immediate Release
A comprehensive examination of the polyphenol ellagic acid reveals its selective cytotoxic effects on cancer cells while maintaining the viability of normal, healthy cells. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of its biological impacts, underlying molecular mechanisms, and relevant experimental protocols.
This compound, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potential as a chemopreventive and therapeutic agent. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle. Notably, these effects are significantly more pronounced in cancerous cells compared to their normal counterparts, highlighting its potential for targeted cancer therapy with minimal side effects.
Quantitative Comparison of this compound's Effects
To elucidate the differential impact of this compound, the following tables summarize key quantitative data from various studies.
Table 1: Comparative Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency.
| Cell Line Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Normal | HEK293 | Human Embryonic Kidney | 187 | [cite: ] |
| CCD18Co | Normal Colon Fibroblast | > 100 | [cite: ] | |
| V79-4 | Chinese Hamster Lung Fibroblast | Non-toxic at concentrations that are cytotoxic to cancer cells | [1] | |
| Cancer | HepG2 | Liver Carcinoma | 94 | [cite: ] |
| Hep3B | Liver Carcinoma | 87 | [cite: ] | |
| A549-CD133- | Lung (Adherent) | 17.44 | [2] | |
| A549-CD133+ | Lung (Cancer Stem-like) | 53.63 | [2] | |
| SKOV3 | Ovarian (Adherent) | 19.4 | [2] | |
| SKOV3-spheroids | Ovarian (Cancer Stem-like) | 47.43 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 29.12 ± 1.15 | [3] | |
| MDA-MB-231 | Breast Adenocarcinoma | 20.51 ± 1.22 | [3] | |
| PANC-1 | Pancreatic Carcinoma | ~24.4 (7.38 µg/ml) at 24h | [cite: ] |
Table 2: Comparative Effects on Cell Cycle and Apoptosis
| Parameter | Effect on Normal Cells | Effect on Cancer Cells | Supporting Evidence |
| Cell Cycle | Minimal to no effect on cell cycle progression. | Induces G0/G1 or G2/M phase arrest. | This compound arrests the cell cycle in various cancer cell lines including MCF-7 (breast), T24 (bladder), and HCT-116 (colon).[4][5][6][7][8] |
| Apoptosis | Generally does not induce apoptosis at concentrations effective against cancer cells. | Induces apoptosis through both intrinsic and extrinsic pathways. | Studies have shown that this compound induces apoptosis in Caco-2 (colon cancer) cells without affecting normal human lung fibroblasts.[9] It also selectively induces apoptosis in cancerous B-lymphocytes from CLL patients compared to healthy lymphocytes.[10] In MCF-7 and MDA-MB-231 breast cancer cells, apoptosis was induced in 23.3% and 27.9% of cells, respectively, at IC50 concentrations.[3] |
| p53 & p21 Expression | No significant alteration in expression. | Upregulates the expression of tumor suppressor proteins p53 and p21. | This compound treatment leads to increased expression of p53 and p21 in cancer cells like T24 (bladder) and various prostate cancer cell lines.[5] |
Table 3: Antioxidant vs. Pro-oxidant Activity
| Parameter | Effect on Normal Cells (Antioxidant) | Effect on Cancer Cells (Pro-oxidant) | Supporting Evidence |
| Redox Balance | Enhances the activity of antioxidant enzymes, protecting cells from oxidative stress. | Induces the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and cell death. | In normal V79-4 cells, this compound significantly increased the activity of antioxidant enzymes SOD, CAT, and GPX.[1] Conversely, in cancer cells such as HeLa and cancer stem-like cells, this compound treatment leads to a significant increase in ROS generation.[2][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (typically 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
3. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as required, then harvest and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Molecular Mechanisms
This compound's differential effects are orchestrated through the modulation of key signaling pathways that are often dysregulated in cancer.
1. TGF-β/Smad Signaling Pathway in Cancer Cells
In many cancer cells, this compound activates the TGF-β/Smad signaling pathway, which has a tumor-suppressive role in the early stages of cancer. This leads to the upregulation of cell cycle inhibitors like p21, resulting in G1 arrest.
2. PI3K/Akt/mTOR Signaling Pathway in Cancer Cells
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is constitutively active in many cancers and promotes cell proliferation, survival, and growth. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell proliferation.
3. Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for a comparative study of this compound's effects on normal versus cancer cells.
Conclusion
The compiled evidence strongly suggests that this compound exhibits a dual functionality, acting as a protective antioxidant in normal cells while behaving as a pro-apoptotic and anti-proliferative agent in cancer cells. This selective cytotoxicity, mediated through the modulation of critical signaling pathways such as TGF-β/Smad and PI3K/Akt/mTOR, underscores its potential as a valuable candidate for further investigation in cancer therapy and drug development. The provided data and protocols offer a foundational guide for researchers to build upon in exploring the full therapeutic promise of this remarkable natural compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Nutrition | this compound - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration [lidsen.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a polyphenolic compound, selectively induces ROS-mediated apoptosis in cancerous B-lymphocytes of CLL patients by directly targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin and this compound synergistically induce ROS generation, DNA damage, p53 accumulation and apoptosis in HeLa cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellagic Acid: An In Vivo Examination of its Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of ellagic acid across various experimental models. The data presented is compiled from multiple studies, offering a detailed look at its efficacy and mechanisms of action.
This compound, a naturally occurring polyphenol found in numerous fruits and nuts, has garnered significant scientific interest for its potent anti-inflammatory properties. In vivo studies have consistently demonstrated its ability to mitigate inflammatory responses in various animal models, suggesting its potential as a therapeutic agent for inflammatory diseases. This guide summarizes key experimental findings, protocols, and the underlying signaling pathways modulated by this compound.
Comparative Efficacy of this compound in Preclinical Models
The anti-inflammatory effects of this compound have been validated in several well-established animal models of inflammation. A summary of its efficacy, including dosage and key biomarkers, is presented below.
| Animal Model | Species | This compound Dosage & Route | Key Anti-Inflammatory Effects | Reference |
| Carrageenan-Induced Paw Edema | Rat | 1-30 mg/kg, i.p. | Dose-dependent reduction in paw edema; Inhibition of TNF-α, IL-1β, NO, and PGE2 levels; Suppression of iNOS and COX-2 protein expression. | [1][2] |
| Carrageenan-Induced Paw Edema | Rat | 75 and 150 mg/kg, i.m. | Dose-dependent reduction in paw edema, with the highest effect observed at 4 hours post-administration. | [3] |
| Adjuvant-Induced Arthritis | Mouse | 58.33 mg/kg, s.c. (3x/week) | Significant inhibition of paw swelling; Reduced serum levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-17; Increased serum levels of anti-inflammatory cytokine IL-10. | [4][5] |
| DSS-Induced Colitis (Chronic) | Mouse | 0.5% in diet | Significantly inhibited disease progression, reduced intestinal inflammation and histological scores; Downregulated COX-2 and iNOS; Blocked p38 MAPK, NF-κB, and STAT3 signaling pathways. | [6] |
| LPS-Induced Acute Hepatic Injury | Mouse | Not specified | Attenuated increases in hepatic malondialdehyde (MDA), TNF-α, serum ALT, and AST levels; Inhibited NF-κB activation. | [7] |
| LPS-Induced Neuroinflammation | Rat | 100 mg/kg, intragastric gavage | Inhibited cognitive impairment; Reduced glial cell expression; Attenuated oxidative damage and acetylcholinesterase activity. | [8] |
| Acid-Induced Acute Lung Injury | Mouse | 10 mg/kg, oral | Reduced vascular permeability and neutrophil recruitment; Decreased IL-6 levels and increased IL-10 levels in bronchoalveolar lavage fluid. | [9][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies investigating the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Induction of Inflammation: A subplantar injection of 1% carrageenan solution in saline into the right hind paw.[1][3]
-
Treatment: this compound is typically administered intraperitoneally (i.p.) or intramuscularly (i.m.) at varying doses (e.g., 1-30 mg/kg i.p., 75-150 mg/kg i.m.) prior to or shortly after carrageenan injection.[1][3] A control group receives the vehicle, and a positive control group is often treated with a standard anti-inflammatory drug like indomethacin (B1671933) (5 mg/kg).[1]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1][3] The percentage of edema inhibition is calculated.
-
Biochemical Analysis: At the end of the experiment, paw tissue and blood samples are collected to measure levels of inflammatory mediators such as TNF-α, IL-1β, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), as well as the expression of enzymes like COX-2 and iNOS.[1][2]
Adjuvant-Induced Arthritis in Mice
This model mimics the chronic inflammation seen in rheumatoid arthritis.
-
Induction of Arthritis: Arthritis is induced by a sub-plantar injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad of the right hind limb.[4]
-
Treatment: this compound treatment (e.g., 58.33 mg/kg) is administered, often starting before the induction of arthritis and continuing for several weeks.[4]
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling at regular intervals.[4]
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-17) and anti-inflammatory cytokines (IL-10, IFN-γ, TGF-β) are quantified using ELISA.[4][5]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams illustrate a generalized experimental workflow for evaluating anti-inflammatory activity and the primary signaling cascade inhibited by this compound.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of this compound in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of this compound in carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luvas.edu.in [luvas.edu.in]
- 4. This compound alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines [ceji.termedia.pl]
- 6. Intestinal anti-inflammatory activity of this compound in the acute and chronic dextrane sulfate sodium models of mice colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects Lipopolysaccharide/D-galactosamine-induced acute hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Neuroinflammation and Cognitive Impairment Induced by Lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of this compound on acute lung injury induced by acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of this compound on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-inflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Ellagic Acid Delivery: A Comparative Guide to Nano-formulations
For Researchers, Scientists, and Drug Development Professionals
Ellagic acid, a natural polyphenol found in various fruits and nuts, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical translation is hampered by poor water solubility and low bioavailability. Nano-formulations have emerged as a promising strategy to overcome these limitations and enhance the therapeutic efficacy of this compound. This guide provides a comparative overview of different nano-formulations for this compound delivery, supported by experimental data and detailed protocols.
Performance Comparison of this compound Nano-formulations
The choice of nano-formulation significantly impacts the physicochemical properties and, consequently, the biological performance of this compound. The following table summarizes key quantitative data from various studies on different nano-formulations.
| Nano-formulation Type | Polymer/Lipid Matrix | Method of Preparation | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings & Bioavailability Enhancement |
| Polymeric Nanoparticles | Chitosan (B1678972) | Ionic Gelation | ~176 | ~94% | Sustained release and enhanced cytotoxicity in oral cancer cells.[1] |
| Poly(ε-caprolactone) (PCL) | Emulsion-Diffusion-Evaporation | ~193 - 1252 | High | 3.6-fold increase in oral bioavailability compared to free this compound.[2][3][4] | |
| Zein | Coprecipitation and encapsulation | ~72 | High (Drug Loading ~32.6%) | 3.6-fold and 2.1-fold increase in bioavailability compared to this compound suspension and solid nanoparticles, respectively.[5] | |
| Solid Lipid Nanoparticles (SLNs) | Tristearin | Hot Homogenization | ~96 | ~88% | Sustained release over 72 hours and enhanced anti-proliferative effects in prostate cancer cells.[6][7] |
| Nanostructured Lipid Carriers (NLCs) | Tristearin/Tricaprylin or Tristearin/Labrasol | Hot Homogenization and Ultrasonication | Not specified | Almost quantitative | Improved stability and maintained high antioxidant effect.[8] |
| Liposomes | Phospholipids (B1166683) | Reverse Phase Evaporation | 50 - 200 | ~62.4% | Effective in eliminating systemic Cryptococcus neoformans infection in leukopenic mice.[9] |
| Niosomes | Span 60, Tween 60 | Thin Film Hydration | 124 - 752 | 1.35% - 26.75% | Enhanced dermal delivery compared to free this compound solution. |
| Silver Nanoparticles (AgNPs) | This compound as reducing agent | Biomimetic Synthesis | ~10 | Not Applicable | Enhanced antibacterial properties compared to silver nanoparticles or this compound alone.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involved in the development and evaluation of this compound nano-formulations.
Preparation of Nano-formulations
1. Polymeric Nanoparticles (Chitosan) by Ionic Gelation:
-
Chitosan Solution Preparation: Dissolve chitosan in a weak acidic solution (e.g., 1% acetic acid) to a specific concentration (e.g., 1 mg/mL).
-
Cross-linking Agent Preparation: Prepare a solution of a cross-linking agent, typically sodium tripolyphosphate (TPP), in deionized water (e.g., 1 mg/mL).[11]
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.[11][12] The spontaneous formation of nanoparticles occurs due to the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.[11]
-
Separation: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the reaction medium.
-
Washing and Resuspension: Wash the nanoparticle pellet with deionized water and resuspend in the desired medium.
2. Solid Lipid Nanoparticles (SLNs) by Hot Homogenization:
-
Lipid Phase Preparation: Melt a solid lipid (e.g., tristearin) at a temperature above its melting point (e.g., 80°C).[13] Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.[13]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
3. Liposomes by Reverse Phase Evaporation:
-
Lipid Dissolution: Dissolve phospholipids (e.g., L-α-phosphatidylcholine and cholesterol) in a suitable organic solvent or a mixture of solvents (e.g., chloroform (B151607)/methanol).[2]
-
Aqueous Phase Addition: Add an aqueous buffer containing the hydrophilic drug (this compound) to the lipid solution.
-
Emulsion Formation: Sonicate the mixture to form a stable water-in-oil emulsion.[2]
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. This leads to the formation of a viscous gel.
-
Liposome Formation: Continue the evaporation process until the gel collapses and forms a liposomal suspension.[2]
4. Niosomes by Thin Film Hydration:
-
Lipid Film Formation: Dissolve non-ionic surfactants (e.g., Span 60) and cholesterol in a volatile organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.[14][15]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.[15]
-
Hydration: Hydrate the lipid film with an aqueous phase (containing the drug if it is hydrophilic) by rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant.[15] This process leads to the formation of multilamellar vesicles.
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosomal suspension can be sonicated or extruded through polycarbonate membranes.
Characterization of Nano-formulations
1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (usually deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the nanoparticles.
-
Data Analysis: The software calculates the hydrodynamic diameter of the nanoparticles using the Stokes-Einstein equation and provides the particle size distribution and the polydispersity index (PDI). The zeta potential, which indicates the surface charge and stability of the nanoparticles, is measured using the same instrument by applying an electric field.[16]
2. Encapsulation Efficiency Determination (High-Performance Liquid Chromatography - HPLC):
-
Separation of Free Drug: Separate the unencapsulated (free) this compound from the nanoparticle suspension. This is typically done by ultracentrifugation, where the nanoparticles are pelleted, and the supernatant containing the free drug is collected.
-
Quantification of Free Drug: Analyze the supernatant using a validated HPLC method to determine the concentration of free this compound. This involves using a suitable column, mobile phase, and detector (e.g., UV-Vis).
-
Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100.
3. In Vitro Drug Release Study (Dialysis Bag Method):
-
Dialysis Bag Preparation: Soak a dialysis membrane with a specific molecular weight cut-off (e.g., 12-14 kDa) in the release medium (e.g., phosphate-buffered saline, PBS) to ensure it is fully wetted.[8]
-
Sample Loading: Place a known amount of the this compound-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Release Study: Immerse the dialysis bag in a larger volume of the release medium, which is maintained at a constant temperature (e.g., 37°C) and stirred continuously.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of released this compound.
Evaluation of Biological Activity
1. Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound and the this compound-loaded nano-formulations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
2. Apoptosis Analysis (Western Blot):
-
Cell Lysis: After treating the cells with the nano-formulations, lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9).[1]
-
Secondary Antibody and Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the protein bands using an imaging system. The intensity of the bands indicates the expression level of the target proteins.[1]
Visualizing Mechanisms and Workflows
Signaling Pathways of this compound Nano-formulations
This compound and its nano-formulations have been shown to exert their anti-cancer and anti-inflammatory effects by modulating various signaling pathways. The following diagram illustrates the key pathways involved in the pro-apoptotic and anti-inflammatory effects of this compound delivered via nanoparticles.
Caption: Signaling pathways modulated by this compound nano-formulations.
Experimental Workflow for Evaluation
The development and evaluation of this compound nano-formulations typically follow a structured workflow, from synthesis to in vivo testing. The diagram below outlines this logical progression.
Caption: Typical experimental workflow for nano-formulation evaluation.
References
- 1. This compound and Its Nanoparticles Mitigate Atherosclerosis by Elevating Low-Density Lipoprotein Receptor Levels Through Targeting of the Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Enhanced anticancer activity and oral bioavailability of this compound through encapsulation in biodegradable polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Its Nanoparticles Mitigate Atherosclerosis by Elevating Low‐Density Lipoprotein Receptor Levels Through Targeting of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. This compound Containing Nanostructured Lipid Carriers for Topical Application: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel cobalt oxide nanoparticle conjugated with this compound arrests the cell cycle in human liver cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Conjugated Iron Oxide Nanoparticles Inhibit the Cell Cycle in the G0/G1 Phase and Induce Extrinsic Apoptosis in Gastric Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of this compound on Keratinocytes via MAPK and STAT Pathways [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. jnanoparticle.com [jnanoparticle.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of this compound | MDPI [mdpi.com]
- 16. This compound induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of High-Dose Ellagic Acid Supplementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant interest for its antioxidant, anti-inflammatory, and potential chemotherapeutic properties.[1] As the use of high-dose this compound supplements becomes more prevalent, a thorough evaluation of its safety profile, particularly its potential for genotoxicity, is imperative. This guide provides a comparative analysis of the genotoxicity of high-dose this compound, contrasted with other common antioxidants, and is supported by experimental data and detailed methodologies.
Overview of Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, which may in turn lead to cancer. Several standardized assays are employed to assess the genotoxic potential of a substance. The most common of these include the Comet assay, the Micronucleus test, and the Ames test.
Experimental Protocols for Key Genotoxicity Assays
A foundational understanding of the methodologies used to assess genotoxicity is crucial for interpreting the available data.
The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[2]
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[3][4] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[2] The assay can be conducted under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.[5]
-
Experimental Protocol (Alkaline Comet Assay):
-
Cell Preparation: Prepare a single-cell suspension from whole blood, cultured cells, or tissue.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution (e.g., containing NaCl, EDTA, and Triton X-100) at 4°C to lyse the cells and unfold the DNA.[3]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH >13) for a period to allow the DNA to unwind.[3]
-
Electrophoresis: Apply an electric field (typically 25 V) for a set duration to draw the negatively charged DNA towards the anode.[3]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.[3]
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify DNA damage using image analysis software to measure parameters like tail length and the percentage of DNA in the tail.[3]
-
The in vitro micronucleus test is used to detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[6][7]
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that are not incorporated into the main nucleus after cell division.[8] Their presence indicates that chromosomal damage has occurred and been passed on to daughter cells.[6] The assay often uses cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed during the preceding mitosis.[8]
-
Experimental Protocol (In Vitro with Cytochalasin B):
-
Cell Culture: Culture appropriate mammalian cells (e.g., human lymphocytes, TK6, or CHO cells) under standard conditions.[6]
-
Exposure: Treat the cells with various concentrations of the test substance, along with positive and negative controls. A version with metabolic activation (e.g., using S9 liver extract) is often included.[6]
-
Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cell division after one nuclear division.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution (e.g., KCl) and then fix them using a methanol/acetic acid solution.[8]
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Analyze a minimum of 2000 binucleated cells per concentration under a microscope to determine the frequency of micronucleated cells.[8]
-
References
- 1. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comet assay - Wikipedia [en.wikipedia.org]
- 3. Comet Assay (single-cell gel electrophoresis assay) | International and Accredited Lab [nikoopharmed.com]
- 4. researchgate.net [researchgate.net]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. x-cellr8.com [x-cellr8.com]
- 7. criver.com [criver.com]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Ellagic Acid
This guide provides essential safety and logistical information for the proper disposal of ellagic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area and equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Use chemical safety goggles or glasses. A face shield may also be appropriate.[2]
-
Body Protection: Wear suitable protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator.[3]
-
-
General Handling:
Step-by-Step Disposal Procedures
The primary methods for disposing of this compound waste involve incineration or using a licensed disposal company. Never dispose of this compound down the drain or in regular trash. [1][4][5]
Routine Disposal of Unused or Waste this compound
-
Container Management:
-
Engage a Licensed Disposal Company:
-
Incineration (Alternative Method):
Disposal of Contaminated Materials
-
Contaminated Packaging: Uncleaned containers should be treated as the product itself and disposed of using the same procedures as unused this compound.[1][4][6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1]
Accidental Spill Cleanup and Disposal
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[2]
-
Containment: Prevent the spill from spreading or entering drains, waterways, or soil.[4][5]
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly with a soap and water solution.[3]
-
Disposal of Cleanup Materials: Seal all contaminated absorbent materials and protective clothing in a vapor-tight plastic bag and dispose of it as hazardous waste through a licensed disposal service.[3]
Disposal Considerations Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the key qualitative guidelines from safety data sheets.
| Consideration | Guideline | Citations |
| Primary Disposal Method | Engage a licensed professional waste disposal service. | [1] |
| Alternative Method | Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [1][2] |
| Environmental Precautions | Do not allow the product to enter drains, soil, or waterways. | [1][4] |
| Waste Classification | Waste generators must consult federal, state, and local regulations (e.g., US EPA 40 CFR 261.3) to determine if the waste is classified as hazardous. | |
| Container Disposal | Leave in original containers when possible. Handle uncleaned containers as you would the product itself. Dispose of as unused product. | [1][4] |
| Mixing Waste | Do not mix with other waste streams. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
